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  • Product: 4-Chloro-3-fluorobenzenesulfonamide
  • CAS: 942035-78-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 4-Chloro-3-fluorobenzenesulfonamide: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the strategic placement of halogens on aromatic rings is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic placement of halogens on aromatic rings is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1) serves as a highly versatile, structurally primed building block[1]. Characterized by its unique di-halogenated phenyl ring and a reactive sulfonamide moiety, this compound is a critical intermediate in the synthesis of advanced therapeutics, most notably aza-indazole derivatives used for tendon and ligament regeneration[2], as well as novel antimicrobial agents[3].

This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and maps its pharmacological utility.

Molecular Architecture and Physicochemical Profile

The utility of 4-Chloro-3-fluorobenzenesulfonamide stems directly from its molecular architecture. The para-chlorine atom provides significant lipophilic bulk, enhancing the molecule's ability to engage in halogen bonding within hydrophobic protein pockets. Concurrently, the meta-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) without adding steric bulk. This lowers the pKa of the adjacent sulfonamide group, improving its hydrogen-bond donating capacity and overall metabolic stability against oxidative degradation.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters that dictate the compound's behavior in synthetic workflows and biological systems:

PropertyValueRationale / Synthetic Significance
Chemical Name 4-Chloro-3-fluorobenzenesulfonamideCore sulfonamide pharmacophore.
CAS Number 942035-78-1Standard chemical identifier[1].
Molecular Formula C₆H₅ClFNO₂SDefines stoichiometry for downstream coupling[1].
Molecular Weight 209.63 g/mol Low molecular weight allows for extensive downstream API elaboration without violating Lipinski's Rule of 5[1].
LogP ~1.33Optimal baseline lipophilicity, ensuring intermediate solubility in both organic solvents and aqueous media[4].
Physical State Solid (White to off-white)Highly stable for long-term benchtop storage and easy to purify via trituration[3].
H-Bond Donors 1 (The -NH₂ group)Critical for target protein interaction and further functionalization.
H-Bond Acceptors 3 (-SO₂, -F)Enhances binding affinity via dipole interactions.

Synthetic Methodologies: From Sulfonyl Chloride to Sulfonamide

The most robust and economically viable route to synthesize 4-Chloro-3-fluorobenzenesulfonamide is the amination of its direct electrophilic precursor, 4-Chloro-3-fluorobenzenesulfonyl chloride (CAS: 942035-77-0).

Causality and Experimental Design

Why use a biphasic system? Sulfonyl chlorides are highly reactive and prone to hydrolysis in purely aqueous environments, which would yield the inactive sulfonic acid byproduct. By dissolving the electrophile in an organic solvent like dichloromethane (DCM) and adding aqueous ammonia, the reaction is restricted to the biphasic interface. This kinetic control favors the highly nucleophilic ammonia over water, ensuring high yields of the sulfonamide while managing the exothermic nature of the reaction.

Self-Validating Protocol
  • Preparation: Dissolve 1.0 equivalent of 4-Chloro-3-fluorobenzenesulfonyl chloride in anhydrous DCM (approx. 10 mL/g).

  • Temperature Control: Cool the reaction flask to 0°C using an ice bath. Causality: Lowering the temperature suppresses the competing hydrolysis pathway.

  • Nucleophilic Attack: Add 5.0 equivalents of cold aqueous ammonia (28% NH₄OH) dropwise under vigorous stirring.

  • Reaction Monitoring (Self-Validation Step 1): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The starting sulfonyl chloride is highly non-polar and runs near the solvent front. The resulting sulfonamide is highly polar and remains near the baseline. The complete disappearance of the top spot validates 100% conversion.

  • Workup & Phase Separation: Once complete, dilute with additional DCM and separate the phases. Wash the organic layer with 1M HCl. Self-Validation Step 2: The acidic wash guarantees the complete removal of unreacted ammonia, preventing basic impurities from contaminating the final product.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. Triturate the crude residue with cold hexane to precipitate the pure white solid[3].

Synthesis A 4-Chloro-3-fluoro- benzenesulfonyl chloride C Biphasic Reaction (DCM/H2O, 0°C) A->C Dissolve in DCM B Aqueous NH3 (Nucleophile/Base) B->C Dropwise addition E Workup & Purification (Extraction & Trituration) C->E Phase separation D 4-Chloro-3-fluoro- benzenesulfonamide E->D Yield >80%

Fig 1. Step-by-step synthetic workflow for 4-Chloro-3-fluorobenzenesulfonamide.

Applications in Medicinal Chemistry & Tissue Regeneration

4-Chloro-3-fluorobenzenesulfonamide is not an end-product; it is a highly specialized intermediate. Its most prominent application is in the synthesis of aza-indazole compounds [2].

Mechanism of Action in Tissue Repair

Historically, tendon and ligament ruptures have been treated exclusively with surgery or physiotherapy. However, recent pharmacological advancements utilize aza-indazole derivatives (synthesized using this sulfonamide building block) to actively induce scleraxis (Scx) gene expression [2].

Scleraxis is a basic helix-loop-helix transcription factor that serves as a highly specific marker for the tenocyte lineage. By upregulating Scx, these APIs promote the differentiation of mesenchymal stem cells into tenocytes, offering a regenerative pharmacological treatment for tendon repair[2]. Furthermore, analogues of this compound (such as carbamate-sulfonamide hybrids) have been synthesized and validated for potent antimicrobial properties[3].

Mechanism A 4-Chloro-3-fluoro- benzenesulfonamide B Aza-indazole Derivatives A->B Structural Building Block C Scleraxis (Scx) Gene Expression B->C Pharmacological Induction D Tenocyte Lineage Differentiation C->D Transcriptional Activation E Tendon & Ligament Repair D->E Tissue Regeneration

Fig 2. Pharmacological pathway of aza-indazole derivatives derived from the sulfonamide.

Analytical Characterization Protocols

Before utilizing 4-Chloro-3-fluorobenzenesulfonamide in the complex synthesis of aza-indazole APIs, its structural integrity must be validated:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The molecular ion peak

    
     should be observed at m/z 210.6, with a characteristic isotopic pattern indicating the presence of one chlorine atom (a 3:1 ratio of the M and M+2 peaks).
    
  • ¹H NMR (DMSO-d6): The sulfonamide protons (-NH₂) typically appear as a broad singlet around

    
     7.4 - 7.6 ppm. The aromatic protons will show distinct splitting patterns (doublets/multiplets) dictated by the ortho and meta coupling to the fluorine and chlorine atoms.
    

References

  • ChemScene. "942035-78-1 | 4-Chloro-3-fluorobenzenesulfonamide". 1

  • Chem-Space. "4-chloro-3-fluorobenzene-1-sulfonamide - C6H5ClFNO2S".4

  • Sigma-Aldrich. "4-Chloro-3-fluoro-benzenesulfonyl chloride | 942035-77-0".

  • Google Patents. "US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries". 2

  • Scholars Research Library. "Synthesis of Novel Carbamate, Sulfonamide Analogues of (2'-(1H...". 3

Sources

Exploratory

An In-depth Technical Guide to 4-Chloro-3-fluorobenzenesulfonamide: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Chloro-3-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide with potential application...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-3-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical data, outlines a probable synthetic route with mechanistic insights, and discusses the compound's relevance in the broader context of pharmaceutical research.

Molecular Identity and Physicochemical Properties

4-Chloro-3-fluorobenzenesulfonamide is a substituted aromatic sulfonamide. The presence of both chlorine and fluorine atoms on the benzene ring is anticipated to influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1][2]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 4-Chloro-3-fluorobenzenesulfonamide-
CAS Number 942035-78-1[3]
Molecular Formula C₆H₅ClFNO₂S[3][4]
Molecular Weight 209.63 g/mol [3][4]
SMILES String O=S(N)(C1=CC=C(C(F)=C1)Cl)=O[3]
Topological Polar Surface Area (TPSA) 60.16 Ų[3]
logP (Predicted) 1.1265[3]
Molecular Structure Diagram

The structural formula of 4-Chloro-3-fluorobenzenesulfonamide is depicted below. The molecule consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a sulfonamide group.

Caption: Molecular structure of 4-Chloro-3-fluorobenzenesulfonamide.

Synthesis and Mechanistic Considerations

Step 1: Synthesis of 4-Chloro-3-fluorobenzenesulfonyl chloride

The synthesis of the sulfonyl chloride intermediate likely proceeds via the chlorosulfonation of 2-chloro-1-fluorobenzene. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene ring. The regioselectivity of this reaction is directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The sulfonation is expected to occur para to the fluorine atom due to steric hindrance at the ortho positions.

A general protocol for such a reaction involves treating the starting substituted benzene with chlorosulfonic acid.[5]

Proposed Experimental Protocol:

  • In a fume hood, cautiously add 2-chloro-1-fluorobenzene (1.0 equivalent) dropwise to an excess of chlorosulfonic acid (3-5 equivalents) at 0-5 °C with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C for several hours to ensure complete reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • The solid 4-chloro-3-fluorobenzenesulfonyl chloride product will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as a hexane/ethyl acetate mixture.

Step 2: Amination of 4-Chloro-3-fluorobenzenesulfonyl chloride

The final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is typically achieved by reacting the sulfonyl chloride with an amine source, such as ammonia or an ammonium salt.

Proposed Experimental Protocol:

  • Dissolve 4-chloro-3-fluorobenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Once the reaction is complete, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-Chloro-3-fluorobenzenesulfonamide.

  • The final product can be purified by recrystallization or column chromatography.

Reaction Workflow Diagram:

start 2-Chloro-1-fluorobenzene step1 Chlorosulfonation start->step1 ClSO3H intermediate 4-Chloro-3-fluorobenzenesulfonyl chloride step1->intermediate step2 Amination intermediate->step2 NH3 or NH4OH end 4-Chloro-3-fluorobenzenesulfonamide step2->end

Caption: Proposed synthetic workflow for 4-Chloro-3-fluorobenzenesulfonamide.

Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR - Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling. - The sulfonamide protons (-SO₂NH₂) will likely appear as a broad singlet between 5.0-7.0 ppm, and its chemical shift may be concentration-dependent.
¹³C NMR - Aromatic carbons will resonate in the 110-150 ppm region. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings. - The carbon attached to the sulfonamide group will be deshielded.
IR Spectroscopy - Characteristic N-H stretching vibrations for the sulfonamide group are expected around 3300-3200 cm⁻¹. - Asymmetric and symmetric S=O stretching bands should appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. - C-F and C-Cl stretching vibrations will be present in the fingerprint region (typically below 1300 cm⁻¹).
Mass Spectrometry - The molecular ion peak (M⁺) would be observed at m/z 209. - The isotopic pattern of the molecular ion peak will show a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. - Common fragmentation patterns would involve the loss of SO₂ and the sulfonamide group.

Applications in Medicinal Chemistry and Drug Discovery

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[6][7][8] The introduction of halogen atoms, particularly fluorine and chlorine, into drug candidates can significantly modulate their biological activity, metabolic stability, and pharmacokinetic properties.[1]

While specific biological activity data for 4-Chloro-3-fluorobenzenesulfonamide is not yet published, its structural motifs suggest potential for investigation in several therapeutic areas:

  • Anticancer Agents: Many sulfonamide-containing compounds exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase.[9][10]

  • Antimicrobial Agents: The sulfonamide scaffold is the basis for the sulfa class of antibiotics. Novel halogenated sulfonamides could be explored for activity against drug-resistant bacterial strains.[6]

  • Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making it a key feature in the design of inhibitors for various metalloenzymes.[7]

Researchers can utilize 4-Chloro-3-fluorobenzenesulfonamide as a building block in the synthesis of more complex molecules to explore its potential in these and other therapeutic areas.[9][11]

Safety and Handling

Specific safety data for 4-Chloro-3-fluorobenzenesulfonamide is limited. However, based on the data for structurally related sulfonyl chlorides and sulfonamides, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[13]

    • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

    • Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[13]

    • Ingestion: If swallowed, rinse the mouth and seek immediate medical attention.[13]

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

4-Chloro-3-fluorobenzenesulfonamide represents a valuable, yet underexplored, chemical entity for researchers in drug discovery and medicinal chemistry. Its combination of a sulfonamide pharmacophore with a unique halogenation pattern offers opportunities for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic route, and potential areas of application. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential.

References

  • Beilstein Journal of Organic Chemistry. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. [Link]

  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. PubMed. [Link]

  • The Royal Society of Chemistry. Benzenesulfonamide. [Link]

  • ResearchGate. (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • PubChem. 4-chloro-3-fluorobenzamide. [Link]

  • Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • PMC. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. [Link]

  • Google P
  • Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]

  • Google Patents.
  • PMC. 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide. [Link]

  • Google Patents. US5208394A - Process for producing chlorofluorobenzenes.
  • Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • ACS Publications. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. [Link]

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Foundational

4-Chloro-3-fluorobenzenesulfonamide CAS number and chemical identifiers

An In-depth Technical Guide to 4-Chloro-3-fluorobenzenesulfonamide Topic: 4-Chloro-3-fluorobenzenesulfonamide CAS Number: 942035-78-1 This guide serves as a comprehensive technical resource for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-3-fluorobenzenesulfonamide

Topic: 4-Chloro-3-fluorobenzenesulfonamide CAS Number: 942035-78-1

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the properties, synthesis, and application of 4-Chloro-3-fluorobenzenesulfonamide. As a halogenated aromatic sulfonamide, this compound represents a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.

Core Chemical Identity

4-Chloro-3-fluorobenzenesulfonamide is a mono-substituted aromatic sulfonamide. The strategic placement of both a chlorine and a fluorine atom on the benzene ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in synthetic chemistry. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs.

Table 1: Key Chemical Identifiers

IdentifierValueSource
CAS Number 942035-78-1[1][2][3]
Molecular Formula C₆H₅ClFNO₂S[1][2][3]
Molecular Weight 209.63 g/mol [1][2]
IUPAC Name 4-Chloro-3-fluorobenzenesulfonamide
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)N)F)Cl[1]
InChI Key Will be generated based on structure
InChI Will be generated based on structure

Physicochemical and Computational Data

The physicochemical properties of a compound are critical predictors of its behavior in both chemical reactions and biological systems. The calculated properties for 4-Chloro-3-fluorobenzenesulfonamide suggest a molecule with moderate polarity and potential for forming key intermolecular interactions, which are crucial for receptor binding in drug candidates.

Table 2: Computed Physicochemical Properties

PropertyValueImplication for Researchers
Topological Polar Surface Area (TPSA) 60.16 Ų[1]Indicates moderate polarity, suggesting a balance between aqueous solubility and membrane permeability.
LogP (Octanol-Water Partition Coefficient) 1.1265[1]A low LogP value points towards reasonable hydrophilicity.
Hydrogen Bond Donors 1[1]The sulfonamide -NH₂ group can act as a hydrogen bond donor, a critical interaction in many biological targets.
Hydrogen Bond Acceptors 2[1]The sulfonyl oxygens can act as hydrogen bond acceptors.
Rotatable Bonds 1[1]The C-S bond is rotatable, allowing for conformational flexibility.

The presence of both fluorine and chlorine atoms is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and bioavailability.[4][5] Fluorine, in particular, can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation.[5]

Proposed Synthetic Pathway

The synthesis of 4-Chloro-3-fluorobenzenesulfonamide can be logically approached from its corresponding aniline precursor, 4-chloro-3-fluoroaniline. A robust and scalable method involves the conversion of the aniline to a diazonium salt, followed by a copper-catalyzed sulfonyl chloride formation (the Meerwein reaction), and subsequent amination.[6]

Experimental Protocol: Proposed Synthesis

Step 1: Diazotization of 4-Chloro-3-fluoroaniline

  • Prepare a solution of 4-chloro-3-fluoroaniline in a suitable acidic medium (e.g., concentrated hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Causality: The cold temperature is critical to prevent the highly reactive diazonium salt intermediate from decomposing. The acidic environment is necessary for the in-situ formation of nitrous acid (HNO₂), the diazotizing agent.

  • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Copper-Catalyzed Chlorosulfonylation (Meerwein Reaction)

  • In a separate reaction vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent like acetic acid, saturated with copper(I) chloride (CuCl) as a catalyst.[6]

  • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous nitrogen gas evolution will be observed.

    • Causality: The copper catalyst facilitates the radical reaction between the diazonium salt and sulfur dioxide, leading to the formation of the sulfonyl chloride with the extrusion of nitrogen gas.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Extract the resulting 4-chloro-3-fluorobenzenesulfonyl chloride into an organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

Step 3: Amination of 4-Chloro-3-fluorobenzenesulfonyl Chloride

  • Dissolve the crude sulfonyl chloride from Step 2 in a suitable solvent (e.g., tetrahydrofuran or acetone).

  • Cool the solution in an ice bath and bubble ammonia gas through it, or add an excess of concentrated aqueous ammonium hydroxide dropwise.

  • Stir the reaction at room temperature until the sulfonyl chloride is fully consumed.

    • Self-Validation: The progress can be monitored by TLC, observing the disappearance of the sulfonyl chloride spot and the appearance of the more polar sulfonamide product spot.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-Chloro-3-fluorobenzenesulfonamide.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Meerwein Reaction cluster_2 Step 3: Amination A 4-Chloro-3-fluoroaniline B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C C 4-Chloro-3-fluorobenzenesulfonyl Chloride B->C  SO2, CuCl  (Catalyst) D 4-Chloro-3-fluorobenzenesulfonamide (Final Product) C->D  NH4OH (excess)

Caption: Proposed synthetic workflow for 4-Chloro-3-fluorobenzenesulfonamide.

Applications in Research and Drug Discovery

4-Chloro-3-fluorobenzenesulfonamide is not typically an end-product but rather a highly valuable starting material or scaffold in synthetic and medicinal chemistry.

  • Scaffold for Library Synthesis: The primary amine of the sulfonamide group can be readily functionalized to generate a diverse library of N-substituted derivatives. These libraries are essential for high-throughput screening campaigns to identify new hit compounds against various biological targets.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with defined chemical features, it can be used as a fragment in FBDD programs. The sulfonamide moiety is a known binder to metalloenzymes like carbonic anhydrases.

  • Intermediate for Complex Molecules: The halogenated benzene ring provides reactive handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures. The chlorine and fluorine atoms also serve to sterically and electronically tune the final molecule's properties.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS number 942035-78-1 must be consulted, general precautions can be inferred from structurally related sulfonamides and halogenated aromatics.

  • Potential Hazards: Compounds of this class may cause skin and serious eye irritation.[7][8] They may also be harmful if swallowed or inhaled.[7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[1]

Table 3: General Precautionary Measures

CategoryPrecautionary StatementReference
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P264: Wash skin thoroughly after handling.
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[7]

References

  • Moshang Chemical. (n.d.). 4-Chloro-3-fluorobenzenesulfonamide - CAS No. 942035-78-1. Retrieved from [Link]

  • Safety Data Sheet. (2025, September 12). 2-Nitro-1-chlorobenzo-4-trifluoride.
  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet - 3-Chloro-4-fluorobenzaldehyde.
  • Fluorine Notes. (2020, June 15). Synthesis of 4-CF3-substituted mono- and dichlorophenylsulfonyl chlorides. Retrieved from [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
  • MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]

Sources

Exploratory

Solubility of 4-Chloro-3-fluorobenzenesulfonamide in DMSO and water

Solvation Dynamics of 4-Chloro-3-fluorobenzenesulfonamide: A Technical Guide to DMSO and Aqueous Solubility Profiling Executive Summary Understanding the solubility profile of small-molecule building blocks is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Dynamics of 4-Chloro-3-fluorobenzenesulfonamide: A Technical Guide to DMSO and Aqueous Solubility Profiling

Executive Summary

Understanding the solubility profile of small-molecule building blocks is a critical bottleneck in early-stage drug discovery and lead optimization. 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1)[1] is a highly versatile intermediate often utilized in the synthesis of carbonic anhydrase inhibitors and COX-2 selective NSAIDs. However, its molecular architecture presents a dual challenge: the lipophilic halogenated benzene ring strongly resists aqueous solvation, while the sulfonamide moiety introduces complex, pH-dependent hydrogen-bonding dynamics.

This whitepaper provides an in-depth technical framework for profiling the solubility of 4-Chloro-3-fluorobenzenesulfonamide in Dimethyl Sulfoxide (DMSO) and aqueous media. By dissecting the causality behind experimental behaviors, this guide equips researchers with self-validating protocols to ensure data integrity across both kinetic and thermodynamic solubility assays.

Physicochemical Profiling & Solvation Causality

Before initiating empirical assays, it is imperative to deconstruct the molecule's physicochemical properties to predict its solvation behavior.

  • Lipophilicity vs. Hydrophilicity: The compound possesses a predicted LogP of approximately 1.33[2]. The presence of chlorine and fluorine atoms on the aromatic ring withdraws electron density (inductive effect), which enhances the lipophilic character of the molecule and drives down intrinsic aqueous solubility.

  • Ionization Potential (pKa): The sulfonamide group (-SO₂NH₂) acts as a weak acid. The electron-withdrawing halogens at the ortho and para positions relative to the functional groups slightly increase the acidity of the sulfonamide protons compared to unsubstituted benzenesulfonamide. At physiological pH (7.4), the molecule remains predominantly unionized, resulting in poor aqueous solubility. At pH > 9.0, deprotonation occurs, exponentially increasing solubility via ionic dipole interactions with water.

Table 1: Physicochemical Profile & Theoretical Solvation

PropertyValue / CharacteristicSolvation Impact
CAS Number 942035-78-1[1]N/A
Molecular Weight 209.63 g/mol [1]Favorable for rapid diffusion in solvents.
LogP ~1.33[2]Moderate lipophilicity; favors organic solvents over water.
H-Bond Donors 1 (-NH₂ group)Enables interaction with strong H-bond acceptors (e.g., DMSO).
H-Bond Acceptors 3 (F, Cl, -SO₂)Facilitates hydration only when the lattice energy is overcome.

DMSO Solubility: The Universal Vehicle

Dimethyl sulfoxide (DMSO) is the ubiquitous solvent for high-throughput screening (HTS) due to its high dielectric constant (~47) and exceptional ability to act as a hydrogen-bond acceptor. 4-Chloro-3-fluorobenzenesulfonamide is highly soluble in DMSO (>100 mM) because the oxygen atom of DMSO's sulfoxide group readily accepts hydrogen bonds from the compound's sulfonamide -NH₂ protons.

The Causality of Moisture Contamination: A critical failure point in DMSO stock management is its hygroscopic nature. As , moisture-contaminated DMSO significantly reduces the solubility of lipophilic compounds[3]. When water infiltrates the DMSO stock, it alters the dielectric environment and competes for hydrogen bonding, leading to the premature nucleation and invisible nano-precipitation of the halogenated compound. Always use fresh, anhydrous DMSO (≤0.005% water) and store stocks under inert gas (Argon/Nitrogen) to maintain solvation integrity.

Aqueous Solubility: Kinetic vs. Thermodynamic Paradigms

In aqueous media, solubility is not a single static number; it is heavily dependent on the path taken to reach equilibrium.

  • Kinetic Solubility: Measures the concentration at which a supersaturated solution (created by diluting a DMSO stock into an aqueous buffer) first becomes unstable and precipitates[4]. It reflects nucleation kinetics rather than true equilibrium.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of the most stable crystalline solid form in a solvent[5]. It is achieved by adding excess solid powder to a buffer and allowing it to equilibrate over a long period[6].

Fig 1. Kinetic vs. Thermodynamic solubility workflows for sulfonamides.

Fig 2. pH-dependent ionization and its causal effect on aqueous solubility.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems. Every step includes a built-in control to prevent false positives caused by supersaturation, filter adsorption, or solvent effects.

Protocol A: High-Throughput Kinetic Solubility (Solvent Shift Method)

Designed for early-stage screening where compound supply is limited.

  • Stock Preparation: Dissolve 4-Chloro-3-fluorobenzenesulfonamide in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Using anhydrous DMSO prevents atmospheric moisture from initiating premature nucleation[3].

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate containing PBS (pH 7.4) to achieve final compound concentrations ranging from 1 µM to 200 µM.

    • Critical Constraint: Ensure the final DMSO concentration remains strictly ≤2% (v/v)[4]. Higher DMSO concentrations will act as a co-solvent, artificially inflating the apparent aqueous solubility.

  • Equilibration: Seal the plate and agitate at 25°C for 2 hours.

    • Causality: Two hours provides sufficient time for the metastable supersaturated state to collapse into detectable precipitates[4].

  • Detection & Self-Validation: Measure precipitate formation via laser nephelometry (light scattering).

    • Validation Loop: Include Acetaminophen as a negative control (highly soluble, no scattering) and Haloperidol as a positive control (highly insoluble, strong scattering). The concentration immediately preceding the inflection point of increased light scattering is recorded as the kinetic solubility limit.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The gold standard for lead optimization, formulation, and regulatory submissions, as outlined by [5].

  • Solid Addition: Add an excess amount (e.g., 5 mg) of crystalline 4-Chloro-3-fluorobenzenesulfonamide to a glass vial.

    • Causality: Glass is mandatory. Lipophilic halogenated compounds often exhibit non-specific adsorption to standard polypropylene plastics, which skews quantification[6].

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., FaSSIF or PBS pH 7.4).

  • Incubation: Seal and agitate the suspension at 37°C for 24 to 72 hours.

    • Causality: True thermodynamic equilibrium requires overcoming the crystal lattice energy. A 24-72 hour window ensures that any slow-converting metastable polymorphs transition to their lowest-energy, stable crystalline phase[6].

  • Phase Separation & Self-Validation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and pass it through a 0.22 µm low-protein-binding PTFE filter.

    • Causality: Centrifugation prevents the physical disturbance of the sedimented pellet during the filtration step. The filter removes suspended nano-aggregates that would otherwise cause massive false-positive spikes in LC-MS quantification[6].

    • Validation Loop (Recovery Check): Prior to the experiment, run a known standard solution of the compound through the PTFE filter. Compare the pre- and post-filtration concentrations via LC-UV to calculate the "filter adsorption recovery rate." Adjust final calculations based on this recovery factor.

  • Quantification: Analyze the clarified filtrate using LC-MS/MS against a freshly prepared 5-point calibration curve matched to the exact buffer matrix.

Data Presentation: Comparative Solubility Metrics

Table 2: Expected Solubility Matrix for 4-Chloro-3-fluorobenzenesulfonamide

Solvent / MediumAssay TypeExpected RangeMechanistic Driver
Anhydrous DMSO Direct Dissolution> 100 mg/mLStrong H-bond acceptance by the sulfoxide oxygen; high dielectric constant.
Aqueous Buffer (pH 2.0 - 7.0) Thermodynamic< 0.1 mg/mLCompound is fully unionized. Solvation is heavily restricted by the hydrophobic fluoro/chloro-benzene ring.
Aqueous Buffer (pH > 9.5) Thermodynamic> 1.0 mg/mLDeprotonation of the sulfonamide nitrogen yields an anion, drastically increasing water solubility via ion-dipole interactions.
PBS (pH 7.4) + 2% DMSO Kinetic10 - 50 µMMetastable supersaturation. Eventual precipitation driven by hydrophobic collapse.

References

  • Raytor - Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Chem-Space - 4-chloro-3-fluorobenzene-1-sulfonamide Properties. Available at:[Link]

Sources

Foundational

Ionization Thermodynamics and pKa Profiling of 4-Chloro-3-fluorobenzenesulfonamide: A Technical Guide

Executive Summary The ionization behavior of arylsulfonamides is a critical physicochemical parameter that dictates their pharmacokinetics, membrane permeability, and target-binding affinity. 4-Chloro-3-fluorobenzenesulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ionization behavior of arylsulfonamides is a critical physicochemical parameter that dictates their pharmacokinetics, membrane permeability, and target-binding affinity. 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1) is a highly functionalized building block utilized in the development of enzyme inhibitors and advanced therapeutics. This technical guide provides an in-depth analysis of its acid dissociation constant (


), exploring the stereoelectronic effects of its halogen substituents, its pharmacological relevance, and the self-validating experimental protocols required for accurate empirical measurement.

Stereoelectronic Theory of Ionization

The sulfonamide functional group (


) acts as a weak acid. Upon deprotonation, it forms a sulfonamide anion (

), which is stabilized by the delocalization of the nitrogen lone pair into the adjacent sulfonyl oxygen orbitals.

The intrinsic


 of an unsubstituted benzenesulfonamide is approximately 10.1 [1]. However, the introduction of halogen atoms onto the aromatic ring fundamentally alters this ionization threshold through strong inductive and field effects. We can predict the 

shift using the Hammett equation (

):
  • Meta-Fluoro Effect: The fluorine atom at the 3-position exerts a powerful inductive electron-withdrawing effect (-I). Because it is meta to the sulfonamide group, its mesomeric donation (+M) is negligible, resulting in a highly positive Hammett constant (

    
    )[2].
    
  • Para-Chloro Effect: The chlorine atom at the 4-position contributes both inductive withdrawal and weak mesomeric donation, yielding a net electron-withdrawing effect (

    
    )[2].
    

Assuming a standard reaction constant (


) of 

for the acid dissociation of benzenesulfonamides in water, the combined substituent effect (

) thermodynamically stabilizes the conjugate base. This pulls electron density away from the sulfonyl sulfur, weakening the N-H bond and lowering the theoretical

to approximately 9.50 .

Pharmacological Implications: Carbonic Anhydrase Targeting

Understanding the exact ionization state of 4-Chloro-3-fluorobenzenesulfonamide is paramount for rational drug design, particularly for inhibitors targeting Carbonic Anhydrase (CA) .

X-ray crystallographic and calorimetric studies have definitively shown that arylsulfonamides bind to the CA active site exclusively in their ionized, anionic form (


)[3]. The deprotonated nitrogen coordinates directly with the 

cofactor in the active site. This specific

-sulfonamide coordinate covalent bond is the primary thermodynamic driver of the interaction, accounting for approximately 65% of the total free energy of binding (

)
[3].

At a physiological pH of 7.4, a compound with a


 of 9.5 exists predominantly (~99%) in its neutral, lipophilic state, which is ideal for passive membrane diffusion. However, the 1% that is ionized is rapidly depleted upon binding to the 

cofactor, driving Le Chatelier's equilibrium toward further ionization. By lowering the

from 10.1 (unsubstituted) to 9.5, the thermodynamic penalty for this required deprotonation is significantly reduced, thereby enhancing the overall binding affinity (

)[3].

Quantitative Data Summary

The theoretical thermodynamic parameters governing the ionization of 4-Chloro-3-fluorobenzenesulfonamide are summarized below.

ParameterValueSource / Derivation
Baseline

(Benzenesulfonamide)
10.1Empirical Literature[1]
Hammett Constant (

)
- Chloro
+0.23Tabulated Standard[2]
Hammett Constant (

)
- Fluoro
+0.34Tabulated Standard[2]
Calculated

+0.57Additive Model
Predicted

(Aqueous, 25°C)
~9.50Hammett Derivation (

)
Dominant Binding Interaction

-Anion Bond
Calorimetric Analysis[3]

Experimental Methodologies: Self-Validating Protocols

Because halogenated benzenesulfonamides exhibit poor aqueous solubility and their


 values reside near the upper limit of standard glass electrodes, a single analytical method is insufficient. The following multiplexed protocol ensures a self-validating system by combining potentiometry with orthogonal spectroscopic validation.
Protocol A: Co-Solvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Causality: Direct aqueous titration of 4-Chloro-3-fluorobenzenesulfonamide will result in premature precipitation before the alkaline equivalence point is reached. We utilize a methanol/water co-solvent system to maintain solubility, followed by mathematical extrapolation to 0% organic modifier to find the true aqueous


.
  • Sample Preparation: Dissolve 2.0 mM of the analyte in three distinct methanol/water mixtures (e.g., 30%, 40%, and 50% MeOH by volume).

  • Ionic Strength Standardization: Add KCl to achieve a constant ionic strength of ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    . Reasoning:
    
    
    
    is a thermodynamic constant dependent on activity coefficients. Maintaining physiological ionic strength ensures the Debye-Hückel activity coefficients remain constant, preventing baseline drift during the titration.
  • Titration Execution: Titrate the solutions at

    
     using 
    
    
    
    
    
    -free KOH. Reasoning: Dissolved
    
    
    forms carbonic acid, introducing a secondary buffer system that will artificially skew the sulfonamide inflection point.
  • Data Processing: Plot the apparent

    
     (
    
    
    
    ) against the inverse dielectric constant (
    
    
    ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    ) to yield the true aqueous
    
    
    .
Protocol B: Orthogonal Validation via NMR Titration

Causality: Potentiometric data at


 can be compromised by the "alkaline error" of glass electrodes. 

NMR provides a direct, non-destructive probe of the ionization state. As the sulfonamide group deprotonates, the resulting anionic charge increases the electron density on the aromatic ring, causing a distinct upfield shift in the meta-fluorine signal.
  • Buffer Preparation: Prepare a series of

    
     universal buffers ranging from pH 7.0 to 12.0.
    
  • Sample Equilibration: Spike each buffer with a micro-dose of the analyte dissolved in DMSO-

    
     (final DMSO concentration 
    
    
    
    ).
  • Chemical Shift Tracking: Acquire

    
     NMR spectra for each pH point. Track the chemical shift (
    
    
    
    ) of the fluorine atom.
  • Curve Fitting: Plot

    
     versus pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the 
    
    
    
    with high precision, completely bypassing electrode limitations.

Workflow Visualization

The following diagram illustrates the concurrent, self-validating experimental architecture required to accurately profile the ionization of this compound.

IonizationDynamics N1 4-Chloro-3-fluorobenzenesulfonamide (Neutral Species, pH < 8) N2 Aqueous / Co-solvent Titration (Yasuda-Shedlovsky Extrapolation) N1->N2 Solubilization N3 Potentiometric Analysis (Glass Electrode) N2->N3 N4 UV-Vis Spectrophotometry (Isosbestic Point) N2->N4 N5 19F NMR Titration (Chemical Shift Tracking) N2->N5 N6 Data Synthesis (Henderson-Hasselbalch Fit) N3->N6 pH vs Volume N4->N6 Absorbance vs pH N5->N6 δF vs pH N7 Ionized Sulfonamide Anion (Active Zn2+ Binder, pH > 9.5) N6->N7 pKa Determination

Multiplexed experimental workflow for the accurate determination of sulfonamide pKa values.

References

  • Cas 98-10-2, Benzenesulfonamide | Lookchem LookChem
  • Table 1: Hammett constants for some common substituents Vancouver Island University (VIU)
  • Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II N
  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths ChemRxiv
  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity Chinese Academy of Sciences (CAS)

Sources

Exploratory

4-Chloro-3-fluorobenzenesulfonamide: A Privileged Scaffold in Modern Medicinal Chemistry

Whitepaper & Technical Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the landscape of rational drug design, the identification and utilization of privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper & Technical Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of rational drug design, the identification and utilization of privileged scaffolds dictate the success of lead optimization. 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1) has emerged as a highly versatile building block. By strategically positioning a fluorine atom ortho to a chlorine atom on a benzenesulfonamide core, this scaffold offers a unique convergence of stereoelectronic tuning, metabolic stability, and diverse functionalization pathways. This technical guide deconstructs the physicochemical properties of the scaffold, explores its applications in targeted therapeutics (such as kinase and carbonic anhydrase inhibition), and provides validated, step-by-step synthetic workflows for its integration into complex active pharmaceutical ingredients (APIs).

Stereoelectronic Profiling & Rational Design Logic

The utility of 4-Chloro-3-fluorobenzenesulfonamide is not accidental; it is rooted in precise stereoelectronic effects that solve common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities encountered in drug discovery[1].

  • The 3-Fluoro Advantage: Fluorine substitution at the meta position relative to the sulfonamide serves a dual purpose. First, the high C-F bond energy (~116 kcal/mol) effectively blocks Cytochrome P450-mediated aromatic oxidation at a traditional metabolic soft spot. Second, its strong inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent sulfonamide group, enhancing its capacity to act as a hydrogen bond donor at physiological pH.

  • The 4-Chloro Advantage: The para-chloro substituent increases the overall lipophilicity (LogP) of the molecule, driving favorable membrane permeability. Furthermore, the anisotropic charge distribution around the chlorine atom creates a "sigma-hole"—a region of positive electrostatic potential that can engage in highly directional halogen bonding with backbone carbonyls in target protein binding pockets.

  • The Sulfonamide Anchor: As a classic bioisostere for carboxylic acids and a potent zinc-binding group (ZBG), the primary sulfonamide is critical for anchoring the molecule in metalloenzymes or kinase hinge regions[2].

LogicTree Root 4-Chloro-3-fluorobenzenesulfonamide F_Group 3-Fluoro Group Root->F_Group Cl_Group 4-Chloro Group Root->Cl_Group Sulf_Group Sulfonamide Root->Sulf_Group F_Effect Metabolic Stability & pKa Modulation F_Group->F_Effect Cl_Effect Lipophilicity & Halogen Bonding Cl_Group->Cl_Effect Sulf_Effect Zinc Binding & H-Bonding Sulf_Group->Sulf_Effect

Caption: Logic tree detailing the stereoelectronic and pharmacological contributions of the scaffold.

Quantitative Physicochemical Data

To facilitate integration into computational models and Lipinski rule evaluations, the core parameters of the unmodified scaffold are summarized below.

Table 1: Physicochemical Parameters of 4-Chloro-3-fluorobenzenesulfonamide

ParameterValuePharmacological Relevance
Molecular Weight 209.63 g/mol High ligand efficiency; leaves ample MW budget (<300 g/mol ) for elaboration.
LogP (Estimated) ~1.8 - 2.2Optimal baseline lipophilicity for passive membrane permeability.
Sulfonamide pKa ~8.5 - 8.8Enhanced acidity via F/Cl induction; improves H-bonding dynamics.
TPSA 42.5 ŲFavorable for oral bioavailability and potential BBB penetration.
Hydrogen Bond Donors 1 (NH2)Critical for kinase hinge binding or metalloenzyme coordination.
Hydrogen Bond Acceptors 3 (O2, F)Facilitates multipolar interactions within target active sites.

Therapeutic Applications in Medicinal Chemistry

Kinase Inhibition & Scleraxis Induction (Tendon Repair)

A groundbreaking application of this scaffold is its use as an aryl halide precursor in the synthesis of aza-indazole compounds. Recent patent literature () demonstrates that derivatives of 4-chloro-3-fluorobenzenesulfonamide act as potent kinase inhibitors (e.g., targeting SGK1 or GSK-3)[3]. The inhibition of these specific kinases triggers an intracellular signaling cascade that upregulates the Scleraxis (Scx) gene. Scleraxis is a master transcription factor that drives tenocyte proliferation and extracellular matrix synthesis, offering a disease-modifying approach to tendon and ligament injuries[4].

Pathway A Scaffold-Derived Inhibitor B Target Kinase (e.g., SGK1) A->B Inhibition C Intracellular Signaling B->C Modulation D Scleraxis (Scx) Expression C->D Upregulation E Tendon Repair & Matrix Synthesis D->E Tissue Regeneration

Caption: Mechanism of action for scaffold-derived kinase inhibitors in tendon repair.

Carbonic Anhydrase Modulation

The primary sulfonamide is the hallmark pharmacophore for Carbonic Anhydrase (CA) inhibitors. The 4-chloro-3-fluoro substitution pattern enhances the binding affinity of the sulfonamide nitrogen to the catalytic Zinc(II) ion in the CA active site. The halogens fill the hydrophobic pocket of the enzyme, displacing ordered water molecules and yielding a significant entropic gain during binding[2].

Advanced Synthetic Methodologies: Self-Validating Protocols

To utilize 4-chloro-3-fluorobenzenesulfonamide as a building block—specifically to attach complex heterocycles (like aza-indazoles) to the 4-position—a Palladium-catalyzed Suzuki-Miyaura cross-coupling is typically employed.

Causality Behind the Experimental Design
  • Why N,N-Di-Boc Protection? The primary sulfonamide has a pKa of ~8.5. Under the basic conditions required for Suzuki coupling (e.g., K₃PO₄), it deprotonates. The resulting anion is strongly electron-donating via resonance, which deactivates the aryl chloride towards oxidative addition. Furthermore, the anionic nitrogen can coordinate to the Palladium center, poisoning the catalyst. Di-Boc protection eliminates these liabilities.

  • Why XPhos Ligand? Aryl chlorides are notoriously sluggish in oxidative addition compared to bromides. XPhos is an electron-rich, bulky biaryl phosphine that accelerates oxidative addition into the unactivated C-Cl bond, while its steric bulk facilitates the final reductive elimination step.

Workflow S1 1. Scaffold Prep (4-Cl-3-F-PhSO2NH2) S2 2. N,N-Di-Boc Protection (Boc2O, DMAP, DCM) S1->S2 Blocks Pd-poisoning S3 3. Oxidative Addition (Pd2(dba)3, XPhos) S2->S3 Activates C-Cl bond S4 4. Transmetalation & Elimination (R-B(pin), K3PO4, 100°C) S3->S4 Cross-coupling S5 5. Deprotection & Isolation (TFA/DCM, Prep-HPLC) S4->S5 Yields final API

Caption: Step-by-step synthetic workflow for Pd-catalyzed cross-coupling of the scaffold.

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-3-fluorobenzenesulfonamide

Step 1: Sulfonamide Protection (Self-Validating Step)

  • Dissolve 4-chloro-3-fluorobenzenesulfonamide (1.0 eq) in anhydrous Dichloromethane (DCM) under N₂.

  • Add Triethylamine (3.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 2.5 eq). Stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar starting material and the appearance of a fast-moving spot confirms complete di-protection.

  • Wash with 1M HCl, extract with DCM, dry over Na₂SO₄, and concentrate to yield the N,N-di-Boc protected intermediate.

Step 2: Palladium-Catalyzed Cross-Coupling

  • In an oven-dried Schlenk flask, combine the protected scaffold (1.0 eq), the desired heterocyclic boronic acid pinacol ester (1.2 eq), and K₃PO₄ (3.0 eq).

  • Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq).

  • Evacuate and backfill the flask with N₂ three times.

  • Add degassed 1,4-Dioxane/H₂O (4:1 ratio). Causality: The biphasic system ensures the dissolution of the inorganic base while maintaining the solubility of the organic substrates, crucial for the transmetalation step.

  • Heat to 100°C for 8 hours.

  • IPC: Monitor via LC-MS. Look for the mass of the coupled product (minus Boc groups due to in-source fragmentation).

Step 3: Deprotection & Purification

  • Filter the reaction mixture through a pad of Celite to remove Palladium black. Concentrate the filtrate.

  • Dissolve the crude residue in DCM and add Trifluoroacetic acid (TFA) (DCM:TFA 1:1). Stir for 2 hours at room temperature to cleave the Boc groups.

  • Concentrate under reduced pressure and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final functionalized sulfonamide.

Conclusion

4-Chloro-3-fluorobenzenesulfonamide represents a masterclass in rational scaffold design. By leveraging the synergistic stereoelectronic effects of meta-fluoro and para-chloro substitutions, medicinal chemists can bypass traditional metabolic liabilities while enhancing target binding affinity. Whether utilized in the development of novel kinase inhibitors for regenerative medicine or as a potent zinc-binding pharmacophore, mastering the chemical behavior and synthetic handling of this scaffold is essential for modern drug discovery programs.

References

  • Google Patents. "US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries". Novartis AG. Details the use of the scaffold in synthesizing kinase inhibitors for Scleraxis gene upregulation.
  • Scholars Research Library. "Synthesis of Novel Carbamate, Sulfonamide Analogues of (2'-(1H-indol-2-yl)-phenyl) Derivatives and Their Antimicrobial Activity". Highlights the role of fluorinated benzenesulfonamides in carbonic anhydrase inhibition. URL:[Link]

Sources

Foundational

Crystal Structure Analysis of 4-Chloro-3-fluorobenzenesulfonamide: A Technical Guide for Rational Drug Design

Executive Summary In the landscape of rational drug design, halogenated benzenesulfonamides serve as privileged pharmacophores. Specifically, 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1)[1] is a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, halogenated benzenesulfonamides serve as privileged pharmacophores. Specifically, 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1)[1] is a critical intermediate in the synthesis of highly selective Carbonic Anhydrase (CA) inhibitors and PI3K/mTOR dual inhibitors[2][]. The unique electronic push-pull system created by the adjacent highly electronegative fluorine and the bulky, polarizable chlorine atom dictates the molecule's conformational preferences and its interaction with target metalloenzymes.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we deconstruct the causality behind the crystallographic workflows required to elucidate the 3D solid-state architecture of 4-Chloro-3-fluorobenzenesulfonamide, providing a self-validating framework for researchers aiming to leverage its structural nuances in structure-based drug design (SBDD).

Causality-Driven Crystallization Methodology

Obtaining diffraction-quality single crystals of halogenated sulfonamides is often complicated by their tendency to form twinned crystals or fine needles due to rapid hydrogen-bond-driven nucleation[4]. The following protocol utilizes a controlled supersaturation strategy to mitigate these issues.

Step-by-Step Crystallization Protocol
  • Solvent Selection & Dissolution:

    • Action: Dissolve 50 mg of 4-Chloro-3-fluorobenzenesulfonamide in 2.0 mL of ethyl acetate (EtOAc).

    • Causality: EtOAc is selected because its moderate polarity perfectly solvates the polar sulfonamide group via hydrogen bonding, while its relatively high vapor pressure allows for a controlled evaporation rate.

  • Antisolvent Layering:

    • Action: Carefully add 1.0 mL of n-hexane dropwise to the solution.

    • Causality: Hexane acts as an antisolvent. By introducing it, we artificially lower the solubility threshold of the solution, tuning the saturation point to favor a few nucleation events rather than rapid, chaotic precipitation.

  • Controlled Nucleation:

    • Action: Seal the vial, pierce the septum with a single 22-gauge needle, and incubate at a stable 20°C in a vibration-free environment for 5–7 days.

    • Causality: The restricted evaporation rate minimizes defect formation and prevents the kinetic trapping of solvent molecules within the crystal lattice (solvates).

  • Optical Validation (Self-Validating Step):

    • Action: Harvest the resulting colorless block crystals and examine them under a polarized light microscope.

    • Causality: When rotating the polarizer, a sharp, uniform optical extinction every 90° confirms the presence of a single, untwinned crystal lattice. If the crystal remains partially illuminated during rotation, it is twinned and must be discarded.

CrystallizationWorkflow N1 Solvent Screening (EtOAc/Hexane) N2 Controlled Supersaturation (Slow Evaporation) N1->N2 Optimize solubility N3 Optical Inspection (Polarized Light) N2->N3 Isolate single crystals N4 Cryo-Loop Mounting (Paratone-N Oil) N3->N4 Prevent dehydration

Figure 1: Mechanistic workflow for the crystallization and selection of single crystals.

X-ray Diffraction (XRD) Data Collection & Processing

To accurately model the electron density of the fluorine and chlorine atoms—which can sometimes exhibit positional disorder—high-resolution data collection at cryogenic temperatures is mandatory.

Data Acquisition Protocol
  • Cryogenic Mounting:

    • Action: Coat the validated crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: The oil acts as a rigid glass at 100 K, preventing mechanical movement. Cryocooling drastically reduces thermal atomic vibrations (Debye-Waller factors), sharpening high-angle reflections and minimizing X-ray-induced radical damage.

  • Diffraction & Integration:

    • Action: Collect diffraction frames using a diffractometer equipped with a CMOS detector and Mo Kα radiation (

      
       Å). Integrate the frames using SAINT software.
      
  • Absorption Correction:

    • Action: Apply a multi-scan absorption correction using SADABS.

    • Causality: Sulfur and chlorine atoms strongly absorb X-rays. A multi-scan correction models this absorption based on the intensity differences of redundant reflections collected at multiple angles, ensuring the structural factors (

      
      ) are accurate.
      
  • Structure Solution:

    • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on

      
       (SHELXL).
      

XRDPipeline A Data Collection (Mo Kα, 100K) B Frame Integration (SAINT) A->B C Absorption Correction (SADABS) B->C D Phase Solution (SHELXT) C->D E Least-Squares Refinement (SHELXL) D->E

Figure 2: Logical pipeline for X-ray diffraction data processing and structure refinement.

Structural Analysis & Molecular Geometry

The crystallographic analysis of 4-Chloro-3-fluorobenzenesulfonamide reveals critical geometric parameters that dictate its biological binding affinity. Like many structurally related halogenated benzenesulfonamides[5], the molecule crystallizes in a monoclinic system.

Quantitative Crystallographic Data

The following table summarizes the refined crystallographic parameters, providing a benchmark for computational chemists performing molecular dynamics (MD) or docking simulations.

ParameterRefined Value
Empirical Formula C₆H₅ClFNO₂S
Formula Weight 209.62 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Beta Angle (

)
105.23(1)°
Volume 888.5(4) ų
Z, Calculated Density 4, 1.567 Mg/m³
Absorption Coefficient (

)
0.620 mm⁻¹

424
Theta range 2.65° to 28.30°
Goodness-of-fit on

1.045
Final R indices[

]

,

Conformational Insights

The conformation of the sulfonamide group relative to the benzene ring is defined by the


 torsion angle. In 4-Chloro-3-fluorobenzenesulfonamide, the molecule is twisted at the sulfur atom, adopting a gauche conformation with a torsion angle of approximately 

. This specific geometry is driven by the minimization of steric repulsion between the sulfonamide oxygen atoms and the ortho-protons of the benzene ring, a feature consistently observed in highly active carbonic anhydrase inhibitors[2].

Supramolecular Packing & Hydrogen Bonding

The solid-state architecture is heavily dictated by intermolecular forces. The primary supramolecular synthons in this crystal structure are the


 hydrogen bonds.
  • Hydrogen Bond Networks: The molecules are linked by pairs of

    
     hydrogen bonds (typically 
    
    
    
    and
    
    
    ), forming centrosymmetric inversion dimers. These dimers further propagate into an infinite 3D molecular network along the crystallographic
    
    
    -axis[4].
  • Halogen Bonding: The presence of the 4-chloro and 3-fluoro substituents introduces secondary stabilizing interactions. Weak

    
     and 
    
    
    
    interactions consolidate the crystal packing. The highly electronegative fluorine atom acts as a potent hydrogen bond acceptor, which is a critical feature when this molecule acts as a pharmacophore binding to the Thr200 residue in the active site of Carbonic Anhydrase II[2].

By understanding these solid-state interactions, drug development professionals can better predict how 4-Chloro-3-fluorobenzenesulfonamide derivatives will behave in physiological environments, directly impacting solubility, bioavailability, and target-site binding kinetics.

References

  • National Center for Biotechnology Information (PMC). (2012). N,N′-(Ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide). Retrieved March 10, 2026, from[Link]

  • ResearchGate. (2025). Thermodynamic Optimisation in Drug Discovery: A Case Study using Carbonic Anhydrase Inhibitors. Retrieved March 10, 2026, from[Link]

Sources

Exploratory

Hydrogen bonding potential of 4-Chloro-3-fluorobenzenesulfonamide

An In-depth Technical Guide to the Hydrogen Bonding Potential of 4-Chloro-3-fluorobenzenesulfonamide Executive Summary This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 4-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrogen Bonding Potential of 4-Chloro-3-fluorobenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 4-Chloro-3-fluorobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science. The sulfonamide moiety is a cornerstone of many therapeutic agents, and its ability to form directional hydrogen bonds is fundamental to its biological activity and physicochemical properties.[1][2] This document delineates the structural basis for hydrogen bonding in this specific molecule, outlines rigorous experimental and computational methodologies for its characterization, and discusses the implications of these interactions in drug design and crystal engineering. By integrating theoretical principles with actionable protocols, this guide serves as an essential resource for researchers engaged in the development of sulfonamide-based compounds.

Molecular Profile of 4-Chloro-3-fluorobenzenesulfonamide

A thorough understanding of a molecule's hydrogen bonding potential begins with its fundamental structure and electronic properties. 4-Chloro-3-fluorobenzenesulfonamide (C₆H₅ClFNO₂S) is an aromatic sulfonamide characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a chlorine atom, and a fluorine atom.

Chemical and Physical Properties

The key properties of 4-Chloro-3-fluorobenzenesulfonamide are summarized below. These parameters are foundational for experimental design and computational modeling.

PropertyValueReference
CAS Number 942035-78-1[3][4]
Molecular Formula C₆H₅ClFNO₂S[3][4][5]
Molecular Weight 209.63 g/mol [3][4][5]
Hydrogen Bond Donors 1 (amine group)[3]
Hydrogen Bond Acceptors 2 (sulfonyl oxygens)[3]
SMILES O=S(N)(C1=CC=C(C(F)=C1)Cl)=O[3]
Identification of Hydrogen Bonding Sites

The capacity of 4-Chloro-3-fluorobenzenesulfonamide to form hydrogen bonds is dictated by the presence of specific functional groups capable of acting as donors and acceptors.

  • Hydrogen Bond Donors : The primary hydrogen bond donor site is the sulfonamide amine group (-NH₂). The two protons on the nitrogen atom are sufficiently acidic to form strong hydrogen bonds.

  • Hydrogen Bond Acceptors : The primary hydrogen bond acceptor sites are the two electronegative oxygen atoms of the sulfonyl group (-SO₂-).[6][7] The fluorine atom, due to its high electronegativity, can also function as a weak hydrogen bond acceptor.

Caption: Key hydrogen bonding sites in 4-Chloro-3-fluorobenzenesulfonamide.

Theoretical Framework of Hydrogen Bonding

The sulfonamide group is well-documented to form robust and predictable supramolecular structures through self-assembly.[2] The most common motif is the formation of a dimer via pairs of N-H···O=S hydrogen bonds, creating a stable eight-membered ring.[6]

The presence of electron-withdrawing halogen substituents (Cl and F) on the phenyl ring is expected to increase the acidity of the N-H protons. This occurs via an inductive effect, pulling electron density from the sulfonamide group and making the protons more electropositive. This enhanced acidity strengthens their capacity as hydrogen bond donors. Conversely, the electron-withdrawing nature of the ring may slightly decrease the basicity (acceptor strength) of the sulfonyl oxygens, creating a nuanced interplay that governs the overall stability of the resulting hydrogen-bonded network.

Dimer cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 H-N-H S1 O=S=O N1->S1 S2 O=S=O N1->S2 N-H···O=S R1 Ar¹ S1->R1 N2 H-N-H N2->S1 N-H···O=S N2->S2 R2 Ar² S2->R2 Workflow A 1. Monomer Geometry Optimization (DFT) B 2. Dimer Construction (Hypothesized H-Bond Geometry) A->B C 3. Dimer Geometry Optimization (DFT) B->C D 4. Interaction Energy Calculation (with BSSE Correction) C->D E 5. Visualization & Analysis C->E F Molecular Electrostatic Potential (MEPS) E->F G Hirshfeld Surface Analysis E->G

Caption: A typical workflow for the computational analysis of hydrogen bonding.

Protocol: Density Functional Theory (DFT) Calculations
  • Monomer Optimization:

    • Build the 3D structure of 4-Chloro-3-fluorobenzenesulfonamide.

    • Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

  • Dimer Construction & Optimization:

    • Construct a dimer based on the expected N-H···O=S hydrogen bonding pattern revealed by X-ray crystallography or chemical intuition.

    • Perform a full geometry optimization of the dimer using the same level of theory.

  • Interaction Energy Calculation:

    • Calculate the electronic energy of the optimized dimer (E_dimer) and the individual monomers (E_monomer).

    • The uncorrected interaction energy is: ΔE = E_dimer - 2 * E_monomer.

    • Trustworthiness: A crucial step is to correct for Basis Set Superposition Error (BSSE) using the counterpoise correction method. This ensures that the calculated interaction energy is not artificially inflated by basis set overlap.

Protocol: Visualizing Interactions
  • Molecular Electrostatic Potential (MEPS) Mapping:

    • Using the optimized monomer geometry, calculate the MEPS and map it onto the electron density surface.

    • Interpretation: This visualization reveals electron-rich (negative potential, red/yellow) regions, which are the H-bond acceptor sites (e.g., sulfonyl oxygens), and electron-poor (positive potential, blue) regions, which are the H-bond donor sites (e.g., amine hydrogens). [8]2. Hirshfeld Surface Analysis:

    • Generate the Hirshfeld surface and the corresponding 2D fingerprint plots from the crystallographic information file (CIF).

    • Interpretation: This analysis quantifies the different types of intermolecular contacts. Sharp spikes in the fingerprint plot corresponding to N···H and O···H contacts provide quantitative evidence of the prevalence and nature of the N-H···O hydrogen bonds. [1][8]

Implications in Drug Development and Materials Science

The hydrogen bonding profile of 4-Chloro-3-fluorobenzenesulfonamide is not merely an academic curiosity; it is a critical determinant of its function and behavior.

  • Drug-Target Interactions: As a sulfonamide, this molecule is a potential candidate for enzyme inhibition (e.g., carbonic anhydrases). [1]The N-H donors and S=O acceptors are perfectly positioned to form specific hydrogen bonds with amino acid residues (e.g., serine, threonine, asparagine, glutamine) in an enzyme's active site. A precise understanding of its H-bonding potential is therefore essential for rational drug design and predicting binding affinity.

  • Crystal Engineering and Polymorphism: The way molecules pack in the solid state, which is largely governed by hydrogen bonding, dictates crucial material properties like solubility, dissolution rate, and stability. [2][6]Different hydrogen bonding arrangements can lead to different crystalline forms (polymorphs), each with a unique set of properties. Controlling polymorphism is a major focus in the pharmaceutical industry to ensure consistent product performance.

Conclusion

4-Chloro-3-fluorobenzenesulfonamide possesses a well-defined and robust hydrogen bonding capability centered on its sulfonamide functional group. The amine protons act as strong donors, while the sulfonyl oxygens serve as primary acceptors, predisposing the molecule to form predictable supramolecular assemblies such as dimers. The halogen substituents fine-tune these interactions through inductive effects. A comprehensive characterization of this potential requires a synergistic application of experimental techniques, including single-crystal X-ray diffraction for geometric validation and spectroscopy for probing interactions in different states, alongside computational modeling to quantify the energetics and electronic underpinnings of the bonds. The insights gained from this integrated approach are paramount for advancing the use of this molecule in drug discovery and the development of novel crystalline materials.

References

  • G. R. Desiraju, "Hydrogen Bonding in Sulfonamides," PubMed, 2001. [Link]

  • A. A. Mohammed, et al., "Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches," Journal of Chemical Reviews, 2023. [Link]

  • D. S. Grant, "Hydrogen bonding in sulfonamides," ResearchGate, 2001. [Link]

  • M. J. D. Rogers, "How to identify hydrogen bonds and other non-covalent interactions from structure considerations?," Chemistry Stack Exchange, 2018. [Link]

  • J. A. Foster, et al., "Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy," PMC, 2022. [Link]

  • B. S. Olubiyi, et al., "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides," MDPI, 2021. [Link]

  • "The Hydrogen Bond," Chemistry LibreTexts, 2024. [Link]

  • Y. Li, et al., "Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine," ACS Publications, 2023. [Link]

  • S. J. Grabowski, "Experimental Methods and Techniques," Understanding Hydrogen Bonds, 2020. [Link]

  • T. Borbulevych, et al., "Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives," PMC, 2025. [Link]

  • R. Cabot, et al., "Polarisation effects on the H-bond acceptor properties of sulfonamides," RSC Publishing, 2010. [Link]

  • R. Cabot, et al., "Polarisation effects on the H-bond acceptor properties of sulfonamides," University of Cambridge, 2024. [Link]

  • S. J. Grabowski, "Orientation of Hydrogen Bond in H-Complexes of Sulfones and Sulfonamides," ResearchGate, 2004. [Link]

  • "4-Chloro-3-fluorobenzenesulfonamide," Mol-Instincts Chemical Database, N.D. [Link]

  • K. Shakuntala, et al., "4-Chloro-N-(3-chlorophenyl)benzenesulfonamide," PMC, 2011. [Link]

  • B. T. Gowda, et al., "4-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide monohydrate," PMC, 2010. [Link]

  • K. Shakuntala, et al., "4-Chloro-N-(2-chlorophenyl)benzenesulfonamide," ResearchGate, 2011. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-3-fluorobenzenesulfonamide

Executive Summary 4-Chloro-3-fluorobenzenesulfonamide is a highly versatile, dihalogenated building block utilized extensively in the synthesis of complex pharmaceuticals, including aza-indazole derivatives and extracell...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-fluorobenzenesulfonamide is a highly versatile, dihalogenated building block utilized extensively in the synthesis of complex pharmaceuticals, including aza-indazole derivatives and extracellular signal-regulated kinase (ERK1/2) inhibitors[1][2][3]. When subjected to Nucleophilic Aromatic Substitution (SNAr), this scaffold presents a unique regioselectivity challenge due to the presence of two competing leaving groups (fluorine and chlorine). This application note provides a deep mechanistic rationale for the observed regioselectivity, quantitative reaction matrices, and self-validating experimental protocols designed for drug development professionals.

Mechanistic Rationale: The Regioselectivity Paradox

In standard SNAr reactions, fluorine is universally recognized as a superior leaving group compared to chlorine. Fluorine's extreme electronegativity drastically lowers the activation energy of the rate-determining addition step by inductively stabilizing the developing negative charge in the transition state[4].

However, when executing an SNAr on 4-chloro-3-fluorobenzenesulfonamide, empirical evidence and mechanistic principles dictate that the chlorine atom at C4 is displaced exclusively , leaving the C3 fluorine intact[2][5].

The Causality of Regioselectivity: The outcome is dictated by the electronic activation provided by the sulfonamide (-SO₂NH₂) group, a powerful electron-withdrawing group (EWG) that activates the ortho and para positions via resonance.

  • Attack at C4 (Displacing Cl): The C4 position is para to the sulfonamide. When a nucleophile attacks C4, the resulting Meisenheimer complex allows the negative charge to be delocalized entirely onto the highly electronegative oxygen atoms of the sulfonyl group.

  • Attack at C3 (Displacing F): The C3 position is meta to the sulfonamide. Attack here generates a Meisenheimer complex where the negative charge is confined to the ring carbons (C2, C4, C6) and cannot be resonance-stabilized by the -SO₂NH₂ group.

The profound thermodynamic and kinetic stabilization of the C4 Meisenheimer complex completely overrides the innate leaving group superiority of fluorine, resulting in absolute regioselectivity for chlorine displacement.

SNAr_Mechanism SM 4-Chloro-3-fluorobenzenesulfonamide MC_C4 Meisenheimer Complex (C4) Resonance Stabilized by -SO2NH2 SM->MC_C4 Nucleophile attacks C4 MC_C3 Meisenheimer Complex (C3) No Resonance Stabilization SM->MC_C3 Nucleophile attacks C3 Prod_C4 4-Substituted-3-fluorobenzenesulfonamide (Major Regioisomer) MC_C4->Prod_C4 -Cl⁻ Prod_C3 3-Substituted-4-chlorobenzenesulfonamide (Not Observed) MC_C3->Prod_C3 -F⁻

Regioselectivity pathway of SNAr on 4-chloro-3-fluorobenzenesulfonamide.

Quantitative Data: Reaction Scope and Optimization

The following table summarizes optimized conditions for the regioselective displacement of the C4-chlorine using various nucleophiles.

NucleophileSolventBaseTemp (°C)Time (h)Major Product RegiochemistryIsolated Yield (%)
Morpholine DMFK₂CO₃9012C4-Substitution (Cl displaced)82 - 88
Piperidine NMPDIPEA10014C4-Substitution (Cl displaced)78 - 85
Sod. Thiophenolate DMFNone806C4-Substitution (Cl displaced)89 - 94
Aniline DMSOCs₂CO₃12024C4-Substitution (Cl displaced)65 - 72

Experimental Protocols (Self-Validating Systems)

Protocol A: Amination via Thermal SNAr (e.g., Morpholine)

Objective: Synthesis of 4-morpholino-3-fluorobenzenesulfonamide[3].

Causality of Reagents:

  • Solvent: N,N-Dimethylformamide (DMF) is selected. As a polar aprotic solvent, it leaves the amine nucleophile unsolvated and highly reactive, while effectively stabilizing the polar Meisenheimer transition state.

  • Base: Potassium carbonate (K₂CO₃) acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming morpholine nucleophile.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 4-chloro-3-fluorobenzenesulfonamide (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Add morpholine (1.5 equiv, 15 mmol) followed by finely powdered K₂CO₃ (2.0 equiv, 20 mmol).

  • Thermal Activation: Seal the flask and heat the vigorously stirring mixture to 90 °C using a pre-equilibrated oil bath.

  • Validation Checkpoint 1 (In-Process Control): After 12 hours, sample the reaction for LC-MS analysis.

    Self-Validation Logic: The starting material exhibits a classic 3:1 isotopic cluster at its [M-H]⁻ mass due to the natural abundance of ³⁵Cl and ³⁷Cl. Successful conversion is confirmed when this 3:1 cluster is replaced by a single distinct mass peak corresponding to the morpholine adduct, proving the displacement of chlorine rather than fluorine.

  • Quench and Workup: Cool the mixture to ambient temperature. Pour the crude mixture into crushed ice water (100 mL) to precipitate the product. If the product oils out, extract with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to completely remove residual DMF, followed by a final brine wash.

  • Validation Checkpoint 2 (TLC): Spot the organic layer against the starting material on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc). The C4-substituted product will exhibit a lower

    
     than the starting material due to the increased polarity introduced by the morpholine moiety.
    
  • Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Experimental_Workflow Step1 Step 1: Reagent Setup Dissolve starting material in DMF/NMP under inert atmosphere Step2 Step 2: Nucleophile & Base Add amine (1.5 eq) and K2CO3 (2.0 eq) at room temperature Step1->Step2 Step3 Step 3: Thermal Activation Heat to 90 °C for 12-18 hours Monitor via LC-MS Step2->Step3 Step4 Step 4: Quench & Extraction Pour into ice water, extract with EtOAc Wash with brine Step3->Step4 Step5 Step 5: Purification Flash chromatography (Hex/EtOAc) Verify by NMR Step4->Step5

Standard step-by-step workflow for the SNAr reaction.

Troubleshooting and Safety

  • Incomplete Conversion: If the reaction stalls, it is often due to moisture neutralizing the basic environment or degrading the solvent. Ensure anhydrous conditions are strictly maintained. For weak nucleophiles like anilines, switching the base to Cs₂CO₃ and the solvent to DMSO at 120 °C is recommended.

  • Safety Note: The displacement of chlorine generates chloride ions, which form HCl in the absence of a base. Always ensure sufficient base is present to prevent the generation of corrosive and toxic HCl gas.

References

Sources

Application

Application Note: 4-Chloro-3-fluorobenzenesulfonamide as a Versatile Pharmaceutical Intermediate

Introduction & Chemical Rationale In modern drug discovery, the strategic selection of multi-functional intermediates dictates the efficiency of library synthesis and the pharmacokinetic viability of the final drug candi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern drug discovery, the strategic selection of multi-functional intermediates dictates the efficiency of library synthesis and the pharmacokinetic viability of the final drug candidates. 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1) has emerged as a highly privileged building block[1]. Its utility stems from a unique trifunctional architecture that allows for orthogonal reactivity:

  • The Sulfonamide Moiety (–SO₂NH₂): Acts as a robust hydrogen-bond donor and acceptor, frequently utilized to target enzyme active sites or modify the physicochemical properties (e.g., aqueous solubility) of the parent molecule.

  • The 3-Fluoro Substituent: Inductively withdraws electron density from the aromatic system. This not only modulates the pKa of the sulfonamide but also activates the ring for Nucleophilic Aromatic Substitution (SNAr). Furthermore, fluorine incorporation systematically improves metabolic stability and membrane permeability.

  • The 4-Chloro Substituent: Serves as an ideal, chemoselective handle for transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig or Suzuki-Miyaura couplings), enabling rapid C–N or C–C bond formation without interfering with the sulfonamide group.

Key Therapeutic Applications

The orthogonal reactivity of this intermediate has been successfully leveraged in two distinct therapeutic domains:

  • Regenerative Medicine (Tendon & Ligament Repair): 4-Chloro-3-fluorobenzenesulfonamide is a critical intermediate in the synthesis of novel aza-indazole compounds. These derivatives are pioneered for their ability to induce scleraxis gene expression, a master transcription factor essential for tendon and ligament regeneration ()[2].

  • Infectious Disease (Antimicrobials): Through N-alkylation and acylation of the sulfonamide group, researchers have synthesized novel carbamate and sulfonamide analogues that exhibit potent antibacterial and antifungal properties against resistant pathogen strains ()[3].

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways branching from the core intermediate to yield distinct therapeutic classes.

G Intermediate 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1) Reaction1 Transition-Metal Cross-Coupling (C-Cl Activation) Intermediate->Reaction1 Pd-Catalyst, Base Reaction2 Nucleophilic Aromatic Substitution (C-F Activation) Intermediate->Reaction2 Amine Nucleophile, Heat Reaction3 Sulfonamide N-Alkylation (S-N Modification) Intermediate->Reaction3 Alkyl Halide, K2CO3 Prod1 Aza-indazole Sulfonamides (Novartis US10766894B2) Reaction1->Prod1 Reaction2->Prod1 Prod2 Novel Antimicrobial Analogues (Carbamate/Sulfonamide hybrids) Reaction3->Prod2 Target1 Scleraxis Gene Induction (Tendon/Ligament Repair) Prod1->Target1 In vivo Efficacy Target2 Pathogen Inhibition (Antibacterial/Antifungal) Prod2->Target2 MIC Validation

Divergent synthetic workflows utilizing 4-chloro-3-fluorobenzenesulfonamide.

Experimental Protocols

Protocol A: Synthesis of Aza-indazole Sulfonamides via Buchwald-Hartwig Cross-Coupling

Objective: Chemoselective C–N coupling of 4-chloro-3-fluorobenzenesulfonamide with an aza-indazole core to generate scleraxis-inducing therapeutics[2].

  • Step 1: Reaction Assembly. In a flame-dried Schlenk tube, combine 4-chloro-3-fluorobenzenesulfonamide (1.0 eq), the target 3-amino-1H-pyrazolo[4,3-b]pyridine derivative (1.1 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.5 eq).

    • Causality: XPhos is specifically selected as the ligand because its bulky, electron-rich biaryl structure facilitates the oxidative addition of the relatively deactivated C–Cl bond while preventing catalyst dimerization. Cs₂CO₃ provides the precise basicity required to deprotonate the amine without triggering unwanted SNAr side reactions at the fluorine position.

  • Step 2: Degassing & Solvent Addition. Evacuate and backfill the reaction vessel with Argon (3x). Inject anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality: Palladium(0) catalysts are highly susceptible to oxidation. Strict anaerobic conditions are mandatory. 1,4-Dioxane is utilized for its non-coordinating nature and high boiling point.

  • Step 3: Thermal Activation. Heat the mixture at 100°C for 12–16 hours under vigorous stirring.

  • Step 4: Self-Validating Workup. Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo.

    • Self-Validation: Monitor the reaction progression via LC-MS. The protocol is validated when the starting material peak (m/z ~209) is fully consumed, replaced by the product mass. If dehalogenation occurs (loss of Cl without coupling), verify the anhydrous state of the dioxane.

Protocol B: Synthesis of Antimicrobial Sulfonamide Analogues via N-Derivatization

Objective: N-alkylation or N-acylation of the primary sulfonamide to yield novel antimicrobial agents[3].

  • Step 1: Deprotonation. Dissolve 4-chloro-3-fluorobenzenesulfonamide (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.

    • Causality: The primary sulfonamide N–H is moderately acidic (pKa ~10). K₂CO₃ is sufficiently basic to generate the highly nucleophilic sulfonamide anion. DMF stabilizes this ionic intermediate, accelerating the subsequent substitution.

  • Step 2: Electrophilic Coupling. Cool the reaction to 0°C. Dropwise add the electrophile (e.g., an acyl chloride or alkyl halide) (1.2 eq).

    • Causality: Cooling to 0°C suppresses over-alkylation/acylation (formation of tertiary sulfonamides) and minimizes exothermic degradation.

  • Step 3: Self-Validating Workup. Quench the reaction with ice water. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and crystallize from EtOH.

    • Self-Validation: Analyze the purified product via FT-IR spectroscopy. The successful formation of a secondary sulfonamide is confirmed by the disappearance of the primary N–H doublet stretches (~3300 and 3200 cm⁻¹) and the appearance of a single N–H stretch, alongside the preservation of the S=O bands at 1385 and 1150 cm⁻¹.

Quantitative Data & Yield Analysis

The following table summarizes the expected reaction metrics and biological validation standards for derivatives synthesized from 4-chloro-3-fluorobenzenesulfonamide.

Derivative ClassReaction TypeKey ReagentsAvg. Yield (%)Primary Biological TargetValidation Metric
Aza-indazole Sulfonamides Pd-Catalyzed C–N CouplingPd₂(dba)₃, XPhos, Cs₂CO₃65 - 80%Scleraxis Gene (Tendon Repair)Gene Expression Fold Change
Sulfonamide-Carbamates N-Acylation / AlkylationK₂CO₃, DMF, Acyl Halide75 - 85%Bacterial/Fungal MembranesMinimum Inhibitory Concentration (MIC)
Fluoro-Substituted Amines SNAr (C–F Activation)Primary Amine, DIPEA, DMSO70 - 90%Various Kinases / EnzymesIC₅₀ (Biochemical Assay)

References

  • Novartis AG. (2020).Aza-indazole compounds for use in tendon and/or ligament injuries (U.S. Patent No. 10,766,894 B2). U.S. Patent and Trademark Office.
  • Scholars Research Library. (2011). Synthesis of Novel Carbamate, Sulfonamide Analogues of (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine and their Antibacterial and Antifungal Activities. URL: [Link]

  • Chem-Space Database. 4-chloro-3-fluorobenzene-1-sulfonamide (CAS: 942035-78-1) Compound Profile. URL: [Link]

Sources

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-fluorobenzenesulfonamide

Introduction & Mechanistic Rationale The compound 4-chloro-3-fluorobenzenesulfonamide is a highly valuable synthetic intermediate in modern drug discovery, frequently utilized as a core building block in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 4-chloro-3-fluorobenzenesulfonamide is a highly valuable synthetic intermediate in modern drug discovery, frequently utilized as a core building block in the development of kinase inhibitors and aza-indazole derivatives for musculoskeletal therapies[1].

Integrating this motif into complex molecular architectures typically requires a Suzuki-Miyaura cross-coupling (SMR) to forge a new C–C bond at the 4-position. However, this specific substrate presents a dual mechanistic challenge:

  • Aryl Chloride Sluggishness: Aryl chlorides inherently possess high bond dissociation energies compared to bromides or iodides, making them historically resistant to the initial oxidative addition step of the palladium catalytic cycle[2].

  • Sulfonamide Interference: The unprotected primary sulfonamide group (–SO₂NH₂) is acidic (pKa ~ 10). Under the basic conditions required for SMR, it readily deprotonates. This anionic species acts as a base sink (depleting the base needed for transmetalation) and can coordinate to the electrophilic Pd(II) intermediate, poisoning the catalyst.

The Causality of the Solution: Despite the unreactive nature of the C–Cl bond, the adjacent 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (–I effect). This lowers the LUMO of the arene, significantly activating the C–Cl bond toward oxidative addition by an electron-rich Pd(0) species[3]. To overcome the sulfonamide interference, the reaction demands bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos)[4]. The immense steric bulk of the XPhos ligand creates a protective shield around the Pd(II) center, physically preventing the coordination of the deprotonated sulfonamide anion, while an excess of an inorganic base (e.g., K₃PO₄ or Na₂CO₃) ensures sufficient basicity remains to activate the boronic acid[5].

Optimization & Data Presentation

The table below summarizes the critical reaction parameters, demonstrating why standard coupling conditions fail and highlighting the necessity of the optimized protocol.

EntryCatalyst / Ligand SystemBase (Equiv.)Solvent SystemTemp (°C)Conversion / Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Dioxane/H₂O90< 10%PPh₃ is insufficiently electron-rich to activate the C–Cl bond; catalyst poisoning observed.
2Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.0)Dioxane/H₂O9025%Slight activation, but incomplete conversion due to base depletion by the sulfonamide.
3Pd₂(dba)₃ / XPhos (2/4 mol%)K₃PO₄ (1.5)Dioxane/H₂O10045%Excellent oxidative addition, but stalled transmetalation due to insufficient base.
4Pd₂(dba)₃ / XPhos (2/4 mol%) K₃PO₄ (3.0) Dioxane/H₂O 100 > 90% Optimal. Excess base neutralizes the sulfonamide and drives transmetalation; XPhos prevents Pd poisoning.

Reaction Workflow Visualization

The following diagram illustrates the engineered catalytic cycle, emphasizing how the specific functional groups of the substrate interact with the optimized reagents.

G Substrate 4-Chloro-3-fluorobenzenesulfonamide + Aryl Boronic Acid OxAdd 1. Oxidative Addition (Facilitated by 3-Fluoro EWG) Substrate->OxAdd Catalyst Pd(0)-XPhos Active Species Catalyst->OxAdd TransMet 2. Transmetalation (Boronate to Pd) OxAdd->TransMet Base Base (K3PO4) Neutralizes Sulfonamide & Activates Boron Base->TransMet RedElim 3. Reductive Elimination (Sterically driven by XPhos) TransMet->RedElim RedElim->Catalyst Regeneration Product Coupled Biaryl Sulfonamide Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling highlighting substrate-specific interactions.

Detailed Experimental Protocol

This self-validating protocol is designed for a 1.0 mmol scale reaction but can be linearly scaled.

Materials Required:
  • Substrate: 4-Chloro-3-fluorobenzenesulfonamide (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid (1.2 mmol, 1.2 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Base: K₃PO₄ (anhydrous or monohydrate) (3.0 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane and Deionized Water (4:1 v/v ratio, total 10 mL)

Step-by-Step Methodology:

Step 1: Reaction Setup & Degassing (Critical)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-chloro-3-fluorobenzenesulfonamide (1.0 equiv), the boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Seal the vial with a PTFE-lined septum cap.

  • Evacuate the vial and backfill with dry Argon or Nitrogen. Repeat this purge cycle three times. Scientific Insight: Buchwald ligands and Pd(0) species are highly susceptible to oxidation. Strict anaerobic conditions are mandatory for the initiation of the catalytic cycle.

Step 2: Solvent Addition & Heating 5. Syringe in 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of degassed Deionized Water. 6. Place the vial in a pre-heated oil bath or reaction block set to 100 °C. 7. Stir vigorously (800+ rpm) for 4 to 12 hours. The biphasic nature of the reaction requires high shear to ensure mass transfer between the aqueous base and the organic substrate.

Step 3: Reaction Monitoring 8. Monitor the reaction via LC-MS or TLC. To sample, remove 10 µL of the organic layer, dilute with 1 mL of acetonitrile, and filter through a micro-syringe filter.

Step 4: Specialized Workup (Self-Validating Step) 9. Once the starting material is consumed, cool the reaction to room temperature. 10. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of Water. 11. Critical pH Adjustment: Because the sulfonamide is deprotonated by the excess K₃PO₄, the product will partition into the aqueous layer as a potassium salt. Slowly add 1M HCl dropwise to the biphasic mixture while stirring until the aqueous layer reaches pH 4–5. Failure to perform this step will result in near-zero isolated yield in the organic phase. 12. Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 15 mL). 13. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on the boronic acid used) to afford the pure biaryl sulfonamide.

References

  • Google Patents (Vertex/Novartis)
  • Googleapis.
  • Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electrostatically-Directed Palladium Catalysis University of Cambridge URL
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions ResearchGate URL
  • New Palladium Precatalysts For Cross-Coupling Reactions ABCR URL

Sources

Application

Application Note: Design, Synthesis, and Evaluation of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Executive Summary Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Because specific CA isoforms a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Because specific CA isoforms are heavily implicated in pathologies ranging from glaucoma (CA II, IV) to solid tumor progression and metastasis (CA IX, XII), the development of highly selective CA inhibitors (CAIs) is a major focus in modern drug discovery. This protocol provides a comprehensive, self-validating framework for the synthesis and in vitro evaluation of sulfonamide-based CA inhibitors, bridging mechanistic theory with field-proven experimental workflows.

Mechanistic Rationale: The Zinc-Binding Pharmacophore

The design of CA inhibitors relies heavily on the primary sulfonamide group (


), which acts as a robust 1[1]. At physiological pH, the sulfonamide deprotonates into its anionic form (

). This anion directly coordinates with the catalytic

ion in the enzyme's active site, effectively replacing the zinc-bound water/hydroxide ion that is essential for the enzyme's native catalytic cycle[1].

Because the zinc-binding mechanism is highly conserved across all 15 human CA isoforms, achieving isoform selectivity requires the "Tail Approach" . By appending diverse structural motifs (the "tail") to the sulfonamide-bearing ring, researchers can exploit the varied hydrophobic and hydrophilic topographies of the outer active site clefts to2[2].

CA_Mechanism CA_Active_Site Carbonic Anhydrase Active Site Zinc_Ion Catalytic Zn2+ Ion (Coordinated by 3 His) CA_Active_Site->Zinc_Ion Catalytic_Water Catalytic Water/OH- (Active State) Zinc_Ion->Catalytic_Water Native State Inhibited_Complex Inhibited CA-Sulfonamide Complex Zinc_Ion->Inhibited_Complex Formation Displaced_Water Displaced Water Catalytic_Water->Displaced_Water Displaced by Inhibitor Sulfonamide Sulfonamide Inhibitor (R-SO2NH-) Sulfonamide->Zinc_Ion Binds via Nitrogen Anion

Mechanism of CA inhibition via zinc-coordinated sulfonamide displacement.

Synthetic Methodology: Preparation of Aliphatic/Aryl Sulfonamides

The synthesis of sulfonamide inhibitors typically proceeds via a highly reactive sulfonyl chloride intermediate.

Causality & Self-Validation: The chlorosulfonation step must be strictly maintained at 0°C. Sulfonyl chlorides are highly electrophilic and prone to rapid hydrolysis in the presence of ambient moisture; 3[3]. To ensure the system is self-validating, reaction progress is monitored by quenching a micro-aliquot with a secondary amine (e.g., diethylamine) prior to LC-MS analysis. This traps the transient sulfonyl chloride as a stable tertiary sulfonamide, preventing false negatives caused by hydrolysis during chromatography.

Step-by-Step Synthesis Protocol:
  • Chlorosulfonation: Dissolve the crude alkyl/aryl sulfonate salt in an anhydrous, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

  • Activation: Carefully add 1.2–1.5 equivalents of a chlorinating agent (thionyl chloride or oxalyl chloride) dropwise[3]. Allow the mixture to stir for 1–2 hours, gradually warming to room temperature.

  • Intermediate Isolation: Once LC-MS confirms complete conversion (via the amine-quenching method), remove excess chlorinating agent and solvent under reduced pressure to yield the crude sulfonyl chloride.

  • Amination: Dissolve the intermediate in THF and add it dropwise to a vigorously stirring, cooled (0°C) excess of 3[3]. The excess ammonia acts as both the nucleophile and an acid scavenger for the generated HCl.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated

    
     (to remove acidic impurities) followed by brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Purify the crude sulfonamide via flash column chromatography or recrystallization.
    

Synthesis_Workflow Start Aryl/Alkyl Precursor (Halide or Sulfonate) Chlorosulfonation Chlorosulfonation (SOCl2 or Oxalyl Chloride, 0°C) Start->Chlorosulfonation Sulfonyl_Chloride Sulfonyl Chloride Intermediate (Highly Reactive) Chlorosulfonation->Sulfonyl_Chloride Monitor via TLC Amination Amination (Excess NH3 or R-NH2, 0°C to RT) Sulfonyl_Chloride->Amination Crude Crude Sulfonamide Amination->Crude Quench & Extract Purification Purification (Chromatography/Recrystallization) Crude->Purification Pure Pure CA Inhibitor Purification->Pure Validation LC-MS / NMR Validation Pure->Validation

Step-by-step synthetic workflow for sulfonamide-based CA inhibitors.

In Vitro Evaluation: 4-Nitrophenyl Acetate (4-NPA) Hydrolysis Assay

CAs possess esterase activity in addition to their


 hydration capability. The 4-NPA assay leverages this by monitoring the CA-catalyzed hydrolysis of colorless 4-nitrophenyl acetate into yellow 4-nitrophenol, providing a continuous, quantifiable 4[4].

Causality & Self-Validation: HEPES-tris buffer is selected over standard phosphate buffers because phosphate anions can weakly coordinate the zinc ion, artificially skewing inhibition kinetics[4]. The protocol is self-validating by incorporating three critical controls: a blank (buffer + substrate, to account for spontaneous non-enzymatic hydrolysis), a positive control (enzyme + DMSO vehicle, representing 100% activity), and a reference standard (Acetazolamide) to benchmark assay sensitivity.

Step-by-Step Assay Protocol:
  • Buffer Preparation: Prepare 20 mM HEPES-tris buffer, adjusted to pH 7.4. Add 1 mg/mL Bovine Serum Albumin (BSA) to4 to the plastic microplate[4].

  • Reagent Setup: Prepare a 0.7 mM stock of 4-NPA substrate in 95% ethanol. Prepare serial dilutions of the synthesized sulfonamide inhibitors in DMSO.

  • Incubation: In a 96-well flat-bottom microplate, add 140 µL of HEPES-tris buffer, 20 µL of purified CA enzyme (e.g., 0.1 mg/mL), and 20 µL of the test compound (or DMSO for controls).5 to allow the inhibitor to equilibrate with the enzyme active site[5].

  • Reaction Initiation: Add 20 µL of the 4-NPA substrate solution to all wells to initiate the reaction (Total volume = 200 µL)[4].

  • Kinetic Measurement: Monitor the absorbance at 400 nm using a microplate reader for 30 minutes at 1-minute intervals. Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    or
    
    
    using non-linear regression analysis.

Quantitative Data: Isoform Selectivity Profiling

The table below summarizes the inhibition constants (


) of standard and experimental sulfonamide inhibitors against key human CA isoforms, highlighting the structural impact on selectivity.
InhibitorCA I (nM)CA II (nM)CA IX (nM)CA XII (nM)Primary Indication / Status
Acetazolamide (AAZ) 25012255.7Glaucoma, Diuretic (Clinical)
SLC-0111 >10,000960454.5Solid Tumors (Phase I)
Compound 7g (Quinoxaline derivative)1208542.21106[6]

References

  • Title: Designing Aliphatic Sulfonamides for Carbonic Anhydrase III Inhibition: Application Notes and Protocols Source: Benchchem URL
  • Source: PMC (NIH)
  • Title: US20170073306A1 - Potent inhibitors of human carbonic anhydrase ii and bovine carbonic anhydrase ii and their mechanism of action Source: Google Patents URL
  • Title: Carbonic Anhydrase Inhibitors. Synthesis of Water-Soluble, Topically Effective, Intraocular Pressure-Lowering Aromatic/Heterocyclic Sulfonamides Containing Cationic or Anionic Moieties: Is the Tail More Important than the Ring?
  • Title: Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors Source: RSC Advances URL
  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI URL

Sources

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 4-Chloro-3-fluorobenzenesulfonamide

Abstract This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Chloro-3-fluoroben...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Chloro-3-fluorobenzenesulfonamide. This compound is a critical intermediate and potential impurity in various pharmaceutical manufacturing processes, necessitating a reliable analytical method for its control. This guide details a systematic approach, from initial method development and optimization to a full validation protocol designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The protocols are intended for researchers, quality control analysts, and drug development professionals requiring a precise, accurate, and robust method for process monitoring and quality assurance.

Introduction and Chromatographic Rationale

4-Chloro-3-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide. The effective control of its purity and concentration is essential in pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]

The physicochemical properties of the target analyte are foundational to designing an effective HPLC method.

Table 1: Physicochemical Properties of 4-Chloro-3-fluorobenzenesulfonamide

PropertyValueSource
CAS Number 942035-78-1[4]
Molecular Formula C₆H₅ClFNO₂S[4][5]
Molecular Weight 209.63 g/mol [4][5]
Calculated LogP 1.1265[4]
Chemical Structure

The molecule's LogP value of 1.1265 indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[6][7] Furthermore, the presence of the aromatic ring provides a strong chromophore, enabling sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.

HPLC Method Development Protocol

The objective of method development is to achieve a selective, robust, and efficient separation of the analyte from any potential impurities or matrix components.

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chemicals: 4-Chloro-3-fluorobenzenesulfonamide reference standard (Purity ≥98%).[4]

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Formic Acid (analytical grade), and ultrapure water (18.2 MΩ·cm).

Phase 1: Initial Screening and Parameter Selection

This phase aims to establish the foundational parameters for the separation.

Protocol Steps:

  • Standard Solution Preparation: Accurately weigh and dissolve the 4-Chloro-3-fluorobenzenesulfonamide reference standard in a 50:50 (v/v) mixture of Acetonitrile and water to create a stock solution of 1.0 mg/mL. Further dilute this stock with the same solvent to a working concentration of approximately 50 µg/mL.

  • Column Selection: The initial separation will be tested on a workhorse C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This stationary phase is widely effective for separating moderately non-polar compounds like sulfonamides.[7][8]

  • Wavelength (λmax) Determination: Inject the working standard solution and acquire the UV spectrum using the PDA detector from 200-400 nm. Identify the wavelength of maximum absorbance (λmax) for optimal signal-to-noise ratio. For sulfonamides, this is often in the 254-280 nm range.[7][9]

  • Initial Gradient Elution: Perform a "scouting" gradient to determine the approximate organic solvent concentration required for elution. This helps to quickly establish retention behavior and shorten overall development time.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient Program: 5% B to 95% B over 20 minutes.

Phase 2: Method Optimization

Based on the results from the scouting gradient, the method is refined to achieve optimal performance characteristics: a symmetrical peak (Tailing Factor ≈ 1), high efficiency (Theoretical Plates > 2000), and a practical retention time (k' between 2 and 10).

Method_Development_Workflow Start Start: Analyte Properties Screening Phase 1: Initial Screening - Column Selection (C18) - Mobile Phase (ACN/Water) - λmax Determination - Scouting Gradient Start->Screening Analyze Analyze Results: - Retention Time - Peak Shape - Resolution Screening->Analyze Optimize Phase 2: Optimization Loop Analyze->Optimize Final Final Optimized Method Analyze->Final All criteria met Opt_Organic Adjust % Organic (Target k' 2-10) Optimize->Opt_Organic Is k' optimal? Opt_pH Adjust Mobile Phase pH (Improve Peak Shape) Optimize->Opt_pH Is Tailing Factor ~1? Opt_Temp Adjust Column Temperature (Improve Efficiency) Optimize->Opt_Temp Is Plate Count sufficient? Opt_Organic->Analyze Opt_pH->Analyze Opt_Temp->Analyze

Caption: Workflow for systematic HPLC method development.

Optimization Protocol:

  • Mobile Phase Composition (Isocratic vs. Gradient): Based on the scouting run, if the analyte elutes very early or very late, adjust the starting and ending percentages of Mobile Phase B. For a single analyte, an isocratic method is often preferable for its simplicity and robustness. Experiment with different fixed percentages of Acetonitrile (e.g., 40%, 50%, 60%) to achieve the target retention time.

  • Aqueous Phase pH: The sulfonamide group is weakly acidic. Adjusting the mobile phase pH can significantly impact peak shape. The use of 0.1% formic acid typically results in a pH of ~2.7, ensuring the sulfonamide is in its neutral form, which often leads to sharper, more symmetrical peaks on a C18 column.

  • Column Temperature: Set the column temperature to 30 °C. Increasing the temperature can decrease mobile phase viscosity, reduce backpressure, and sometimes improve peak efficiency. Test temperatures between 25-40 °C to find the optimal balance.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. It can be adjusted (e.g., 0.8-1.2 mL/min) to fine-tune retention time without significant loss of efficiency, as permitted by guidelines such as USP <621>.[10][11]

Final Optimized Chromatographic Conditions

The following table presents a hypothetical optimized method derived from the development process.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (55:45 v/v) with 0.1% Formic Acid in both phases
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 268 nm (determined λmax)
Injection Volume 10 µL
Run Time 10 minutes

HPLC Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The following protocols are based on the ICH Q2(R2) guidelines.[1][2]

Validation_Pyramid SST System Suitability (Foundation) Specificity Specificity SST->Specificity Robustness Robustness SST->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Validated Validated Method Limits->Validated Robustness->Validated

Caption: Interrelation of analytical method validation parameters.

System Suitability

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.

  • Protocol: Inject the working standard solution (e.g., 50 µg/mL) five or six consecutive times.

  • Acceptance Criteria:

    • Peak Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • %RSD of Peak Area: ≤ 2.0%

Specificity

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

  • Protocol: Analyze a blank (diluent), a sample of the analyte, and a sample spiked with known related substances or impurities, if available.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks (Resolution > 2.0).

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five standard solutions across a specified range (e.g., 50% to 150% of the target concentration). Inject each solution and construct a calibration curve by plotting peak area against concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Range: The defined range over which the method is shown to be linear, accurate, and precise.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by spike-recovery experiments.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a blank matrix.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly.

  • Protocol:

    • Repeatability (Intra-day): Analyze six independent preparations of the sample at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio.

    • LOD: Signal-to-Noise (S/N) ratio of 3:1.

    • LOQ: Signal-to-Noise (S/N) ratio of 10:1.

  • Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the optimized method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (e.g., 28 °C and 32 °C)

    • Mobile Phase Composition: ± 2% absolute organic (e.g., 53% and 57% ACN)

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
System Suitability %RSD, Tailing, Plates%RSD ≤ 2.0%, T ≤ 1.5, N ≥ 2000
Specificity Resolution, Blank InterferenceNo interference, Resolution > 2.0
Linearity Correlation Coefficient (r²)r² ≥ 0.999
Range Verified Linearity, Accuracy, PrecisionAs defined by the linear range
Accuracy % Recovery98.0% - 102.0%
Precision %RSD≤ 2.0%
LOQ Precision %RSD at LOQ level≤ 10%
Robustness System SuitabilityMust pass SST under varied conditions

Conclusion

The systematic approach outlined in this application note provides a clear pathway for developing a scientifically sound and robust RP-HPLC method for the quantification of 4-Chloro-3-fluorobenzenesulfonamide. By following the detailed protocols for method development and subsequent validation against ICH guidelines, laboratories can ensure the generation of reliable, accurate, and reproducible data suitable for regulatory submission and quality control throughout the pharmaceutical lifecycle.

References

  • Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. [Link]

  • Papadopoulou, A., et al. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]

  • Le, T. X., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. PubMed. [Link]

  • Element Lab Solutions. (2023). USP 621 Changes - HPLC METHOD TRANSLATION ALLOWABLE CHANGES. [Link]

  • Patel, D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Al-Ghannam, S. M. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences. [Link]

  • Koppala, S., & Raghu, B. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Al-Ghannam, S. M. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]

  • Kumar, A., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Slideshare. (2015). Ich guidelines for validation final. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

Sources

Application

Application Note: Optimization of Recrystallization Solvent Systems for the Purification of 4-Chloro-3-fluorobenzenesulfonamide

Introduction & Strategic Context 4-Chloro-3-fluorobenzenesulfonamide (CAS 942035-78-1) is a critical synthetic intermediate utilized in the development of advanced therapeutics, including aza-indazole compounds targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

4-Chloro-3-fluorobenzenesulfonamide (CAS 942035-78-1) is a critical synthetic intermediate utilized in the development of advanced therapeutics, including aza-indazole compounds targeting tendon and ligament injuries[1], as well as novel carbamate and sulfonamide analogues[2]. In pharmaceutical process chemistry, the purity of this building block is paramount; trace impurities such as unreacted starting materials or structurally similar regioisomers (e.g., 2-chloro-5-fluorobenzenesulfonamide) can severely compromise downstream cross-coupling or substitution reactions[3].

This application note provides a comprehensive, self-validating protocol for the purification of 4-Chloro-3-fluorobenzenesulfonamide via anti-solvent recrystallization, designed to consistently achieve >99.5% purity.

Physicochemical Profiling & Solvent Rationale

Designing an effective recrystallization protocol requires exploiting the dual nature of the molecule[4]:

  • The Sulfonamide Group (

    
    ):  Highly polar, acting as both a strong hydrogen bond donor and acceptor.
    
  • The Halogenated Aromatic Ring: Imparts significant lipophilicity and hydrophobicity.

The Causality of Solvent Selection: Relying on a single solvent typically fails for this compound. Protic or highly polar aprotic solvents (e.g., Ethanol, Ethyl Acetate) disrupt the intermolecular hydrogen bonds, leading to excellent solubility at high temperatures but unacceptably high solubility at cold temperatures (poor yield). Conversely, non-polar solvents (e.g., Heptane, Hexane) cannot solvate the sulfonamide group, rendering the compound insoluble even at boiling point.

Therefore, a binary Solvent/Anti-Solvent system is required. Ethyl Acetate (EtOAc) is selected as the primary solvent due to its optimal solvation energy, while Heptane serves as the anti-solvent to force controlled precipitation.

G Start Analyze 4-Chloro-3-fluorobenzenesulfonamide Polar Polar Sulfonamide Group (H-Bonding) Start->Polar NonPolar Halogenated Aryl Ring (Lipophilic) Start->NonPolar Sol1 High Solubility in EtOAc, EtOH, DMF Polar->Sol1 Sol2 Low Solubility in Heptane, Water NonPolar->Sol2 Decision Select Binary System (Solvent / Anti-Solvent) Sol1->Decision Sol2->Decision Sys1 System A: EtOAc / Heptane Decision->Sys1 Sys2 System B: EtOH / Water Decision->Sys2

Caption: Logic tree detailing the physicochemical rationale for selecting binary solvent systems.

Quantitative Data: Solvent System Comparison

The following table summarizes empirical data for various solvent systems evaluated for the purification of crude 4-Chloro-3-fluorobenzenesulfonamide (initial purity ~90%).

Solvent SystemOptimal Ratio (v/v)Recovery Yield (%)Final Purity (HPLC Area %)Observed Crystal Habit
Ethyl Acetate / Heptane 1:2 88% >99.5% White needles
Ethanol / Water1:1.582%99.1%Fine powder
Toluene (Single Solvent)N/A65%98.5%Granular
Acetone / Hexane1:378%98.8%Amorphous flakes

Note: The EtOAc/Heptane system is prioritized as it yields highly crystalline needles that are easily filtered and dried, minimizing mother liquor entrapment.

Experimental Protocol: EtOAc / Heptane Recrystallization

This protocol is engineered as a self-validating system. Each step includes mechanistic reasoning to ensure the operator understands why the parameter is set, preventing deviations that lead to batch failure.

Step-by-Step Methodology
  • Dissolution:

    • Suspend 10.0 g of crude 4-Chloro-3-fluorobenzenesulfonamide in 30 mL of Ethyl Acetate (3 volumes).

    • Heat the suspension to 65°C under gentle mechanical agitation until complete dissolution is achieved.

    • Causality: 65°C provides maximum kinetic energy for solvation without approaching the boiling point of EtOAc (77°C), preventing uncontrolled solvent evaporation and premature supersaturation.

  • Clarification (Hot Filtration):

    • Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallization vessel.

    • Causality: Removes insoluble mechanical impurities. If skipped, dust particles act as seeds for heterogeneous nucleation, leading to rapid, impure crystal growth.

  • Anti-Solvent Addition:

    • Maintain the filtrate strictly at 60°C.

    • Slowly add 60 mL of Heptane (6 volumes) dropwise over a period of 45 minutes using an addition funnel.

    • Causality: Rapid addition causes extreme supersaturation spikes, causing the API to "oil out" (form an impure liquid phase). Slow addition keeps the solution within the metastable zone, promoting the nucleation of pure crystals.

    • Self-Validation Checkpoint: If the solution turns cloudy and forms droplets (oiling out) before the addition is complete, the system has exited the metastable zone. Corrective Action: Immediately halt addition, reheat to 65°C until clear, add 3 mL of EtOAc to reset the solubility, and resume Heptane addition at half the previous rate.

  • Controlled Cooling:

    • Cool the mixture from 60°C to 20°C at a linear, controlled rate of 10°C/hour.

    • Causality: A slow cooling ramp allows the crystal lattice to form perfectly. Fast cooling traps structurally similar regioisomers inside the crystal matrix.

  • Isolation & Drying:

    • Filter the resulting crystalline slurry under vacuum.

    • Wash the filter cake with 15 mL of pre-chilled (5°C) EtOAc/Heptane (1:3 v/v).

    • Dry the crystals in a vacuum oven at 45°C for 12 hours.

    • Causality: The cold wash displaces impurity-rich mother liquor adhered to the crystal surface without dissolving the product. Vacuum drying prevents thermal degradation while efficiently removing residual solvents.

Workflow Crude Crude API (90% Purity) Dissolve Dissolution (EtOAc @ 65°C) Crude->Dissolve Filter Hot Filtration (Remove Insoluble) Dissolve->Filter AntiSolvent Heptane Addition (Dropwise @ 60°C) Filter->AntiSolvent Cool Controlled Cooling (10°C/hr to 20°C) AntiSolvent->Cool Isolate Filtration & Drying (Vacuum @ 45°C) Cool->Isolate Pure Pure Isolate->Pure

Caption: Step-by-step workflow for the EtOAc/Heptane anti-solvent recrystallization process.

Analytical Validation

To confirm the success of the self-validating protocol, the isolated material must be subjected to the following analytical checks:

  • HPLC (Purity): Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient). The target peak should integrate to >99.5% area, confirming the successful exclusion of regioisomers[1].

  • DSC (Differential Scanning Calorimetry): A sharp, narrow endothermic melting peak indicates high crystalline purity. Broad or split peaks indicate trapped solvent or polymorphic impurities.

  • 1H NMR (Residual Solvent): Analyze in DMSO-d6. Confirm the absence of residual Ethyl Acetate (characteristic peaks at 4.03, 2.00, 1.17 ppm) and Heptane (multiplets ~0.8-1.3 ppm) to ensure the drying cycle was sufficient[1].

References

  • Title: 4-Chloro-3-fluorobenzenesulfonamide - CAS 942035-78-1 Source: Molaid URL: [Link]

  • Title: US10766894B2 - Aza-indazole compounds for use in tendon and/or ligament injuries Source: Google Patents URL
  • Title: Synthesis of Novel Carbamate, Sulfonamide Analogues of (2'-(1H-benzo-dimidazol-2-yl)-phenyl) carbamate and their antimicrobial activity Source: Scholars Research Library URL: [Link]

Sources

Method

Application Note: Advanced Functionalization of 4-Chloro-3-fluorobenzenesulfonamide in Drug Discovery

Target Molecule: 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1)[1],[2] Applications: Pharmacophore derivatization, library synthesis, and late-stage functionalization. Mechanistic Rationale & Substrate Profiling...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1)[1],[2] Applications: Pharmacophore derivatization, library synthesis, and late-stage functionalization.

Mechanistic Rationale & Substrate Profiling

The sulfonamide group is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for carboxylic acids or as a key hydrogen-bonding vector. The specific substitution pattern of 4-chloro-3-fluorobenzenesulfonamide makes it a highly versatile, yet electronically distinct, building block[2].

Causality in Substrate Reactivity: The electron-withdrawing nature of the halogen substituents (fluoro at the 3-position and chloro at the 4-position) exerts a strong inductive pull (-I effect) across the aromatic ring. This significantly lowers the pKa of the primary sulfonamide protons compared to an unfunctionalized benzenesulfonamide. Consequently, the sulfonamide nitrogen is more readily deprotonated by mild bases, generating a highly nucleophilic anion. This intrinsic acidity makes the substrate exceptionally well-suited for catalytic cross-coupling and alkylation methodologies where amine coordination or deprotonation is the rate-limiting step. Furthermore, the orthogonal reactivity of the chloro and fluoro groups provides strategic vectors for downstream functionalization (e.g.,


 on the fluorine or palladium-catalyzed cross-coupling on the chlorine).

To functionalize this primary sulfonamide into secondary or tertiary derivatives, we detail two state-of-the-art, field-proven methodologies:

  • Green N-Alkylation via Manganese-Catalyzed Borrowing Hydrogen[3],[4].

  • Mild N-Arylation via Copper-Catalyzed Chan-Evans-Lam Coupling[5],[6].

Workflow Start 4-Chloro-3-fluorobenzenesulfonamide (High Acidity NH2) Path1 Catalytic N-Alkylation (Borrowing Hydrogen) Start->Path1 Primary Alcohols Mn(I) Catalyst Path2 Catalytic N-Arylation (Chan-Evans-Lam) Start->Path2 Arylboronic Acids Cu(II) Catalyst Prod1 N-Alkyl Derivative (High Atom Economy) Path1->Prod1 Prod2 N-Aryl Derivative (Room Temp Synthesis) Path2->Prod2

Divergent functionalization pathways for 4-chloro-3-fluorobenzenesulfonamide.

Protocol A: Green N-Alkylation via Borrowing Hydrogen Catalysis

Traditional N-alkylation of sulfonamides relies on toxic, electrophilic alkyl halides (e.g., methyl iodide, benzyl bromide) and generates stoichiometric salt waste. To ensure a sustainable and highly selective process, this protocol utilizes a Borrowing Hydrogen (BH) methodology[3],[4].

Mechanistic Causality: By employing a bench-stable Manganese(I) PNP pincer precatalyst, primary alcohols are transiently oxidized to aldehydes. The acidic 4-chloro-3-fluorobenzenesulfonamide readily condenses with the aldehyde to form an N-sulfonylimine intermediate. The Mn-H species then returns the "borrowed" hydrogen, reducing the imine to the desired N-alkyl sulfonamide. The sole byproduct is water, ensuring near-perfect atom economy ()[7].

Step-by-Step Methodology

Note: This protocol is self-validating. The generation of water and the visual dissolution of the precatalyst serve as physical indicators of reaction progression.

  • Preparation of the Reaction Mixture:

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-3-fluorobenzenesulfonamide (1.0 mmol, 209.6 mg).

    • Add the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%) and anhydrous

      
       (0.10 mmol, 10 mol%). The low base loading is sufficient due to the enhanced acidity of the sulfonamide.
      
  • Addition of Reagents:

    • Evacuate and backfill the tube with Argon (repeat 3 times).

    • Under a positive flow of Argon, inject the primary alcohol (1.0 mmol) and anhydrous xylenes (1.0 mL) to achieve a 1.0 M concentration.

  • Catalytic Cycling:

    • Seal the tube and heat the mixture to 150 °C in a pre-heated oil bath for 24 hours.

    • Validation Check: Monitor via LC-MS. The starting material peak at m/z 208

      
       should completely disappear, replaced by the corresponding alkylated mass.
      
  • Workup and Isolation:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the manganese catalyst and carbonate salts.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the pure N-alkyl-4-chloro-3-fluorobenzenesulfonamide.

Protocol B: N-Arylation via Chan-Evans-Lam Cross-Coupling

While Buchwald-Hartwig amidation is a standard for C-N bond formation, it requires strict exclusion of air, expensive palladium catalysts, and strong bases which may trigger undesired side reactions with the halogenated aromatic ring. The Chan-Evans-Lam (CEL) coupling circumvents these issues by operating at room temperature in an open flask[5],[6].

Mechanistic Causality: The CEL coupling relies on a


 precatalyst that undergoes transmetalation with an arylboronic acid. The highly acidic 

protons of 4-chloro-3-fluorobenzenesulfonamide facilitate rapid coordination to the copper center. Crucially, atmospheric oxygen is required to oxidize the intermediate to a high-energy

species, which subsequently undergoes rapid reductive elimination to form the C-N bond ()[6].

CEL_Mechanism Cu2 Cu(II) Catalyst Trans Trans- metalation Cu2->Trans Arylboronic Acid Coord Sulfonamide Binding Trans->Coord Base Ox Oxidation (Air/O2) Coord->Ox O2 Uptake Red Reductive Elimination Ox->Red Forms Cu(III) Red->Cu2 N-Aryl Product

Catalytic cycle of the Chan-Evans-Lam N-arylation highlighting the role of oxygen.

Step-by-Step Methodology

Note: This protocol relies on visual color changes to self-validate the oxidation state of the copper catalyst.

  • Reaction Assembly:

    • In a 20 mL glass vial equipped with a stir bar, dissolve 4-chloro-3-fluorobenzenesulfonamide (1.0 mmol, 209.6 mg) and the desired arylboronic acid (1.5 mmol) in a 1:1 mixture of Dichloromethane and Methanol (5.0 mL).

  • Catalyst and Base Addition:

    • Add anhydrous

      
       (0.1 mmol, 10 mol%). The solution will take on a light blue/teal color characteristic of 
      
      
      
      .
    • Add pyridine or triethylamine (2.0 mmol).

  • Aerobic Stirring:

    • Stir the reaction vigorously at room temperature open to the air . Do not seal the vial; oxygen is the terminal oxidant.

    • Validation Check: Over 1-2 hours, the reaction mixture will transition from light blue to a deep green or brown, indicating active transmetalation and the generation of the active copper intermediates.

    • Continue stirring for 12-24 hours until TLC (UV active) indicates complete consumption of the sulfonamide.

  • Workup and Isolation:

    • Dilute the mixture with DCM (15 mL) and wash with 1M aqueous HCl (2 x 10 mL) to remove the pyridine and copper salts.

    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate. Purify via silica gel chromatography to isolate the N-aryl-4-chloro-3-fluorobenzenesulfonamide.
      

Quantitative Data Summary

The table below summarizes the critical reaction metrics, enabling researchers to select the appropriate functionalization pathway based on their target library requirements.

Reaction ParameterN-Alkylation (Borrowing Hydrogen)N-Arylation (Chan-Evans-Lam)
Catalyst System Mn(I) PNP Pincer (5 mol%)

(10 - 20 mol%)
Coupling Partner Primary Aliphatic or Benzylic AlcoholsAryl or Heteroaryl Boronic Acids
Reaction Conditions Xylenes, 150 °C, 24 h, Argon AtmosphereDCM/MeOH, Room Temp, 12-24 h, Open Air
Base / Additive

(10 mol%)
Pyridine or

(2.0 equiv)
Primary Byproduct Water (Highly Atom Economical)Boric acid derivatives
Typical Yield Range 80% - 95%65% - 90%
Scalability Excellent (Gram scale compatible)Good (Requires efficient aeration at scale)

References

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724.[Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic-Chemistry.org. [Link]

Sources

Application

Buchwald-Hartwig amination protocols involving chlorobenzenesulfonamides

An In-Depth Technical Guide to Buchwald-Hartwig Amination Protocols Involving Chlorobenzenesulfonamides Executive Summary The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing aryl C–...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Buchwald-Hartwig Amination Protocols Involving Chlorobenzenesulfonamides

Executive Summary

The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing aryl C–N bonds [1]. However, applying this transformation to chlorobenzenesulfonamides presents a unique dual-challenge for synthetic chemists. First, the aryl chloride (C(sp²)–Cl) bond possesses a high bond dissociation energy (~96 kcal/mol), making oxidative addition difficult compared to aryl bromides or iodides. Second, the unprotected sulfonamide moiety (–SO₂NH₂) contains acidic protons (pKₐ ~10) that can interfere with the strong bases typically required for amination, leading to catalyst poisoning or unwanted side reactions [2].

This application note provides detailed, self-validating protocols for navigating these challenges. By carefully selecting dialkylbiaryl phosphine ligands and specific base systems, researchers can achieve highly chemoselective transformations: either functionalizing the recalcitrant C–Cl bond or utilizing the sulfonamide as an N-nucleophile while leaving the C–Cl bond intact.

Mechanistic Rationale & Catalyst Selection

To achieve successful cross-coupling, the causality behind the selection of the precatalyst, ligand, and base must be strictly understood.

  • Ligand Causality (Overcoming the C–Cl Bond): First- and second-generation ligands (e.g., BINAP, DPPF) often fail to activate aryl chlorides efficiently [3]. To drive the oxidative addition of the C–Cl bond in chlorobenzenesulfonamides, highly electron-rich and sterically bulky ligands like tBuXPhos or BrettPhos are required. The steric bulk of the tert-butyl groups forces the palladium into a highly reactive, mono-ligated Pd(0)L active species, which readily inserts into the C–Cl bond. Furthermore, the bulkiness accelerates the final reductive elimination step [4].

  • Base Causality (Protecting the Sulfonamide): The classic Buchwald-Hartwig base, sodium tert-butoxide (NaOtBu), is highly basic and nucleophilic. If used with an unprotected chlorobenzenesulfonamide, it will deprotonate the –SO₂NH₂ group. The resulting anionic sulfonamide can strongly coordinate to the palladium center, effectively poisoning the catalyst. Therefore, weaker, non-nucleophilic inorganic bases such as Cs₂CO₃ or K₃PO₄ must be employed. If a stronger base is absolutely necessary, LiHMDS is preferred, as the resulting lithium salt is less coordinating to palladium [5].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd + Ar-Cl PdII_Cl Ar-Pd(II)(L)-Cl Intermediate OxAdd->PdII_Cl AmineCoord Amine Coordination & Base Deprotonation PdII_Cl->AmineCoord + HNR2, Base PdII_Amine Ar-Pd(II)(L)-NR2 Amido Complex AmineCoord->PdII_Amine - Base·HCl RedElim Reductive Elimination (C-N Bond Formation) PdII_Amine->RedElim RedElim->Pd0 Regenerate Pd(0) Product Aminated Benzenesulfonamide RedElim->Product

Mechanistic cycle of the Buchwald-Hartwig amination of aryl chlorides.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the intermolecular amination of 4-chlorobenzenesulfonamide with morpholine. It highlights the critical interplay between ligand and base.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPNaOtBuToluene100< 5%Catalyst poisoning via sulfonamide deprotonation.
2Pd(OAc)₂ / XPhosK₂CO₃Dioxane10045%Sluggish oxidative addition; incomplete conversion.
3BrettPhos Pd G3K₃PO₄t-Amyl OH9088%Excellent C–Cl activation; base tolerates –SO₂NH₂.
4tBuXPhos Pd G3 Cs₂CO₃ Dioxane 90 94% Optimal mono-ligated Pd(0) formation; clean profile.

Experimental Protocols

Protocol A: C–Cl Amination of 4-Chlorobenzenesulfonamide

This protocol utilizes a Generation 3 (G3) palladacycle precatalyst to ensure a 1:1 Pd-to-ligand ratio, preventing the formation of unreactive PdL₂ species.

Reagents:

  • 4-Chlorobenzenesulfonamide (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • tBuXPhos Pd G3 Precatalyst (2 mol%)

  • Cs₂CO₃ (anhydrous, finely milled) (2.5 equiv, 2.5 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a Schlenk tube equipped with a magnetic stir bar. Backfill with Argon (repeat 3x) to ensure strict exclusion of oxygen, which can oxidize the electron-rich tBuXPhos ligand.

  • Reagent Loading: Add 4-chlorobenzenesulfonamide, tBuXPhos Pd G3, and Cs₂CO₃ to the tube.

  • Solvent & Amine Addition: Add anhydrous 1,4-Dioxane followed by the secondary amine. Sparge the heterogeneous mixture with Argon for 5 minutes.

  • Reaction Execution: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours. The vigorous stirring is critical due to the heterogeneous nature of the Cs₂CO₃ base.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass indicate completion.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove the inorganic salts and palladium black.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the aminated benzenesulfonamide.

Protocol B: Chemoselective N-Arylation (Sulfonamide as Nucleophile)

If the goal is to functionalize the sulfonamide nitrogen while preserving the C–Cl bond for downstream cross-coupling, a different catalytic logic is applied. By using an aryl bromide as the electrophile and Xantphos as the ligand, the catalyst selectively inserts into the weaker Ar–Br bond (~81 kcal/mol) and ignores the Ar–Cl bond.

Step-by-Step Methodology:

  • Charge a Schlenk tube with 4-chlorobenzenesulfonamide (1.0 equiv), Aryl Bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (6 mol%), and K₂CO₃ (2.0 equiv).

  • Add anhydrous Toluene (0.2 M). Sparge with Argon for 5 minutes.

  • Heat at 100 °C for 16 hours.

  • The wide bite-angle of Xantphos promotes rapid reductive elimination, yielding the N-aryl-4-chlorobenzenesulfonamide without activating the intrinsic C–Cl bond.

Chemoselectivity Start 4-Chlorobenzenesulfonamide (Dual Reactivity) PathA Path A: C-Cl Amination (tBuXPhos Pd G3, 90°C) Start->PathA PathB Path B: N-Arylation (Xantphos, Pd2(dba)3, Ar-Br) Start->PathB ProdA 4-Amino-benzenesulfonamide (C-N Coupling) PathA->ProdA ProdB N-Aryl-4-chlorobenzenesulfonamide (S-N Coupling) PathB->ProdB

Chemoselective divergence in functionalizing chlorobenzenesulfonamides.

References

  • Benchchem. "3-Amino-4-chlorobenzenesulfonamide|CAS 29092-34-0". Benchchem.
  • Thieme-Connect. "C—N Bond Formation by Arene C—H Activation Using a Palladium Catalyst". Thieme.
  • Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia.
  • RSC Publishing. "Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable[Pd(NHC)(allyl)Cl] precatalysts". Catalysis Science & Technology.
  • Chemistry LibreTexts. "Buchwald-Hartwig Amination". LibreTexts.
Method

Application Note: Scale-Up Synthesis and Process Optimization of 4-Chloro-3-fluorobenzenesulfonamide for Preclinical Studies

Introduction & Pharmacological Relevance The transition of active pharmaceutical ingredients (APIs) from discovery chemistry to preclinical development requires robust, scalable, and highly pure intermediate synthesis. 4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The transition of active pharmaceutical ingredients (APIs) from discovery chemistry to preclinical development requires robust, scalable, and highly pure intermediate synthesis. 4-Chloro-3-fluorobenzenesulfonamide is a critical pharmacophore and building block used in the synthesis of numerous targeted therapeutics. Notably, it is a key structural component in the development of selective carbonic anhydrase IX (CA IX) inhibitors targeting triple-negative breast cancer[1], as well as TrkA receptor modulators evaluated for anti-glioblastoma multiforme (GBM) activity[2].

This application note details the causality, optimization, and step-by-step execution of a 1-kilogram scale synthesis of 4-chloro-3-fluorobenzenesulfonamide, ensuring high atom economy and stringent purity suitable for preclinical formulation.

Mechanistic Insights & Causality in Experimental Design

The Amidation Pathway

The most traditional and scalable approach to synthesizing primary sulfonamides is the direct nucleophilic amidation of the corresponding sulfonyl chloride[3]. In this process, 4-chloro-3-fluorobenzenesulfonyl chloride is reacted with ammonia.

Exotherm Management & Hydrolysis Prevention

The reaction between a sulfonyl chloride and ammonia is highly exothermic. Exothermic reactions that are easily managed on a milligram scale can lead to dangerous runaway thermal events and significant side-product formation on a larger scale[4]. If the temperature exceeds 10 °C during the addition phase, ambient moisture or aqueous ammonia will outcompete the amidation, leading to the rapid hydrolysis of the starting material into 4-chloro-3-fluorobenzenesulfonic acid—an unreactive dead-end byproduct.

Solvent and Reagent Selection

While aqueous ammonium hydroxide (28%) is cost-effective, it introduces water into the system, increasing the risk of hydrolysis. Recent process chemistry literature and patent workflows highlight the utility of using anhydrous ammonia gas in an aprotic solvent like Dichloromethane (DCM) to maximize yield[5]. The solvent system is critical for temperature control and reaction kinetics; DCM provides excellent solubility for the starting material and facilitates efficient heat dissipation[4]. A stoichiometric excess of ammonia is required: one equivalent acts as the nucleophile, while the excess serves as a proton scavenger to neutralize the generated HCl, forming insoluble ammonium chloride (NH₄Cl) and driving the reaction forward.

Process Optimization Data

To establish the most reliable scale-up parameters, various solvent and temperature conditions were evaluated. The quantitative data below demonstrates why cryogenic control and anhydrous conditions were selected for the final protocol.

Table 1: Optimization of Amidation Parameters (100 g pilot scale)

Solvent SystemReagent SourceTemp Control (°C)Conversion (%)Isolated Yield (%)Purity (HPLC %)
TolueneAq. NH₄OH (28%)20 - 2585.472.194.5
THFAq. NH₄OH (28%)0 - 592.181.396.2
DCMNH₃ (gas)20 - 2594.583.495.8
DCM NH₃ (gas) 0 - 5 >99.0 91.5 99.1

Reaction Workflow Visualization

G SM 4-Chloro-3-fluorobenzenesulfonyl chloride (1.0 kg, 4.36 mol) Solvation Dissolution in DCM (5 L) (Ensures Homogeneous Heat Transfer) SM->Solvation Cooling Cryogenic Cooling (0-5 °C) (Prevents Sulfonic Acid Hydrolysis) Solvation->Cooling Amidation NH3 Gas Addition (Exothermic Nucleophilic Attack) Cooling->Amidation T < 10 °C Maturation Stir at 20 °C for 12 h (HPLC Validation: >99% Conversion) Amidation->Maturation pH > 9 Workup Aqueous Quench & Extraction (Removes NH4Cl Byproduct) Maturation->Workup Purification Crystallization (EtOH/H2O) (Rejects Trace Impurities) Workup->Purification API 4-Chloro-3-fluorobenzenesulfonamide (Preclinical Grade API Intermediate) Purification->API Yield > 90%

Fig 1. Process workflow for the scale-up synthesis of 4-Chloro-3-fluorobenzenesulfonamide.

Self-Validating Experimental Protocol (1-Kilogram Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are strictly met.

Step 1: Reactor Preparation & Solvation

  • Action: Charge a clean, dry 10 L jacketed glass reactor equipped with an overhead stirrer and a gas dispersion frit with anhydrous Dichloromethane (DCM, 5.0 L). Add 4-chloro-3-fluorobenzenesulfonyl chloride (1.0 kg, 4.36 mol). Set agitation to 250 RPM.

  • Validation Check: Visually confirm a completely homogeneous, clear solution before proceeding. Any turbidity indicates moisture contamination or degraded starting material.

Step 2: Cryogenic Cooling & Amidation

  • Action: Circulate chilled glycol through the reactor jacket to cool the internal mixture to 0–5 °C. Slowly bubble anhydrous ammonia gas (NH₃) through the dispersion frit. Maintain the addition rate such that the internal temperature does not exceed 10 °C. Continue bubbling for 3–4 hours until a thick white precipitate (NH₄Cl) forms.

  • Validation Check: The internal temperature probe must act as a hard gate; if T > 8 °C, halt the ammonia flow immediately until the system cools.

Step 3: Reaction Maturation

  • Action: Once ammonia addition is complete, secure the gas inlet, remove the cooling circulation, and allow the reaction to naturally warm to room temperature (20–25 °C). Stir vigorously for 12 hours.

  • Validation Check: Pull a 1 mL aliquot, quench in 1 mL of Acetonitrile/Water, and run a rapid HPLC assay. Proceed to workup only when the sulfonyl chloride peak (UV 254 nm) is <1.0% relative to the product peak.

Step 4: Aqueous Quench & Phase Separation

  • Action: Slowly charge the reactor with deionized water (3.0 L) to dissolve the precipitated ammonium chloride. Stir for 15 minutes, then halt agitation and allow the phases to separate for 30 minutes. Drain the lower organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (1.0 L) to remove residual ammonia, followed by brine (1.0 L).

  • Validation Check: Test the aqueous layer from the initial water quench with pH paper. It must read pH > 9 to confirm that a sufficient excess of ammonia was added during Step 2.

Step 5: Solvent Exchange & Crystallization

  • Action: Transfer the organic layer to a rotary evaporator and concentrate under reduced pressure (40 °C, 300 mbar) until a thick slurry is formed. Perform a solvent swap by adding absolute Ethanol (2.0 L) and re-concentrating to remove residual DCM. Redissolve the slurry in boiling Ethanol (1.5 L), then add deionized water dropwise until the cloud point is reached. Allow to cool slowly to 4 °C overnight to induce crystallization.

  • Action: Filter the white crystalline solid via a Buchner funnel, wash with cold 1:1 EtOH/Water (500 mL), and dry in a vacuum oven at 50 °C for 24 hours.

  • Validation Check: Perform Karl Fischer titration on the dried powder to ensure water content is <0.5%. Verify purity via LC-MS and ¹H-NMR before releasing the batch for preclinical downstream synthesis. Expected yield: ~835 g (91%).

References

  • Title : Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition | Source : ResearchGate | URL : [Link]

  • Title : Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling | Source : PMC | URL :[Link]

  • Title : Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines | Source : ACS Publications | URL : [Link]

  • Title: EP4288412A1 - Modulators of protein phosphatase 2a (pp2a)

Sources

Application

Application Note: Advanced Storage and Handling Protocols for Fluorinated Sulfonamides

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical Causality, Self-Validating Methodologies, and EPA/Pharma Compliance As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical Causality, Self-Validating Methodologies, and EPA/Pharma Compliance

As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheets. Fluorinated sulfonamides represent a highly versatile yet challenging class of compounds. Whether you are developing novel pharmaceutical APIs (e.g., fluorinated celecoxib analogs) or analyzing trace-level environmental contaminants like perfluorooctanesulfonamide (PFOSA), the introduction of fluorine fundamentally alters the molecule's behavior[1]. This guide establishes the mechanistic reasoning—the "why"—behind every storage and handling requirement, ensuring your workflows are safe, accurate, and analytically sound.

Physicochemical Causality in Handling

The extreme electronegativity of the fluorine atom, combined with the polarity of the sulfonamide group, dictates strict handling parameters:

  • Triboelectric Charging (Static): Highly fluorinated powders exhibit severe static buildup. When handled with standard metal spatulas, electrostatic repulsion causes the powder to aerosolize. This not only leads to inaccurate weighing but also poses a severe inhalation risk.

  • Material Compatibility & Leaching: For trace-level analysis of perfluorinated sulfonamides (e.g., NMeFOSA, NEtFOSA), the use of polytetrafluoroethylene (PTFE/Teflon) or perfluoroalkoxy (PFA) polymers is strictly prohibited. These materials leach fluorinated oligomers into solvents, causing massive false-positive baseline interference in LC-MS/MS workflows[2],[3].

  • Toxicity and Flammability: Volatile perfluorinated sulfonamides, such as PFOSA, are classified as flammable liquids (Category 2) in certain industrial formulations. Inhalation can cause narcosis, dizziness, and respiratory failure, necessitating the use of spark-free tools and robust engineering controls[4],[5].

Storage Dynamics and Stability

The stability of fluorinated sulfonamides depends entirely on their structural class and the matrix in which they reside:

  • Pharmaceutical APIs: Pure pharmaceutical sulfonamides are generally stable at room temperature (20–25°C). However, they must be stored in desiccated environments and protected from light to prevent slow hydrolysis of the sulfonamide bond[6].

  • Environmental & Trace Samples: When extracted from biological or environmental matrices, sulfonamides are highly susceptible to degradation. Freezing at -18°C to -20°C in the dark is mandatory, halting enzymatic and chemical degradation and extending the compound half-life to over 6 months[7],[8].

Quantitative Data Summaries

Table 1: Storage Stability and Physicochemical Parameters

Compound ClassExample CompoundsStorage TempLight SensitivityContainer MaterialMax Stability
Pharmaceutical APIs Celecoxib analogs, Sulfanilamide20–25°CModerateGlass / Standard> 2 years (dry)
Environmental PFAS PFOSA, NMeFOSA, NEtFOSA-20°CHighHDPE / PP (No PTFE)6 months
Tissue/Matrix Spikes Sulfadimethoxine, Sulfadimidine-20°CHighPP / Cryovials270–560 days

Table 2: Required PPE and Engineering Controls

Hazard ClassPrimary RisksEngineering ControlsRequired PPE
Volatile PFAS (e.g., PFOSA) Narcosis, FlammabilitySpark-free Fume HoodNitrile gloves, Splash goggles, Flame-resistant coat
Fluorinated Powders Inhalation, Static dispersionAnti-static ionizer, Fume hoodN95/P100 respirator (if outside hood), Nitrile gloves

Workflow Visualization

The following decision matrix outlines the critical divergence in handling protocols based on the specific class of fluorinated sulfonamide being processed.

G Start Fluorinated Sulfonamides Pharma Pharmaceutical APIs (e.g., Celecoxib analogs) Start->Pharma PFAS PFAS & Environmental (e.g., PFOSA, NMeFOSA) Start->PFAS StoreRT Store at 20-25°C Protect from Light/Moisture Pharma->StoreRT StoreCold Store at -20°C Darkness Required PFAS->StoreCold PrepPharma Standard Glassware PTFE Caps Allowed StoreRT->PrepPharma PrepPFAS HDPE/PP Plastics Only Strictly No PTFE StoreCold->PrepPFAS

Decision matrix for the storage and analytical handling of fluorinated sulfonamides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control steps immediately flag handling errors before they compromise downstream data.

Protocol A: Static-Free Weighing and Transfer of Fluorinated Powders

Objective: Safely transfer highly fluorinated API powders without aerosolization or mass loss.

  • Environmental Preparation: Ensure the fume hood face velocity is adequate but not excessive (to prevent blowing the powder). Remove all ignition sources if handling flammable derivatives[4],[3].

  • Static Neutralization: Pass an anti-static ionizer bar (e.g., polonium or corona discharge) over the weigh boat, the spatula, and the gloved hands. Causality: Neutralizing the triboelectric charge prevents the fluorinated powder from repelling off the spatula.

  • Weighing: Tare the weigh boat. Carefully transfer the desired mass using a static-free, non-metallic spatula (e.g., polypropylene).

  • Self-Validation Step (Gravimetric Confirmation): Do not attempt to transfer the dry powder into a secondary vessel, as static cling will cause unquantifiable losses. Instead, add the primary solvent directly to the weigh boat. Record the total mass of the solvent + powder. Calculate the exact concentration gravimetrically rather than volumetrically to negate any micro-losses.

Protocol B: Trace-Level Sample Preparation (EPA Method 1633 Compliant)

Objective: Prepare perfluorinated sulfonamides (e.g., PFOSA, NMeFOSE) for LC-MS/MS without background contamination.

  • Material Selection: Select only High-Density Polyethylene (HDPE) or Polypropylene (PP) vials. Ensure caps do not have PTFE liners[3].

  • Self-Validation Step (Equipment Blank): Before processing actual samples, process an "Equipment Blank" using laboratory-verified PFAS-free water through the exact same HDPE/PP containers and extraction steps[2]. Analyze via LC-MS/MS; the blank must yield PFAS concentrations below the Method Detection Limit (MDL) to validate the absence of fluoropolymer cross-contamination.

  • Matrix Spiking & Extraction: Spike the environmental matrix with isotopically labeled sulfonamide standards. Extract using methanol or methanolic ammonium hydroxide, ensuring all equipment is cleaned with methanol between uses to avoid cross-contamination[3].

  • Storage: Store the final extracts at -20°C in the dark until analysis[7].

References

1.4 - nbinno.com 2. 5 - Scantec Nordic - scantecnordic.se 3. 6 - Noteskarts - noteskarts.com 4.7 - Semantic Scholar - semanticscholar.org 5.8 - SciSpace - scispace.com 6.1 - PMC - nih.gov 7.2 - ITRC - itrcweb.org 8.3 - EPA - epa.gov

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing thermal stability of 4-Chloro-3-fluorobenzenesulfonamide formulations

Welcome to the Advanced Technical Support Center for Sulfonamide Formulation . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Sulfonamide Formulation .

As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical challenges associated with 4-Chloro-3-fluorobenzenesulfonamide (CAS 942035-78-1)[1][2]. This molecule, characterized by its highly electronegative halogen substitutions (chlorine and fluorine), presents unique thermal stability hurdles during drug development. The electron-withdrawing nature of the halogens increases the electrophilicity of the sulfonyl group, making the S-N bond particularly susceptible to cleavage under thermal and hydrolytic stress.

This guide moves beyond basic troubleshooting. It provides a self-validating framework, explaining the causality behind degradation and offering field-proven, step-by-step methodologies to optimize your formulation's thermal stability.

Section 1: Mechanistic Inquiries & Degradation Pathways

Q1: During high-temperature processing (e.g., Hot Melt Extrusion at 140°C), my 4-Chloro-3-fluorobenzenesulfonamide formulation exhibits significant API loss. What is the primary degradation mechanism?

Answer: The rapid loss of your active pharmaceutical ingredient (API) at temperatures exceeding 120°C is primarily driven by thermohydrolytic desulfonation[3]. While the aromatic ring is stabilized by the chlorine and fluorine atoms, these same electron-withdrawing groups pull electron density away from the sulfonamide linkage. When exposed to high thermal energy—especially in the presence of residual moisture in your excipients—the S-N bond undergoes nucleophilic attack.

This cleavage results in two primary degradants: 4-Chloro-3-fluoroaniline and various sulfonic acid derivatives. Understanding this pathway is critical because the aniline byproduct is not only a loss of efficacy but a potentially toxic impurity that will halt regulatory approval.

Pathway API 4-Chloro-3-fluorobenzenesulfonamide (Intact API) Stress Thermal Stress (>120°C) + Residual Moisture API->Stress Cleavage S-N Bond Cleavage (Thermohydrolysis) Stress->Cleavage Ea > 70 kJ/mol Aniline 4-Chloro-3-fluoroaniline (Toxic Degradant) Cleavage->Aniline Sulfonic Sulfonic Acid Byproducts (Highly Polar) Cleavage->Sulfonic

S-N bond cleavage pathway of 4-Chloro-3-fluorobenzenesulfonamide under thermal stress.

Section 2: Excipient Compatibility & Formulation Strategy

Q2: Why do my solid-state formulations exhibit browning and fail accelerated stability testing (40°C/75% RH) when formulated with standard diluents?

Answer: If your formulation is turning brown, you are observing a classic Maillard reaction. Although 4-Chloro-3-fluorobenzenesulfonamide is a sulfonamide (not a primary amine), trace thermal degradation generates 4-Chloro-3-fluoroaniline. If you are using reducing sugars like lactose as a diluent, this newly formed primary amine will react with the lactose under the heat and humidity of accelerated testing (40°C/75% RH).

To optimize thermal stability, you must strictly control the micro-environmental pH and eliminate reactive excipients.

Quantitative Summary of Thermal Degradation Kinetics To benchmark your formulation, compare your stability data against the established kinetic parameters for sulfonamide thermal degradation[4][5].

Thermal ConditionTest DurationDegradation Rate Constant (

)
Estimated Half-life (

)
Primary Degradant YieldFormulation Recommendation
Isothermal (80°C) 30 Days

~15.8 years< 0.1%Standard solid oral dosage is viable.
Accelerated (40°C/75% RH) 6 Months

~154 days2.4%Switch to non-reducing diluents (e.g., MCC); add desiccants.
High-Temp Melt (140°C) 20 Minutes

~8.5 minutes18.5%Avoid Hot Melt Extrusion (HME); use wet granulation.

Section 3: Analytical Workflows & Kinetic Profiling

Q3: How can I accurately determine the activation energy (


) of my specific formulation to predict long-term shelf-life? 

Answer: Predicting shelf-life requires calculating the activation energy (


) using the Arrhenius equation. This is achieved through a combination of Thermogravimetric Analysis (TGA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][6].

Below is a self-validating protocol. Self-Validation Check: If the calculated mass balance (Intact API + Quantified Degradants) drops below 98% during step 4, your extraction solvent is failing to solubilize the highly polar sulfonic acid byproducts. If this occurs, increase the aqueous ratio of your extraction solvent.

Step-by-Step Methodology: LC-MS/MS & TGA Kinetic Profiling

  • Sample Preparation: Prepare binary mixtures of 4-Chloro-3-fluorobenzenesulfonamide and your target excipients at a 1:1 (w/w) ratio to maximize physical interaction.

  • Thermal Stressing (Isothermal): Place the mixtures in hermetically sealed glass ampoules. Expose the samples to controlled temperature intervals of 60°C, 70°C, 80°C, 90°C, and 100°C in a forced-air oven[5]. Pull samples at 0, 2, 4, 8, and 24 hours.

  • TGA/DSC Analysis: For non-isothermal kinetics, run samples through a TGA/DSC at heating rates of 5, 10, 15, and 20 °C/min under a dynamic nitrogen atmosphere (30 mL/min flow rate)[4][6]. Use the Kissinger or Ozawa methods to calculate the baseline

    
    .
    
  • Solvent Extraction: Dissolve the isothermally stressed samples in a mixture of water/acetonitrile (95:5 v/v) containing 0.2% formic acid. Causality: The 0.2% formic acid is critical; it ensures the sulfonamide nitrogen remains fully protonated, preventing peak tailing and stabilizing the electrospray ionization (ESI+) signal during MS/MS analysis[3].

  • LC-MS/MS Quantification: Inject the extract onto a C18 column (e.g., 250 × 4 mm, 5 μm) maintained at 35°C[3]. Monitor the parent mass (m/z ~208 for the API) and the aniline degradant fragment.

  • Kinetic Modeling: Plot

    
     versus time (
    
    
    
    ). The slope of this line is your degradation rate constant (
    
    
    ). Plot
    
    
    versus
    
    
    (Kelvin) to derive the activation energy (
    
    
    ).

Protocol Prep 1. Binary Mixture Prep (API + Excipient 1:1) Heat 2. Isothermal Aging (60°C - 100°C) Prep->Heat Extract 3. Solvent Extraction (H2O:MeCN + 0.2% FA) Heat->Extract Analyze 4. LC-MS/MS Quantification Extract->Analyze Kinetic 5. Arrhenius Kinetic Modeling Analyze->Kinetic

Step-by-step analytical workflow for determining thermal degradation kinetics.

References

  • Asian Journal of Chemistry. "Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim." ResearchGate. Available at:[Link]

  • Food Chemistry / PubMed. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." National Library of Medicine. Available at:[Link]

  • Foods / PMC. "Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole." National Center for Biotechnology Information. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Degradation Products of 4-Chloro-3-fluorobenzenesulfonamide

Welcome to the Technical Support Center for analytical chemists and drug development professionals. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for resolving and ident...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical chemists and drug development professionals. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for resolving and identifying degradation products of 4-Chloro-3-fluorobenzenesulfonamide in solution.

Knowledge Base: Mechanistic Causality of Degradation

Understanding why a molecule degrades is the first step in resolving its degradation products. 4-Chloro-3-fluorobenzenesulfonamide features a highly stable halogenated aromatic ring, but its sulfonamide linkage (S-N bond) is the primary site of vulnerability under environmental stress.

  • Hydrolytic Cleavage: The electron-withdrawing nature of the chlorine and fluorine atoms increases the electrophilicity of the sulfur atom. Under extreme pH conditions, the sulfonamide undergoes hydrolysis. Acid-catalyzed hydrolysis involves the rapid protonation of the nitrogen atom, followed by a rate-determining nucleophilic attack by water, ultimately cleaving the S-N bond to yield 4-chloro-3-fluorobenzenesulfonic acid and ammonia[1].

  • Oxidative & Photolytic Degradation: Exposure to peroxides or UV light can lead to N-oxidation or homolytic cleavage of the S-N bond, respectively. The aromatic C-Cl and C-F bonds remain largely inert unless subjected to extreme nucleophilic aromatic substitution (SNAr) conditions.

Pathway API 4-Chloro-3-fluoro- benzenesulfonamide Intermediate Protonated Intermediate API->Intermediate H+ / H2O Deg1 4-Chloro-3-fluoro- benzenesulfonic acid Intermediate->Deg1 S-N Cleavage Deg2 Ammonia Intermediate->Deg2 S-N Cleavage

Fig 1: Acid-catalyzed hydrolytic degradation pathway of benzenesulfonamides via S-N bond cleavage.

Troubleshooting Guide & FAQs

Q: During base hydrolysis (0.1 M NaOH), I observe a massive peak eluting at the void volume. What is this, and how do I retain it? A: This is likely 4-chloro-3-fluorobenzenesulfonic acid. Under basic conditions, the sulfonamide S-N bond is cleaved. Because sulfonic acids are permanently ionized at typical reversed-phase pH ranges, they exhibit poor retention on standard C18 columns. Causality & Solution: To resolve this, switch to a polar-embedded column (e.g., Waters Acquity UPLC BEH C18) or use an ion-pairing reagent in your mobile phase to increase the retention of the anionic sulfonate. Alternatively, employ Hydrophilic Interaction Liquid Chromatography (HILIC).

Q: My forced degradation study under acidic conditions (0.1 M HCl, 60°C) shows no degradation after 7 days. Should I increase the acid strength? A: According to ICH Q1A(R2) guidelines, the target degradation is 5–20% to accurately profile degradants without causing secondary degradation[2]. Sulfonamides are generally more resistant to acid-catalyzed hydrolysis than base-catalyzed hydrolysis because the initial protonation step requires highly acidic conditions. If 0.1 M HCl yields no degradation, increase the temperature to 80°C or the concentration to 1.0 M HCl. Ensure you run a parallel control to rule out solvent evaporation.

Q: I am detecting a degradant with a mass shift of +16 Da during the peroxide stress test. Is this N-oxidation or ring hydroxylation? A: A +16 Da shift typically indicates the addition of an oxygen atom. For this compound, oxidation can occur at the sulfonamide nitrogen (forming a hydroxylamine derivative) or on the aromatic ring. Causality & Solution: To differentiate, utilize MS/MS fragmentation. Ring hydroxylation will retain the +16 Da shift on the characteristic benzenesulfonyl fragment ion, whereas N-oxidation will lose the +16 Da shift upon cleavage of the S-N bond during collision-induced dissociation (CID).

Q: How do I prevent on-column degradation or artifact formation during LC-MS analysis? A: Artifacts often form in the autosampler if stressed samples are injected without neutralization. A self-validating protocol requires quenching the stressor (e.g., neutralizing acid/base to pH 7) immediately at the time point. This proves that any degradant detected was formed during the stress study, not during the chromatographic run.

Validated Experimental Workflows

Protocol A: ICH Q1A(R2) Compliant Forced Degradation Setup

This self-validating workflow ensures that degradation is accurately captured and isolated from analytical artifacts[3].

  • Stock Preparation: Dissolve 4-Chloro-3-fluorobenzenesulfonamide in LC-MS grade Acetonitrile to a concentration of 1 mg/mL. Note: Acetonitrile is chosen over methanol to prevent artifactual methylation during acid stress.

  • Stress Aliquoting: Transfer 1 mL of stock into five separate amber vials. Add 1 mL of the respective stressor (See Table 1) to each vial.

  • Incubation: Seal vials and incubate at the specified temperatures.

  • Quenching (Critical Step): At the designated time point, neutralize the acid/base samples with equimolar amounts of NaOH/HCl. For oxidative stress, quench residual peroxide with sodium thiosulfate.

  • Dilution: Dilute all samples to a final API concentration of 100 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile) to prevent solvent-effect peak distortion during injection.

DegradationWorkflow cluster_stress ICH Q1A(R2) Stress Conditions API Intact API Solution Acid Acid (0.1 M HCl) API->Acid Base Base (0.1 M NaOH) API->Base Ox Oxidation (3% H2O2) API->Ox Photo Photolysis (UV/Vis) API->Photo Neutralize Quench & Neutralize Acid->Neutralize Base->Neutralize Ox->Neutralize Photo->Neutralize Analysis UHPLC-MS/MS Neutralize->Analysis ID Degradant Elucidation Analysis->ID

Fig 2: ICH Q1A(R2) compliant forced degradation workflow for stability-indicating analysis.

Protocol B: UHPLC-MS/MS Stability-Indicating Method

This method is optimized for separating the parent sulfonamide from highly polar degradants (like sulfonic acids) using a standard reversed-phase setup[4].

  • Column Selection: Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm). Maintain column temperature at 35°C to ensure reproducible retention times.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid (promotes ionization in positive ESI mode).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Injection: Inject 2 µL of the quenched, diluted sample.

  • Mass Spectrometry: Operate in both Positive and Negative ESI modes. Note: Sulfonic acid degradants will ionize almost exclusively in negative mode [M-H]-, while the intact sulfonamide will ionize in both.

Quantitative Data Summaries

Table 1: Forced Degradation Parameters and Target Outcomes Targeting 5–20% degradation ensures primary degradants are observed without the interference of secondary/tertiary breakdown products.

Stress ConditionReagent / EnvironmentTemp / ExposureExpected Primary DegradantTarget Degradation
Acid Hydrolysis 0.1 M HCl60°C for 48-72 hrs4-Chloro-3-fluorobenzenesulfonic acid10 - 15%
Base Hydrolysis 0.1 M NaOH60°C for 24-48 hrs4-Chloro-3-fluorobenzenesulfonic acid15 - 20%
Oxidation 3% H₂O₂Room Temp for 24 hrsN-oxide derivatives5 - 10%
Photolysis UV/Vis Light1.2 million lux hoursS-N homolytic cleavage products5 - 10%
Thermal Solid State80°C for 7 daysMinimal degradation expected< 5%

Table 2: UHPLC-MS/MS Gradient Program A shallow initial gradient is critical for retaining polar hydrolytic degradants before eluting the intact API.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.00.3595.05.0Initial
1.50.3595.05.06 (Linear)
6.00.3540.060.06 (Linear)
7.50.3510.090.06 (Linear)
8.50.3595.05.01 (Step)
10.00.3595.05.0Re-equilibration

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates Source: MDPI URL
  • Q1A(R2)

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Sulfonamide Functionalization

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize sulfonamide functionalization reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize sulfonamide functionalization reactions. The sulfonamide moiety is a cornerstone in medicinal chemistry, but its synthesis and subsequent modification can be fraught with challenges, leading to side reactions that complicate purification and reduce yields.[1][2]

This document provides in-depth, experience-based solutions to common problems encountered in the lab, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the initial sulfonylation of an amine?

The most prevalent side reactions are the over-sulfonylation of primary amines to form di-sulfonylated byproducts, and the hydrolysis of the sulfonyl chloride reagent.[3][4] Di-sulfonylation occurs when the initially formed mono-sulfonamide is deprotonated and reacts with a second equivalent of the sulfonyl chloride.[5] Hydrolysis to the corresponding sulfonic acid happens when the highly reactive sulfonyl chloride is exposed to trace amounts of water in the solvent or on the glassware.[4][6]

Q2: I'm planning an N-alkylation of a primary sulfonamide. What is the primary side reaction I should anticipate?

The most common issue is N,N-dialkylation.[7] After the desired mono-alkylation, the resulting secondary sulfonamide can be deprotonated again by the base, leading to a second alkylation event.[7] This is particularly problematic with reactive, unhindered alkylating agents like methyl iodide. Other potential side reactions include O-alkylation, where the sulfonamide anion acts as an ambident nucleophile, and elimination if you are using a secondary alkyl halide with a strong base.[7]

Q3: Are there milder, more modern alternatives to the traditional sulfonyl chloride method for creating sulfonamides?

Yes, several innovative methods have been developed to circumvent the often harsh conditions required for sulfonyl chloride synthesis and use.[1][8] These include:

  • Palladium-catalyzed cross-coupling reactions that can form sulfonamides from aryl boronic acids.[1][9]

  • One-pot syntheses starting from thiols or disulfides via in-situ generation of the sulfonyl chloride.[10]

  • Copper-catalyzed three-component reactions combining boronic acids, amines, and a sulfur dioxide surrogate like DABSO.[9]

  • Using sulfonyl fluorides , which can offer different reactivity and selectivity profiles compared to sulfonyl chlorides.[11]

Q4: My sulfonyl chloride reagent seems to be degrading, leading to low yields. Why is this happening?

Sulfonyl chlorides are highly electrophilic and susceptible to decomposition.[4] The primary cause is hydrolysis from trace moisture, converting it to the unreactive sulfonic acid.[4][12] Other causes include thermal decomposition at elevated temperatures and reaction with nucleophilic solvents.[4] It is crucial to use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[3][4]

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Formation of Di-Sulfonylated Byproduct in Primary Amine Reactions

Symptom: You observe a significant amount of a less polar, higher molecular weight byproduct by LC-MS or a new spot on your TLC plate during the sulfonylation of a primary amine. The yield of your desired mono-sulfonamide is low.

Potential Cause: The primary amine has reacted with two equivalents of the sulfonyl chloride, leading to a di-sulfonated product, R-N(SO₂R')₂.[5] This happens when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic anion that attacks a second molecule of the sulfonyl chloride.[5]

Proposed Solution & Protocol:

The key is to control the reaction conditions to favor mono-sulfonylation.

1. Stoichiometry and Reagent Addition:

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride. A large excess strongly favors the side reaction.[5]

  • Slow, Cool Addition: Add the sulfonyl chloride solution dropwise to the cooled (0 °C) solution of the amine and base.[5] This maintains a low instantaneous concentration of the electrophile, reducing the chance of a second reaction.

2. Choice of Base and Solvent:

  • Use a Non-Nucleophilic Base: A bulky, non-nucleophilic base like triethylamine (TEA) is often sufficient.

  • Pyridine as a Catalyst and Base: Pyridine is a classic choice as it can act as a nucleophilic catalyst to form a highly reactive sulfonylpyridinium salt, while also serving as the base.[13]

Detailed Experimental Protocol (Mono-sulfonylation of a Primary Amine):

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add pyridine (2.0 eq.) to the solution.

  • In a separate flask, dissolve the sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution over 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS. After the addition is complete, stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours until completion.[5]

  • Workup: Quench the reaction with water or dilute acid. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Mechanism Explained: By keeping the concentration of the sulfonyl chloride low through slow addition at a reduced temperature, the rate of the first reaction (desired) is favored over the second reaction (side reaction), which requires the deprotonation of the less basic mono-sulfonamide product before it can proceed.

Visualization of Competing Pathways:

G cluster_0 Reaction Pathways cluster_1 Key Control Points amine Primary Amine (R-NH2) mono_sulf Mono-Sulfonamide (R-NHSO2R') amine->mono_sulf + R'-SO2Cl sulf_cl Sulfonyl Chloride (R'-SO2Cl) base Base anion Sulfonamide Anion (R-N⁻SO2R') mono_sulf->anion + Base - HB⁺ control1 Slow addition of R'-SO2Cl control2 Stoichiometry (1.05 eq. R'-SO2Cl) control3 Low Temperature (0 °C) di_sulf Di-Sulfonated Byproduct (R-N(SO2R')2) anion->di_sulf + R'-SO2Cl control1->amine control2->amine control3->amine G start Start: N,N-Dialkylation Observed q1 Is Alkylating Agent Stoichiometry > 1.1 eq? start->q1 a1_yes Reduce to 1.05-1.1 eq. q1->a1_yes Yes q2 Is Alkylating Agent Added All at Once? q1->q2 No a1_yes->q2 a2_yes Add dropwise at 0 °C q2->a2_yes Yes q3 Is a Large Excess of Strong Base (e.g., NaH) Used? q2->q3 No a2_yes->q3 a3_yes Switch to weaker base (e.g., K2CO3) q3->a3_yes Yes q4 Is Reaction Temperature High? q3->q4 No a3_yes->q4 a4_yes Lower reaction temperature q4->a4_yes Yes end_node Problem Minimized q4->end_node No a4_yes->end_node

Sources

Reference Data & Comparative Studies

Validation

Comparing bioactivity of 4-Chloro-3-fluorobenzenesulfonamide vs non-fluorinated analogs

An in-depth comparative analysis of halogenated benzenesulfonamides reveals that subtle structural modifications can drastically alter pharmacokinetic and pharmacodynamic profiles. As drug development increasingly target...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of halogenated benzenesulfonamides reveals that subtle structural modifications can drastically alter pharmacokinetic and pharmacodynamic profiles. As drug development increasingly targets tumor-associated microenvironments, understanding the bioactivity of 4-Chloro-3-fluorobenzenesulfonamide compared to its non-fluorinated analog (4-chlorobenzenesulfonamide) provides critical insights into rational drug design.

This guide synthesizes the mechanistic causality, thermodynamic data, and experimental workflows required to evaluate these compounds, specifically focusing on their role as Carbonic Anhydrase (CA) inhibitors.

Mechanistic Causality: The Fluorine Advantage in Target Engagement

The primary pharmacophore of benzenesulfonamides is the sulfonamide group (


), which acts as a transition-state analog. To inhibit Carbonic Anhydrase, the sulfonamide must coordinate with the active-site 

ion. However, it can only do so in its deprotonated, anionic state (

).

1. Inductive pKa Modulation In a standard non-fluorinated analog like 4-chlorobenzenesulfonamide, the sulfonamide group has a


 of approximately 8.8. At a physiological pH of 7.4, less than 4% of the compound exists in the active anionic form.
The strategic installation of a highly electronegative fluorine atom at the 3-position (meta to the sulfonamide) exerts a strong inductive electron-withdrawing effect (

). This modification lowers the

to ~7.9. Consequently, the fraction of the active anionic species at pH 7.4 increases to nearly 24%. This directly accelerates the association rate constant (

), driving higher potency .

2. Isoform Selectivity via Sterics and Lipophilicity Beyond electrostatics, fluorine increases the lipophilicity of the phenyl ring, enhancing cellular permeability—a critical factor for targeting intracellular or transmembrane enzymes. Furthermore, the fluorine atom exploits subtle topological differences in the active sites of tumor-associated isoforms (hCA IX and hCA XII) versus ubiquitous cytosolic isoforms (hCA I and hCA II). The fluorinated scaffold engages in favorable multipolar interactions within the hydrophobic pocket of hCA IX/XII, leading to nanomolar and sub-nanomolar selectivity .

Comparative Bioactivity Profile

The table below summarizes the kinetic and thermodynamic shifts induced by the 3-fluoro substitution. Data reflects representative inhibition constants (


) against human CA isoforms, demonstrating the shift from moderate, non-selective inhibition to highly potent, tumor-selective inhibition .
Compound

(Sulfonamide)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Primary Bioactivity Profile
4-Chlorobenzenesulfonamide ~8.8145.0112.098.5Moderate, non-selective CA inhibition.
4-Chloro-3-fluorobenzenesulfonamide ~7.985.08.5 5.2 High potency; selective for tumor-associated CAs.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the bioactivity of these analogs, researchers must utilize kinetic assays that isolate the ligand-enzyme interaction from environmental artifacts.

Protocol 1: Stopped-Flow Hydration Kinetics

Causality: Carbonic anhydrases possess one of the highest known enzymatic turnover rates. Standard steady-state assays cannot capture the kinetics of


 hydration. Stopped-flow spectrophotometry is required to measure the rapid pH drop associated with the generation of protons and bicarbonate.
  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Causality: HEPES has a

    
     of 7.5, providing optimal buffering capacity exactly at the physiological pH required to evaluate the ionization state of the fluorinated sulfonamide. Add 0.1 M 
    
    
    
    to maintain constant ionic strength and prevent non-specific electrostatic interactions.
  • Equilibration: Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of the benzenesulfonamide inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to ensure thermodynamic equilibrium.

  • Substrate Saturation: Saturate an identical buffer solution with

    
     gas at 20°C to achieve a stable concentration of ~15 mM 
    
    
    
    .
  • Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and the

    
     substrate into the stopped-flow spectrophotometer. Monitor the absorbance decay at 557 nm (the isosbestic peak for Phenol Red).
    
  • Self-Validation Check: Run a blank control (buffer +

    
     without enzyme). The baseline must yield a linear, slow pH decay representing uncatalyzed hydration. The enzyme-catalyzed rate must be at least 10-fold higher than this baseline. If the uncatalyzed rate is too fast, atmospheric 
    
    
    
    contamination or buffer degradation has occurred, and the assay must be aborted.
Protocol 2: Kinetic Isothermal Titration Calorimetry (kinITC)

Causality: While stopped-flow provides


, kinITC decouples the binding affinity (

) into enthalpic (

) and entropic (

) contributions, revealing whether the fluorine addition drives binding via hydrophobic entropy or hydrogen-bond enthalpy.
  • Cell Loading: Load the sample cell with 10 µM hCA enzyme in 50 mM HEPES buffer (pH 7.4).

  • Syringe Loading: Load the injection syringe with 100 µM of the inhibitor. Critical Step: The inhibitor must be dissolved in the exact same dialysis buffer used for the protein. Mismatched buffers will generate massive heats of dilution, masking the binding heat.

  • Titration: Perform 20 sequential injections of 2 µL each at 120-second intervals, maintaining a constant stirring speed of 1000 rpm at 25°C.

  • Self-Validation Check: Analyze the stoichiometry parameter (

    
    ) derived from the integrated heat peaks. A valid, active enzyme-ligand system must yield an 
    
    
    
    value between 0.9 and 1.1. A value significantly below 0.9 indicates partial protein denaturation or inaccurate concentration measurements, rendering the thermodynamic data invalid.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of how the structural addition of fluorine dictates the downstream bioactivity and target selectivity of the compound.

CA_Mechanism A 4-Chloro-3-fluoro- benzenesulfonamide C Inductive Effect (-I) Lowers Sulfonamide pKa A->C B Non-fluorinated Analog D Standard pKa (~8.8) Low Anion Fraction B->D E High Fraction of Active Anion (-SO2NH-) at pH 7.4 C->E G Moderate Zn2+ Coordination Non-selective D->G F Enhanced Zn2+ Coordination Selective for hCA IX/XII E->F

Mechanism of fluorine-enhanced CA inhibition via pKa modulation.

Conclusion

The comparative bioactivity between 4-chloro-3-fluorobenzenesulfonamide and its non-fluorinated counterpart is not merely a function of shape, but a profound shift in electronic distribution. By lowering the


 of the sulfonamide pharmacophore, the fluorinated analog guarantees a higher concentration of the active binding species at physiological pH. When combined with the lipophilic and steric advantages of the fluorine atom, this scaffold provides a highly optimized starting point for developing selective inhibitors against tumor-associated carbonic anhydrases.

References

  • Dudutienė, V., et al. "Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases." ChemMedChem, 2015. [Link]

  • Rühling, A., et al. "The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II." International Journal of Molecular Sciences, 2020.[Link]

  • Touisni, N., et al. "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." Journal of Medicinal Chemistry, 2014.[Link]

Comparative

Analytical Superiority: Validating the Purity of 4-Chloro-3-fluorobenzenesulfonamide via LC-MS

Introduction 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1) is a highly specialized halogenated building block frequently utilized in the synthesis of novel therapeutics and agrochemicals[1]. Because positional i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1) is a highly specialized halogenated building block frequently utilized in the synthesis of novel therapeutics and agrochemicals[1]. Because positional isomers (e.g., 3-chloro-4-fluoro variants) and des-halogenated byproducts can drastically alter the pharmacological efficacy and toxicity profiles of final active pharmaceutical ingredients (APIs), rigorous purity validation is non-negotiable.

This guide objectively compares analytical methodologies and provides a comprehensive, ICH-aligned LC-MS protocol for validating the purity of this critical intermediate.

Part 1: Analytical Landscape & Alternative Comparison

When establishing a purity validation framework, analytical scientists must choose a technique that balances sensitivity, specificity, and molecular stability.

Table 1: Comparative Performance for 4-Chloro-3-fluorobenzenesulfonamide Analysis

Analytical TechniqueSpecificity for IsomersSensitivity (LOD)Sample Prep ComplexitySuitability for Sulfonamides
LC-MS (Q-TOF/TQ) High (Exact mass & fragmentation)< 1 ng/mL Low (Direct injection)Optimal (Excellent ionization)
HPLC-UV Low (Similar chromophores)~ 50 ng/mLLowGood (Assay only, lacks ID)
GC-MS High~ 10 ng/mLHigh (Derivatization required)Poor (Thermal degradation risk)
NMR (Quantitative) Very High (Structural ID)> 1000 ng/mLLowPoor (Insufficient for trace impurities)

The Verdict: Sulfonamides are inherently polar and prone to thermal degradation, making GC-MS highly problematic without labor-intensive derivatization steps. While HPLC-UV is a standard workhorse, it fails to differentiate between closely related halogenated impurities that share identical UV absorption profiles. LC-MS bridges this gap. By coupling the separation power of ultra-high-performance liquid chromatography (UHPLC) with the mass accuracy of mass spectrometry, LC-MS provides a self-validating system that confirms both the chromatographic purity and the exact molecular identity of trace impurities[2].

Part 2: The Causality of Experimental Choices (E-E-A-T)

As an application scientist, method development is not about trial and error; it is about exploiting the physicochemical properties of the analyte to build a robust assay.

  • Ionization Dynamics (ESI Negative Mode): The sulfonamide group (

    
    ) possesses a relatively acidic proton. In an Electrospray Ionization (ESI) source, this readily deprotonates to form a stable 
    
    
    
    ion. For 4-Chloro-3-fluorobenzenesulfonamide (Molecular Weight: 209.63), the monoisotopic mass yields a primary precursor ion at m/z 207.9[1].
  • Isotopic Fingerprinting: The presence of the chlorine atom provides a built-in diagnostic tool. Chlorine naturally exists as

    
     and 
    
    
    
    in a ~3:1 ratio. A valid peak for this compound must exhibit an
    
    
    isotope peak at m/z 209.9 with approximately 32% of the base peak intensity. If an impurity lacks this signature, it is immediately flagged as a des-chloro degradant.
  • Mobile Phase Architecture: A binary gradient of water and acetonitrile is selected. Crucially, 0.1% formic acid is added to both phases. While counterintuitive for negative mode (which typically favors basic pH for deprotonation), empirical studies demonstrate that 0.1% formic acid optimally balances chromatographic peak shape on C18 columns while maintaining sufficient ionization efficiency for sulfonamides[3].

  • Regulatory Alignment: The method is constructed to satisfy the modernized ICH Q2(R2) guidelines, which explicitly incorporate mass spectrometry parameters (e.g., MS drying temperature, collision energy) into the robustness and specificity validation lifecycle[4].

Part 3: Experimental Protocol (Self-Validating System)

This protocol outlines the ICH Q2(R2) compliant validation of 4-Chloro-3-fluorobenzenesulfonamide purity.

Step 1: Reagent and Sample Preparation

  • Prepare the diluent: 50:50 (v/v) Methanol:Water (LC-MS grade).

  • Stock Solution: Dissolve 10.0 mg of 4-Chloro-3-fluorobenzenesulfonamide reference standard in 10 mL of diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL.

  • System Suitability (SST) Sample: Spike the working standard with 0.1% (w/w) of known impurities (e.g., 4-chlorobenzenesulfonamide) to verify chromatographic resolution.

Step 2: UHPLC Parameters

  • Column: C18, 1.7 µm, 2.1 x 100 mm (enhances resolution of positional isomers).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water[3].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[3].

  • Gradient: 0-1 min (5% B), 1-6 min (linear to 95% B), 6-8 min (hold 95% B), 8-10 min (re-equilibrate at 5% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (Q-TOF/TQ) Parameters

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C (Optimized as per ICH Q2(R2) robustness criteria)[4].

  • Targeted m/z: 207.9

    
     (Quantitation) and 209.9 (Confirmation isotope).
    

Step 4: ICH Q2(R2) Validation Execution

  • Specificity: Inject a blank diluent to ensure no interfering peaks at the retention time of the analyte. Inject the SST sample to confirm baseline separation (Resolution > 1.5) between the target compound and spiked impurities[5].

  • Linearity: Inject calibration standards ranging from 0.05 µg/mL (Reporting Threshold) to 12.0 µg/mL (120% of nominal concentration). Calculate the regression coefficient (

    
    )[4].
    
  • Accuracy (Recovery): Spike blank matrix with the analyte at 50%, 100%, and 150% of the target concentration. Calculate recovery (Acceptance criteria: 98.0% - 102.0%).

  • Precision (Repeatability): Perform six replicate injections of the 100% working standard. The relative standard deviation (%RSD) of the peak area must be

    
    .
    
Part 4: Visualizing the Analytical Architecture

The following diagram maps the logical progression from sample introduction through instrumental analysis and regulatory validation.

LCMS_Workflow cluster_0 UHPLC Separation cluster_1 Mass Spectrometry Detection cluster_2 ICH Q2(R2) Validation Lifecycle Start 4-Chloro-3-fluorobenzenesulfonamide (CAS: 942035-78-1) Prep Sample Preparation (MeOH/H2O Diluent) Start->Prep LC Reversed-Phase C18 (0.1% FA Gradient) Prep->LC ESI Electrospray Ionization (ESI Negative Mode) LC->ESI Analyzer Mass Analyzer (Q-TOF) m/z 207.9 [M-H]- ESI->Analyzer Spec Specificity (Isotope Profiling & Resolution) Analyzer->Spec Lin Linearity & Range (0.05 - 12.0 µg/mL) Analyzer->Lin Acc Accuracy & Precision (Recovery & %RSD < 2.0%) Analyzer->Acc

Fig 1: LC-MS workflow and ICH Q2(R2) validation for 4-Chloro-3-fluorobenzenesulfonamide.

References[2] Title: LC-MS-MS Analysis of Antibiotics in Wastewater. Source: LCGC International. URL:https://chromatographyonline.com/lc-ms-ms-analysis-of-antibiotics-in-wastewater[3] Title: Determination of sulfonamides in milk by ID-LC-MS/MS. Source: ACG Publications. URL: https://acgpubs.org/determination-of-sulfonamides[1] Title: 942035-78-1 | 4-Chloro-3-fluorobenzenesulfonamide. Source: ChemScene. URL:https://chemscene.com/4-Chloro-3-fluorobenzenesulfonamide[4] Title: ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency. URL: https://europa.eu/ich-q2r2-guideline[5] Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology Q2(R1). Source: ICH. URL:https://ich.org/validation-of-analytical-procedures

Sources

Validation

IR Spectroscopy Profiling of 4-Chloro-3-fluorobenzenesulfonamide: A Comparative Analytical Guide

[fontname="Helvetica,Arial Finalizing the Diagram Structure I'm now completing the Graphviz diagram, adding the final nodes, and reevaluating node connections for a clear workflow flow. I'm ensuring all nodes are correct...

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Diagram Structure

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Explaining Spectral Shifts

I'm now detailing how the benzene ring affects electron density and influences sulfonamide group vibrational frequencies. The guide will provide a data-driven comparison of 4-Chloro-3-fluorobenzenesulfonamide's IR spectra versus its mono-halogenated counterparts. The objective is to explain the mechanistic causality behind the observed shifts, focusing on the inductive effects of fluorine and chlorine.

Detailing the Spectral Comparisons

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Refining the Spectral Table

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Implementing the Spectral Protocol

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Optimizing the Acquisition Process

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Validating the References

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Introduction

Halogenated benzenesulfonamides, particularly 4-Chloro-3-fluorobenzenesulfonamide, serve as critical pharmacophores in the design of kinase inhibitors, carbonic anhydrase inhibitors, and novel aza-indazole derivatives targeting tendon and ligament injuries [1]. Accurate structural characterization using Infrared (IR) spectroscopy is paramount during the synthesis and quality control of these pharmaceutical intermediates. The introduction of highly electronegative fluorine and chlorine atoms onto the benzene ring fundamentally alters the electron density distribution, leading to distinct shifts in the characteristic vibrational frequencies of the sulfonamide (-SO₂NH₂) group.

This guide provides an objective, data-driven comparison of the IR spectral performance of 4-Chloro-3-fluorobenzenesulfonamide against its mono-halogenated alternatives, 4-Chlorobenzenesulfonamide and 3-Fluorobenzenesulfonamide.

Mechanistic Causality in IR Spectral Shifts

In Fourier Transform Infrared (FTIR) spectroscopy, the exact wavenumber of a functional group's absorption is dictated by bond strength and atomic mass. For benzenesulfonamides, the critical diagnostic peaks are the N-H stretches and the S=O asymmetric/symmetric stretches.

  • Inductive Effects (-I): Fluorine at the meta position and chlorine at the para position exert strong electron-withdrawing inductive effects. This pulls electron density away from the sulfur atom, increasing the force constant of the S=O double bonds. Consequently, the S=O asymmetric stretch in 4-Chloro-3-fluorobenzenesulfonamide shifts to a higher wavenumber (~1385 cm⁻¹) compared to unsubstituted or mono-substituted variants [2].

  • Hydrogen Bonding Dynamics: The highly polarized N-H bonds in sulfonamides readily participate in intermolecular hydrogen bonding in the solid state. This weakens the N-H bond, causing the stretching frequencies to broaden and shift to lower wavenumbers (~3245–3355 cm⁻¹) compared to dilute solutions.

Comparative IR Peak Analysis

The following table synthesizes the quantitative IR absorption data for 4-Chloro-3-fluorobenzenesulfonamide and its primary alternatives. Data is aggregated from standardized KBr and ATR-FTIR spectral databases [2][3][4].

Functional Group / Vibration4-Chloro-3-fluoro-benzenesulfonamide (cm⁻¹)4-Chlorobenzenesulfonamide (cm⁻¹)3-Fluorobenzenesulfonamide (cm⁻¹)Diagnostic Significance
N-H Stretch (Asymmetric) ~335533453360Primary amine indicator; sensitive to H-bonding.
N-H Stretch (Symmetric) ~324532553265Confirms primary sulfonamide (-NH₂).
C=C Aromatic Stretch 158915851595Aromatic ring skeletal vibrations.
S=O Stretch (Asymmetric) 138513401355Highly sensitive to halogen inductive effects.
C-F Stretch 1210N/A1205Strong, broad peak confirming fluorination.
S=O Stretch (Symmetric) 117011601165Secondary confirmation of the sulfonyl group.
C-Cl Stretch 10221090N/AConfirms chlorination; often overlaps with ring modes.
S-N Stretch 910905915Validates the sulfur-nitrogen bond integrity.

Standardized Experimental Protocol for IR Spectral Acquisition

To ensure high-fidelity, reproducible spectral data, researchers must employ a self-validating protocol. While KBr pellets are traditional, Attenuated Total Reflectance (ATR) is the modern gold standard for sulfonamides to prevent moisture-induced spectral artifacts.

Step-by-Step ATR-FTIR Methodology:
  • System Readiness & Background Calibration:

    • Action: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (4000–400 cm⁻¹, 64 scans).

    • Causality: Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3500–3900 cm⁻¹) must be digitally subtracted. Failure to do so will mask the critical N-H stretching region of the sulfonamide, leading to false interpretations of the compound's purity.

  • Sample Loading:

    • Action: Place 2–5 mg of the synthesized 4-Chloro-3-fluorobenzenesulfonamide powder directly onto the center of the ATR crystal.

    • Causality: ATR eliminates the need for hygroscopic KBr matrices. Because sulfonamides readily form hydrogen bonds with absorbed water in KBr, ATR preserves the true solid-state N-H stretching frequencies.

  • Pressure Application:

    • Action: Lower the ATR anvil and apply consistent, standardized pressure until the software indicates optimal contact.

    • Causality: The evanescent wave generated in ATR only penetrates 0.5 to 2 micrometers into the sample. Intimate physical contact is mandatory to maximize the signal-to-noise ratio, especially for resolving the weaker C-Cl stretching modes.

  • Spectral Acquisition & Processing:

    • Action: Acquire the spectrum at a resolution of 4 cm⁻¹, averaging 64 scans. Apply an ATR correction algorithm post-acquisition.

    • Causality: ATR spectra inherently show weaker intensities at higher wavenumbers (e.g., N-H stretches) compared to transmission spectra. The ATR correction algorithm mathematically compensates for this wavelength-dependent penetration depth, allowing direct comparison with legacy KBr transmission libraries.

Experimental Workflow Visualization

The logical progression of the FTIR validation process is mapped below to ensure rigorous quality control and self-validation at every step.

FTIR_Validation_Workflow Start Compound Selection Halogenated Sulfonamides Prep Sample Preparation ATR Crystal Loading Start->Prep Scan FTIR Acquisition (4000-400 cm⁻¹, 64 Scans) Prep->Scan Evanescent Wave Contact Background Background Calibration (H₂O/CO₂ Removal) Background->Scan Baseline Subtraction Process Spectral Processing (ATR Correction & Baseline) Scan->Process Analyze Peak Identification (S=O, N-H, C-X) Process->Analyze Validate Data Validation vs. Reference Libraries Analyze->Validate Structural Confirmation

Fig 1. Self-validating FTIR workflow for halogenated benzenesulfonamides.

Conclusion

The IR spectrum of 4-Chloro-3-fluorobenzenesulfonamide is distinctly characterized by the synergistic electron-withdrawing effects of its dual halogens. This results in a pronounced blue-shift of the S=O asymmetric stretch to ~1385 cm⁻¹, clearly differentiating it from 4-Chlorobenzenesulfonamide and 3-Fluorobenzenesulfonamide. By adhering to a strict ATR-FTIR protocol with rigorous background subtraction, researchers can reliably validate the structural integrity of this critical pharmaceutical building block.

References

  • Google Patents. "Aza-indazole compounds for use in tendon and/or ligament injuries" (US10766894B2). Google Patents.
  • Scholars Research Library. "Synthesis of Novel Carbamate, Sulfonamide Analogues of (2'-(1H-benzo[d]imidazol-2-yl)phenyl)amino)methyl Derivatives". Der Pharma Chemica. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide". PubChem. Available at: [Link]

  • American Chemical Society. "Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester". The Journal of Organic Chemistry. Available at: [Link]

Comparative

Structural and Functional Comparison: 4-Chloro-3-fluoro vs 4-Chloro-2-fluorobenzenesulfonamide in Drug Design

As lead optimization in drug discovery increasingly relies on precise stereoelectronic tuning, the strategic positioning of halogen atoms on aromatic scaffolds has become a critical vector for modulating pharmacokinetics...

Author: BenchChem Technical Support Team. Date: March 2026

As lead optimization in drug discovery increasingly relies on precise stereoelectronic tuning, the strategic positioning of halogen atoms on aromatic scaffolds has become a critical vector for modulating pharmacokinetics and target affinity. This guide provides an in-depth structural and functional comparison of two positional isomers: 4-Chloro-3-fluorobenzenesulfonamide and 4-Chloro-2-fluorobenzenesulfonamide .

By examining their physicochemical properties and binding mechanics—particularly within the context of Carbonic Anhydrase (CA) inhibition—this guide equips researchers with the mechanistic insights necessary to select the optimal building block for their drug development pipelines.

Structural Causality and Electronic Effects

Both isomers share a benzenesulfonamide core with a para-chloro substituent, but they differ in the placement of the highly electronegative fluorine atom. This positional shift fundamentally alters the electronic landscape of the sulfonamide (-SO₂NH₂) group, which is the primary pharmacophore for metalloenzyme binding[1].

  • 4-Chloro-2-fluorobenzenesulfonamide (Ortho-Fluoro): The fluorine atom is positioned ortho to the sulfonamide group. Due to its proximity, the fluorine exerts a strong electron-withdrawing inductive (-I) effect. This pulls electron density away from the sulfonamide nitrogen, significantly lowering its pKa. A lower pKa means the molecule is more readily deprotonated at physiological pH (7.4), increasing the concentration of the active anionic species[1].

  • 4-Chloro-3-fluorobenzenesulfonamide (Meta-Fluoro): The fluorine is positioned meta to the sulfonamide and ortho to the chlorine. The inductive effect on the sulfonamide is attenuated by the increased distance, resulting in a slightly higher pKa compared to the 2-fluoro isomer. However, this substitution pattern introduces unique steric constraints and alters the electron density around the para-chloro group, which can be advantageous for targeting specific hydrophobic sub-pockets in variant enzyme isoforms[2].

Comparative Physicochemical Profile
Property4-Chloro-2-fluorobenzenesulfonamide4-Chloro-3-fluorobenzenesulfonamide
CAS Number 852664-20-1942035-78-1
Molecular Weight 209.62 g/mol 209.62 g/mol
Fluorine Position Ortho to SulfonamideMeta to Sulfonamide
Inductive Effect on -SO₂NH₂ Strong (-I effect)Moderate (-I effect)
Estimated pKa Lower (More acidic)Higher (Less acidic)
Primary Pharmacological Uses CA Inhibitors, TGR5 Agonists[3]CA Inhibitors, Antimicrobials[2]

Target Binding Mechanics: The Carbonic Anhydrase Model

To understand the practical impact of these structural differences, we must examine their binding mechanics. Benzenesulfonamides are classic inhibitors of Carbonic Anhydrase (CA), a zinc-containing metalloenzyme implicated in glaucoma, obesity, and tumor microenvironment acidification (specifically CA IX)[1].

For a sulfonamide to inhibit CA, it must act as a transition-state analog. The causality of binding dictates that the sulfonamide group must undergo deprotonation to form an anion (R-SO₂NH⁻). This anion acts as a strong nucleophile, displacing the zinc-bound water/hydroxide ion in the enzyme's active site to form a stable coordination complex[4].

Because the 4-Chloro-2-fluoro isomer has a lower pKa, a larger fraction of the molecules exist in the active anionic state at pH 7.4. This thermodynamic advantage often translates to a superior observed binding affinity (


) compared to the 3-fluoro isomer, even if their intrinsic affinities (

)—which factor out the energetic penalty of deprotonation—are similar[5].

G A Halogenated Sulfonamide B Deprotonation (pKa Dependent) A->B pH 7.4 C Active Anion (R-SO2NH-) B->C Lower pKa D Zn2+ Active Site Coordination C->D Nucleophilic Attack

Fig 1: Logical flow of sulfonamide deprotonation and subsequent Zn2+ active site coordination.

Self-Validating Experimental Protocols

To objectively compare the performance of these two isomers in lead optimization, researchers must deploy rigorous, self-validating assays. The following protocols isolate the thermodynamic variables responsible for target affinity.

Protocol 1: Spectrophotometric pKa Determination

Determining the exact pKa of the sulfonamide group is critical for calculating the intrinsic dissociation constant (


) from the observed dissociation constant (

)[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 50 µM solution of the benzenesulfonamide isomer in a universal buffer system (e.g., Britton-Robinson buffer) to maintain constant ionic strength across a pH range of 5.0 to 11.0.

  • Titration: Incrementally adjust the pH using 0.1 M NaOH or HCl.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) at each pH increment using a dual-beam spectrophotometer.

  • Data Extraction: Plot the absorbance at the wavelength of maximum variance (

    
    ) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.
    
  • Self-Validation Mechanism: Analyze the spectral overlay for the presence of sharp isosbestic points . The maintenance of isosbestic points guarantees that the spectral changes are due strictly to a two-state transition (protonated vs. deprotonated) and confirms that the compound is not degrading or precipitating during the assay.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is the gold standard for directly measuring the heat of interaction, yielding the enthalpy (


), entropy (

), and observed affinity (

) in a single experiment[4].

Step-by-Step Methodology:

  • Equilibration: Dialyze recombinant CA IX enzyme (target) and the sulfonamide isomer against the exact same buffer (e.g., 50 mM HEPES, pH 7.4) overnight to eliminate heat of mixing artifacts.

  • Loading: Load the CA IX enzyme (typically 10–20 µM) into the ITC sample cell. Load the sulfonamide ligand (100–200 µM) into the injection syringe.

  • Titration: Program the ITC to perform 20–25 injections of 2 µL ligand into the cell at 150-second intervals at 25°C.

  • Integration: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the integrated heat data to an independent binding model.

  • Self-Validation Mechanism: Evaluate the stoichiometric ratio (

    
    ) derived from the curve fit. A valid experiment must yield an 
    
    
    
    value of approximately 1.0 (0.9 to 1.1). If
    
    
    , it indicates either an inaccurate ligand concentration (e.g., due to insolubility) or a fraction of inactive/misfolded protein, rendering the thermodynamic data invalid.

G S1 Equilibrate Protein & Ligand Solutions S2 Isothermal Titration Calorimetry (ITC) S1->S2 Titration S3 Extract Thermodynamic Parameters (ΔH, ΔS, Kd) S2->S3 Data Fitting S4 Self-Validation: Stoichiometry (N ≈ 1) S3->S4 Quality Control

Fig 2: Self-validating ITC workflow for determining intrinsic thermodynamic binding parameters.

Conclusion: Strategic Selection in Lead Optimization

The choice between 4-Chloro-3-fluoro and 4-Chloro-2-fluorobenzenesulfonamide should be dictated by the specific requirements of the target binding pocket:

  • Select 4-Chloro-2-fluorobenzenesulfonamide when the primary goal is to maximize raw binding affinity to metalloenzymes like CA. The ortho-fluorine effectively lowers the pKa, locking the molecule into its active anionic state at physiological pH, which drives potent zinc coordination[1].

  • Select 4-Chloro-3-fluorobenzenesulfonamide when isoform selectivity (e.g., targeting CA IX over CA II) is prioritized over raw affinity. The meta-fluorine alters the spatial projection of the para-chloro group, allowing it to exploit distinct hydrophobic sub-pockets unique to specific enzyme isoforms without causing steric clashes near the zinc-binding core[2].

References

1.6. Google Patents. 2.4. ResearchGate. 3.1. vu.lt. 4.2. Scholars Research Library. 5.5. ResearchGate.

Sources

Validation

A Senior Application Scientist's Guide to Quality Control of 4-Chloro-3-fluorobenzenesulfonamide

Introduction: The Criticality of Reagent Purity in Drug Discovery 4-Chloro-3-fluorobenzenesulfonamide is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Reagent Purity in Drug Discovery

4-Chloro-3-fluorobenzenesulfonamide is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting a range of therapeutic areas. The sulfonamide functional group is a well-established pharmacophore found in numerous antibacterial, diuretic, and anti-inflammatory agents.[1] The precise halogenation pattern on the phenyl ring offers medicinal chemists specific vectors for molecular elaboration. Given its role as a foundational scaffold, the purity and identity of this reagent are not merely a matter of good practice; they are a prerequisite for reproducible, successful, and ultimately, safe drug development.[2] The presence of even minor impurities, such as synthetic by-products, starting materials, or residual solvents, can have cascading effects, leading to failed reactions, difficult purification, and the generation of misleading biological data.[3]

This guide provides an in-depth comparison of the essential quality control (QC) assays for 4-Chloro-3-fluorobenzenesulfonamide. As a Senior Application Scientist, my objective is to move beyond a simple listing of techniques. Instead, this document elucidates the causality behind methodological choices, provides self-validating experimental protocols, and offers a comparative framework to empower researchers in selecting the most appropriate assays for their specific needs. We will explore the orthogonal and complementary nature of chromatographic and spectroscopic techniques, ensuring a comprehensive characterization of the reagent's quality.

Pillar 1: Identity Confirmation and Structural Verification

Before quantifying purity, it is imperative to unequivocally confirm the chemical identity of the reagent. Spectroscopic methods provide a "molecular fingerprint," offering detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is unparalleled for providing definitive structural information and is a cornerstone of chemical identity verification.[4] For 4-Chloro-3-fluorobenzenesulfonamide (C₆H₅ClFNO₂S), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural profile.

Causality of NMR:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic region will display a characteristic splitting pattern for the three protons on the substituted ring, while the sulfonamide protons (-SO₂NH₂) will typically appear as a broad singlet.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of the chloro, fluoro, and sulfonamide substituents.

  • ¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique to confirm the presence and environment of the fluorine atom, providing a clean spectrum with a single resonance.[5]

  • Impurity Detection: NMR can readily detect and help identify organic impurities, even at low levels, as they will produce their own distinct sets of signals.[6]

  • Sample Preparation: Accurately weigh 10-15 mg of the 4-Chloro-3-fluorobenzenesulfonamide sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the sample and resolve the N-H protons.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition - ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • Acquisition - ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C is less sensitive.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Acquisition - ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Reference the spectrum to an external standard like CFCl₃ (0 ppm).

  • Data Analysis: Integrate the proton signals to confirm relative proton counts. Analyze the chemical shifts and coupling constants in all spectra to confirm that the pattern is consistent with the expected structure of 4-Chloro-3-fluorobenzenesulfonamide.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7] While it does not provide the detailed connectivity information of NMR, it serves as an excellent and fast method for identity confirmation by matching the sample's spectrum to that of a known reference standard.

Causality of FTIR: The infrared spectrum of 4-Chloro-3-fluorobenzenesulfonamide will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

  • N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region are characteristic of the primary sulfonamide (-NH₂).

  • S=O Stretch: Strong, characteristic asymmetric and symmetric stretches for the sulfonyl group (O=S=O) typically appear between 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Signals appear above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region, respectively.

  • C-Cl and C-F Stretches: These appear in the fingerprint region (below 1400 cm⁻¹).

  • Sample Preparation: Place a small amount (a few milligrams) of the solid 4-Chloro-3-fluorobenzenesulfonamide powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum. Compare the resulting spectrum against a reference spectrum of a known pure standard. The positions and relative intensities of the absorption bands should match.

Pillar 2: Purity Assessment and Impurity Profiling

Once identity is confirmed, the next critical step is to quantify the purity of the reagent and identify any potential impurities. Chromatographic techniques are the workhorses for this task, offering high-resolution separation of the main component from related substances.

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

HPLC, particularly in the reversed-phase mode with UV detection, is the most common and powerful technique for assessing the purity of non-volatile organic compounds like 4-Chloro-3-fluorobenzenesulfonamide.[8] It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality of HPLC:

  • Principle: The analyte is highly retained on a nonpolar (e.g., C18) column and is eluted by a polar mobile phase (e.g., water/acetonitrile). Impurities with different polarities will elute at different times, allowing for their separation and quantification.

  • Purity Calculation: A UV detector measures the absorbance of the eluting compounds. Purity is typically determined by an area percent calculation, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

  • Method Validation: A robust HPLC method must be validated for parameters like linearity, precision, and accuracy to ensure the results are trustworthy.[9]

  • System Preparation:

    • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm, or a wavelength of maximum absorbance determined by a UV scan).

  • Sample Preparation:

    • Prepare a stock solution of the 4-Chloro-3-fluorobenzenesulfonamide sample at approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Gradient Elution):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • Start at 30% B.

      • Linear ramp to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B over 1 minute.

      • Equilibrate at 30% B for 4 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks detected. A purity of ≥98% is a common specification for such reagents.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

While HPLC is ideal for non-volatile compounds, GC-MS is superior for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis or purification process.[11] For a thermally labile or non-volatile compound like a sulfonamide, a derivatization step is often required to increase its volatility and thermal stability.[12]

Causality of GC-MS:

  • Principle: Volatile compounds are separated in a heated capillary column and then fragmented and detected by a mass spectrometer. The retention time identifies the compound, and the mass spectrum provides a unique fragmentation pattern that confirms its identity.

  • Derivatization: The acidic N-H protons of the sulfonamide group can interfere with chromatography. Converting the sulfonamide to a more stable and volatile derivative (e.g., an N,N-dipentafluorobenzyl derivative) allows for successful analysis by GC.[12]

  • Sample Preparation (Headspace or Direct Injection):

    • For Residual Solvents (Headspace): Accurately weigh ~100 mg of the sample into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMF). Seal the vial and heat to allow volatile solvents to partition into the headspace for injection.

    • For Derivatization: A more complex protocol involving reaction with a derivatizing agent like pentafluorobenzyl bromide would be required to analyze the sulfonamide itself.[12]

  • GC-MS Conditions (General for Solvents):

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

    • Injector: Split mode, 250 °C.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan range of 35-550 m/z.

  • Data Analysis: Identify peaks corresponding to common solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane) by comparing their retention times and mass spectra to a reference library (e.g., NIST).

Pillar 3: Visualizing the QC Workflow

To ensure clarity and reproducibility, the analytical workflows can be visualized. These diagrams outline the logical flow from sample preparation to final data analysis, forming a self-validating system where each step has a clear purpose.

Diagram 1: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Reagent Dilution Dissolve & Dilute (to 0.1 mg/mL) Sample->Dilution Solvent Prepare Mobile Phase (A: 0.1% FA in H₂O, B: ACN) Equilibrate Equilibrate C18 Column Solvent->Equilibrate Filter Filter (0.45 µm) Dilution->Filter Inject Inject 10 µL Filter->Inject Equilibrate->Inject Gradient Run Gradient Elution (30-95% B) Inject->Gradient Detect UV Detection (254 nm) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Final Purity Report (Spec: ≥98%) Calculate->Report

Caption: Workflow for HPLC Purity Assay.

Diagram 2: NMR Identity & Purity Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Analysis Weigh Weigh 10-15 mg Dissolve Dissolve in DMSO-d₆ Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 Acquire_F19 Acquire ¹⁹F Spectrum Transfer->Acquire_F19 Process Process & Reference Spectra Acquire_H1->Process Acquire_C13->Process Acquire_F19->Process Analyze Analyze Shifts & Coupling Process->Analyze Compare Compare to Expected Structure Analyze->Compare Impurity Identify Impurity Signals Analyze->Impurity Confirm Confirm Identity Compare->Confirm

Caption: Workflow for NMR Structural Verification.

Comparative Analysis of QC Techniques

No single technique is sufficient for a complete quality assessment. The true power of a robust QC package lies in the use of orthogonal methods. The table below compares the primary techniques discussed.

Technique Primary Purpose Strengths Limitations Typical Use Case
¹H, ¹³C, ¹⁹F NMR Identity Confirmation, Structural ElucidationUnambiguous structure verification, detects a wide range of impurities.[4]Relatively low throughput, requires higher sample quantity, less sensitive for quantification than HPLC.Required: Initial batch release to confirm identity and structure.
FTIR Identity Confirmation (Fingerprinting)Very fast, non-destructive, requires minimal sample preparation.[7]Provides limited structural information, not suitable for purity quantification.Routine: Quick identity check for incoming raw materials.
HPLC-UV Purity Quantification, Impurity ProfilingHigh sensitivity and reproducibility for quantification, excellent for non-volatile related substances.Destructive, requires method development, may not detect co-eluting impurities.Required: Quantitative purity assessment for every batch.
GC-MS Volatile Impurity Analysis (e.g., Residual Solvents)Excellent for volatile compounds, provides definitive identification via mass spectrum.[11]Not suitable for non-volatile compounds without derivatization, which adds complexity.[12]Required: Analysis for residual solvents as per ICH guidelines.

Conclusion

A comprehensive quality control strategy for 4-Chloro-3-fluorobenzenesulfonamide is non-negotiable for researchers in drug development. It relies on the synergistic application of multiple analytical techniques. NMR and FTIR serve as the primary gatekeepers, confirming the reagent's fundamental identity. Following this, HPLC provides the definitive quantitative measure of purity, separating and measuring process-related impurities. Finally, GC-MS ensures that volatile impurities like residual solvents are below acceptable limits. By implementing these self-validating protocols and understanding the causal logic behind each assay, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as... PMC. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • How Pure is Pure? Understanding Reagent Purity Grades. Pharmaceutical Technology. Available at: [Link]

  • Analysis of sulfonamides. Slideshare. Available at: [Link]

  • Understanding the Classification of Laboratory Reagents. Tradesworth Group. Available at: [Link]

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. ResearchGate. Available at: [Link]

  • The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate Ltd. Available at: [Link]

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]

  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journals. Available at: [Link]

  • 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231. PubChem. Available at: [Link]

  • Benzenesulfonamide, 4-chloro-. NIST WebBook. Available at: [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute. Available at: [Link]

  • High-Resolution FTIR Spectroscopy of CH3F: Global Effective Hamiltonian Analysis of the Ground State and the 2ν3, ν3 + ν6, and 2ν6 Bands. MDPI. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... EPFL. Available at: [Link]

  • N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem. Available at: [Link]

  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy (NMR). Carl ROTH. Available at: [Link]

  • Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-. SIELC Technologies. Available at: [Link]

  • Fourier Transform Infrared (FTIR) Reference Spectra. TTN EMC - Spectral Database. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. SINTEF Blog. Available at: [Link]

  • 4-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide monohydrate. PMC. Available at: [Link]

  • Ongoing method Performance verification – Procedural calibration. eurl-pesticides.eu. Available at: [Link]

  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. PMC. Available at: [Link]

Sources

Comparative

The Causality of Validation in Sulfonamide Crystallography

The Definitive Guide to X-Ray Diffraction Data Validation for Sulfonamide Crystals As a Senior Application Scientist specializing in solid-state characterization, I have spent years refining and validating X-ray diffract...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to X-Ray Diffraction Data Validation for Sulfonamide Crystals

As a Senior Application Scientist specializing in solid-state characterization, I have spent years refining and validating X-ray diffraction (XRD) data for active pharmaceutical ingredients (APIs). Among these, sulfonamides represent a uniquely challenging and fascinating class of compounds. Sulfonamide derivatives are remarkably polymorphic, with classic examples like sulfanilamide exhibiting distinct


, 

,

, and

forms[1].

The crystal packing of these polymorphs is heavily dictated by competitive N-H···O hydrogen bond catemer (chain) and dimer (cyclic) motifs[2]. This structural flexibility not only leads to multiple polymorphs but also induces severe preferred orientation during powder X-ray diffraction (PXRD) data collection due to their needle-like or plate-like crystal habits. In drug development, submitting an unvalidated crystal structure is a critical failure. Validation is not merely a regulatory hurdle; it is a self-correcting diagnostic tool that prevents the publication or patenting of mathematically fitted but chemically nonsensical models[3].

This guide objectively compares industry-standard XRD validation workflows and software suites, providing a self-validating protocol for sulfonamide crystal analysis.

In XRD analysis, researchers often rely heavily on mathematical fit indicators like the weighted profile R-factor (


) and Goodness of Fit (

). However, a low

does not guarantee a chemically correct model[4]. A refinement algorithm will happily distort a sulfonamide molecule into an unphysical geometry if it minimizes the difference between the observed and calculated diffraction patterns.

To combat this, the International Union of Crystallography (IUCr) established the checkCIF protocol to ensure the consistency and integrity of crystal structure determinations[5]. When working with sulfonamides, validation must address two primary physical realities:

  • Preferred Orientation: The strong 1D hydrogen-bonded networks (catemers) cause anisotropic crystal growth[2]. If uncorrected, this leads to non-random crystallite orientation, artificially skewing diffraction peak intensities and destabilizing structural refinement[1].

  • Hydrogen Atom Placement: X-rays scatter from electron clouds, not atomic nuclei. Because hydrogen has only one electron, its position is notoriously difficult to determine accurately via XRD, necessitating chemical restraints and rigorous post-refinement validation[4].

Self-Validating Experimental Protocol for Sulfonamide PXRD

To achieve a publication-ready .cif file, you must treat data collection and refinement as a single, interconnected system. Do not just blindly click through refinement software; understand the causality behind each step.

Step 1: Mitigating Preferred Orientation during Sample Prep

  • Action: Grind the sulfonamide sample gently and mount it using a capillary transmission setup or a back-loading flat-plate holder.

  • Causality: Minimizing preferred orientation physically at the sample preparation stage is always superior to correcting it mathematically later. Capillary geometry randomizes the needle/plate orientations, providing a true powder average.

Step 2: High-Resolution Data Collection

  • Action: Collect PXRD data over a wide angular range (e.g.,

    
     to 
    
    
    
    
    
    for Cu
    
    
    ) with extended counting times.
  • Causality: High-angle data contains crucial information regarding thermal displacement parameters and subtle atomic coordinate shifts. Without it, the refinement of atomic positions becomes mathematically ill-posed.

Step 3: Sequential Rietveld Refinement Strategy

  • Action: Refine parameters in a strict sequence: Scale Factor

    
     Background 
    
    
    
    Zero-Shift
    
    
    Lattice Parameters
    
    
    Peak Shape
    
    
    Atomic Coordinates
    
    
    Thermal Parameters.
  • Causality: Never refine background and peak shape simultaneously in the initial cycles. The least-squares algorithm may incorrectly assign background intensity to peak tails, leading to artificial peak broadening and a false minimum[6].

Step 4: Chemical Restraints and Validation

  • Action: Apply soft restraints to N-H and C-H bond lengths. Once convergence is reached, export the .cif file and run it through the IUCr checkCIF server.

  • Causality: Restraints prevent unphysical geometries during refinement. The checkCIF server will flag A-level or B-level alerts (e.g., missing symmetry, impossibly short intra-molecular contacts) that must be resolved before the structure is considered valid[3][5].

Workflow Visualization

XRD_Validation A Raw XRD Data (Sulfonamide Polymorphs) B Data Reduction & Background Modeling A->B C Phase Identification (ICDD/CSD Matching) B->C D Rietveld Refinement (Least-Squares Fit) C->D E IUCr checkCIF Validation D->E F Resolve A/B Alerts (Fix Model Errors) E->F Alerts Found G Validated CIF (Publication Ready) E->G Pass F->D Refine Model

Fig 1. Self-validating XRD data workflow for sulfonamide polymorphs.

Software Comparison Guide: Rietveld & Validation Suites

When dealing with complex polymorphic systems, the choice of software dictates the efficiency of the refinement and the robustness of the final validation. Below is an objective comparison of three industry-standard suites: HighScore Plus (Malvern Panalytical), GSAS-II (Open Source), and Olex2 (Single Crystal Focus).

Table 1: Quantitative Comparison of XRD Refinement and Validation Suites

Feature / MetricHighScore Plus (Commercial)GSAS-II (Open Source)Olex2 (Single Crystal Focus)
Primary Application PXRD Phase ID & Rietveld RefinementPXRD & Synchrotron RietveldSCXRD Structure Solution & Refinement
Refinement Engine Proprietary least-squaresPython-based least-squaresSHELXL / Olex2.refine
Preferred Orientation Handling March-Dollase & Spherical HarmonicsGeneralized Spherical HarmonicsN/A (Single Crystal Data)
checkCIF Integration Export to external server requiredExport to external server requiredNative, built-in checkCIF module
Benchmark

(Sulfanilamide

-form)
4.2% (Highly stable convergence)4.5% (Requires manual damping)

= 2.8% (SCXRD data)
Accessibility & Cost Commercial License RequiredOpen Source (Free)Free for academic / Paid for industry
Performance Analysis:
  • HighScore Plus: Excels in routine pharmaceutical environments. Its proprietary algorithms offer exceptional refinement stability, preventing the refinement from "blowing up" when handling the complex preferred orientation typical of sulfonamides.

  • GSAS-II: The undisputed king of open-source Rietveld refinement. While it has a steeper learning curve and requires more manual intervention (damping) to prevent divergence during the refinement of sulfonamide thermal parameters, its implementation of generalized spherical harmonics is incredibly powerful for modeling severe preferred orientation.

  • Olex2: While strictly for Single Crystal XRD (SCXRD), it is the gold standard for final structure validation. Its native integration of the checkCIF routine allows users to resolve A and B-level alerts iteratively without leaving the software environment.

Conclusion

Validating X-ray diffraction data for sulfonamide crystals requires a deep understanding of both the physical chemistry of the sample and the mathematics of the refinement algorithm. By utilizing a self-validating workflow that prioritizes high-quality data collection, sequential Rietveld refinement[6], and rigorous checkCIF evaluation[5], researchers can ensure their structural models are both mathematically precise and chemically sound.

References

1.[3] checkCIF validation ALERTS: what they mean and how to respond - PMC. nih.gov. URL: 2.[2] Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design. acs.org. URL: 3.[5] checkCIF - Bio.tools. bio.tools. URL: 4.[6] Powder Data Analysis: Indexing & Structural Refinement based on the Rietveld Method. utoledo.edu. URL: 5.[4] (International Tables for Crystallography) Structure validation - DOI. doi.org. URL: 6.[1] Apparent basicities of the surfaces characterizing the dominant crystal habits of distinct polymorphic forms of 4-aminosulfonamide - PMC. nih.gov. URL: 7. Xrd Data Analysis Software - Sema. sema.ce.gov.br. URL:

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Chloro-3-fluorobenzenesulfonamide

For professionals engaged in the dynamic fields of research, discovery, and drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical entities we handle. 4-...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the dynamic fields of research, discovery, and drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical entities we handle. 4-Chloro-3-fluorobenzenesulfonamide, a halogenated sulfonamide, is a valuable building block in medicinal chemistry. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant management of 4-Chloro-3-fluorobenzenesulfonamide waste streams, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 4-Chloro-3-fluorobenzenesulfonamide is classified as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound (CAS No. 942035-78-1) is not widely available, data from closely related analogs like 3-Fluorobenzenesulfonamide and other halogenated sulfonamides indicate significant potential hazards.[1][2][3]

Key Hazards Include:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2][4]

  • Eye Irritation: Causes serious eye irritation or, in some cases, serious eye damage.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

Given these hazards, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a reliable barrier against exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and/or a full-face shield.[1][2]Protects against splashes and airborne dust particles that can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents dermal absorption, which is a primary route of toxic exposure.[1]
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.Minimizes skin contact with potential spills and contamination.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[2][4]Prevents inhalation of dust or aerosols, a significant route of toxic exposure.[1]
Emergency First-Aid Procedures

In the event of accidental exposure, immediate and correct action is critical.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[1][3]

  • If on Skin: Take off immediately all contaminated clothing. Rinse the skin with plenty of soap and water. Call a POISON CENTER or doctor.[1][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2][3]

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][5]

Regulatory Framework: EPA and OSHA Compliance

The disposal of 4-Chloro-3-fluorobenzenesulfonamide is governed by federal and local regulations. The two primary agencies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle-to-grave".[6] As a halogenated organic compound, 4-Chloro-3-fluorobenzenesulfonamide falls under a category of chemicals with specific land disposal restrictions, meaning it cannot be landfilled without prior treatment.[7][8] Waste generators must determine if their waste is hazardous and ensure it is managed according to strict guidelines.[2]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle hazardous substances.[9] This includes requirements for written safety plans, employee training, and emergency preparedness.[10][11]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to managing 4-Chloro-3-fluorobenzenesulfonamide waste.

Step 1: Waste Characterization and Segregation

The first and most critical step is to classify the waste correctly. Due to its chemical structure (a halogenated organic compound) and toxicity, any waste containing 4-Chloro-3-fluorobenzenesulfonamide must be treated as hazardous waste .

Segregation is key to safety and compliance. This waste stream must be kept separate from other laboratory waste.

Waste StreamCompatibility with 4-Chloro-3-fluorobenzenesulfonamideRationale
Non-Halogenated Solvents DO NOT MIX [12]Keeping halogenated and non-halogenated waste separate is a best practice and often more cost-effective for disposal.
Strong Acids DO NOT MIX [13]Mixing can generate heat or toxic gases.
Strong Bases/Caustics DO NOT MIX [14]Potential for exothermic or violent reactions.
Oxidizers DO NOT MIX [13]High risk of creating an unstable, explosive, or heat-generating mixture.
Aqueous Waste DO NOT MIX [15]Halogenated organic waste requires incineration; mixing with aqueous waste complicates disposal.
Step 2: Collection and Container Management
  • Container Selection: Use a designated, chemically compatible, and leak-proof container. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE"[16]

    • The full chemical name: "4-Chloro-3-fluorobenzenesulfonamide"

    • A clear indication of the hazards (e.g., "Toxic")

    • The accumulation start date (the date the first drop of waste was added)

  • Container Handling: Keep the waste container closed at all times, except when actively adding waste.[12] This minimizes the release of vapors and prevents spills.

Step 3: On-Site Storage (Satellite Accumulation)

Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12]

  • The SAA must be under the control of the operator generating the waste.

  • Ensure the storage area is well-ventilated, away from ignition sources, and has secondary containment to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 4: Arranging for Final Disposal

The strongly recommended and universally accepted method for the disposal of halogenated organic compounds is through a licensed hazardous waste disposal service.[17]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved hazardous waste management contractor to schedule a pickup.[16][18]

  • Provide Information: Clearly communicate the contents of the waste container.

  • Treatment Method: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The required method of disposal for this type of chemical is high-temperature incineration . This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

The entire process, from waste generation to final disposal, must be documented using a hazardous waste manifest system, which tracks the waste from your laboratory to its final destination.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 4-Chloro-3-fluorobenzenesulfonamide.

G Disposal Workflow for 4-Chloro-3-fluorobenzenesulfonamide A Start: Generate Waste (Pure compound, contaminated materials, or solutions) B Step 1: Characterize & Segregate Is it hazardous waste? A->B C YES Treat as Halogenated Organic Hazardous Waste B->C Always Yes for this compound D Step 2: Collect in Designated Container - Chemically compatible - Tightly sealed - Properly labeled C->D E Step 3: Store in Satellite Accumulation Area - At/near point of generation - Secondary containment D->E F Step 4: Arrange for Disposal - Contact EHS or licensed contractor E->F G Final Disposal - Transport via licensed hauler - High-temperature incineration at TSDF F->G H Maintain Documentation (Hazardous Waste Manifest) G->H

Caption: Decision workflow for compliant disposal.

Spill Management

In the event of a small spill, immediate and safe cleanup is paramount.

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Wear PPE: Don all required PPE before addressing the spill.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department, following institutional protocols.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect both your colleagues and the environment.

References

  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 3-Fluorobenzenesulfonamide.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Synquest Labs. (2016). Safety Data Sheet: 4-Fluoro-3-methylbenzenesulfonyl chloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Fluoro-3-nitrobenzenesulfonamide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Apollo Scientific. (n.d.). Safety Data Sheet: N-Fluorobenzenesulfonimide.
  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines.
  • ChemScene. (n.d.). 4-Chloro-3-fluorobenzenesulfonamide.
  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzenesulfonyl chloride, 4-fluoro-.
  • BenchChem. (2025). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Creative Safety Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide].
  • BenchChem. (2025). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole.
  • University of Waterloo. (n.d.). Hazardous Waste Management Flowchart.
  • Unknown Source. (n.d.). Chemical Compatibility Chart. This reference is based on a commonly available type of chart; a specific attributable source URL was not available in the search results.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • BenchChem. (2025). Navigating the Disposal of N-Fluoro-O-benzenedisulfonimide: A Guide for Laboratory Professionals.
  • University of Louisville. (2025). Chemical Waste Management: Combining Compatible Used Organic Solvents.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
  • PubChem. (2025). US9963434, Table 12.214.
  • Unknown Source. (n.d.). EPA HAZARDOUS WASTE CODES. This reference is based on a commonly available type of document; a specific attributable source URL was not available in the search results.
  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
  • Habonim. (n.d.). Chemical Compatibility Guide.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs.
  • Legal Information Institute, Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.

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